Product packaging for (2E,4E,6Z)-Methyl deca-2,4,6-trienoate(Cat. No.:)

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Cat. No.: B143601
M. Wt: 180.24 g/mol
InChI Key: DLNQRJFVXCCDKL-WJTNUVGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formyl 2E,4E,6Z-decatrienoate is a polyunsaturated fatty ester and a methyl ester.
(2E,4E,6Z)-Methyl deca-2,4,6-trienoate has been reported in Euphorbia pulcherrima with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B143601 (2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Properties

IUPAC Name

methyl (2E,4E,6Z)-deca-2,4,6-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5-,8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNQRJFVXCCDKL-WJTNUVGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=C\C=C\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Aromatic World of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate: A Technical Guide to its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a volatile organic compound of significant interest in the field of chemical ecology, primarily due to its role as a potent insect pheromone. This technical guide provides a comprehensive overview of its natural occurrence, with a focus on quantitative data, detailed experimental methodologies for its isolation and analysis, and an exploration of the biological signaling pathways it triggers. This information is crucial for researchers in pest management, sensory biology, and the development of novel semiochemical-based technologies.

Natural Occurrence of this compound

This unsaturated ester is predominantly found as a semiochemical in several species of the Pentatomidae family, commonly known as stink bugs. It functions as both an aggregation and sex pheromone, playing a critical role in the chemical communication and reproductive behavior of these insects.

The primary documented natural sources of this compound are:

  • Brown-winged green stink bug (Plautia stali): This compound is the primary component of the male-produced aggregation pheromone of P. stali.[1]

  • Red-shouldered stink bug (Thyanta pallidovirens): It serves as a male-produced sex attractant for this species.[2]

  • Brown marmorated stink bug (Halyomorpha halys): While not produced by this invasive species, this compound acts as a powerful synergist, enhancing the attractiveness of the native aggregation pheromone of H. halys.[3][4][5]

  • Other Insects: The compound has also been identified in the nymphal stage of various polyphagous insect species.[6]

While the qualitative presence of this compound in these species is well-established, detailed quantitative data on its production and release rates are less common in the literature. The table below summarizes the known natural occurrences.

Insect SpeciesCommon NamePheromone TypeRole of this compound
Plautia staliBrown-winged green stink bugAggregationPrimary Component
Thyanta pallidovirensRed-shouldered stink bugSexAttractant
Halyomorpha halysBrown marmorated stink bugAggregationSynergist

Experimental Protocols

The isolation, identification, and quantification of this compound from its natural sources rely on a combination of precise volatile collection techniques and sensitive analytical instrumentation.

Protocol 1: Volatile Collection via Aeration (Headspace Analysis)

This method is commonly employed to collect the pheromones released by living insects without harming them.

Materials:

  • Glass aeration chamber with an air inlet and outlet

  • Purified and humidified air source (e.g., charcoal-filtered air passed through distilled water)

  • Adsorbent trap (e.g., glass tube containing Porapak Q, Tenax TA, or activated charcoal)

  • Vacuum pump with a flow meter

  • Solvent for elution (e.g., hexane, dichloromethane, diethyl ether)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a cohort of insects (e.g., 10-20 adult male Plautia stali) into the glass aeration chamber.

  • Connect the purified air source to the inlet of the chamber and the adsorbent trap to the outlet.

  • Draw air through the chamber at a controlled flow rate (e.g., 100-500 mL/min) using the vacuum pump.

  • Continue the aeration for a set period (e.g., 24 hours) to collect the released volatiles onto the adsorbent material.

  • After the collection period, disconnect the adsorbent trap.

  • Elute the trapped compounds from the adsorbent using a small volume of a suitable solvent (e.g., 200-500 µL of hexane).

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.

  • Analyze the extract by GC-MS to identify and quantify this compound.

Protocol 2: Solvent Extraction of Pheromone Glands

This method is used to determine the total amount of pheromone present within the insect's glands at a specific time.

Materials:

  • Fine-tipped forceps and dissecting scissors

  • Glass vial with a Teflon-lined cap

  • Solvent (e.g., hexane)

  • Internal standard (for quantification)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Euthanize the insect (e.g., by freezing).

  • Under a dissecting microscope, carefully dissect the dorsal abdominal glands (in the case of stink bugs).

  • Place the excised glands into a small glass vial containing a known volume of solvent (e.g., 100 µL of hexane) and a known amount of an internal standard.

  • Gently crush the glands against the side of the vial to ensure complete extraction.

  • Allow the extraction to proceed for at least 30 minutes.

  • Analyze a sample of the solvent extract directly by GC-MS.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection Mode: Splitless or pulsed splitless for trace analysis.

  • Oven Temperature Program: An initial temperature of 40-60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Full scan mode to obtain mass spectra for identification and selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Signaling Pathways

The biological activity of this compound is initiated by its detection by the insect's olfactory system, primarily located in the antennae. The current understanding of the signaling pathway involves several key steps, from the initial binding of the pheromone to its final processing in the brain.

Peripheral Olfactory Signaling

The initial events of pheromone detection occur in the sensilla of the insect antenna.

Pheromone_Signaling_Pathway cluster_environment External Environment cluster_sensillum Antennal Sensillum cluster_lymph cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) Pheromone (2E,4E,6Z)-Methyl deca-2,4,6-trienoate Pore Sensillum Pore Pheromone->Pore Diffusion OBP Odorant-Binding Protein (OBP) Pore->OBP Enters Lymph Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP Binding OR Odorant Receptor (OR) + Orco Pheromone_OBP->OR Interaction Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation Ion_Channel Ion Channel Opening Signal_Transduction->Ion_Channel Action_Potential Action Potential Generation Ion_Channel->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Axonal Projection Synaptic_Transmission Synaptic Transmission to Projection Neurons Glomerulus->Synaptic_Transmission Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Synaptic_Transmission->Higher_Brain_Centers Behavioral_Response Behavioral Response (Attraction) Higher_Brain_Centers->Behavioral_Response

Figure 1. Olfactory signaling pathway for this compound in insects.

Explanation of the Pathway:

  • Entry: Molecules of this compound enter the porous sensilla on the insect's antenna.

  • Binding: Within the aqueous sensillum lymph, the hydrophobic pheromone molecule is bound by an Odorant-Binding Protein (OBP). Ligand-binding experiments have shown that several OBPs in Halyomorpha halys have an affinity for this compound.[2][7]

  • Transport: The OBP-pheromone complex transports the molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Receptor Activation: The complex interacts with a specific Odorant Receptor (OR) protein, which is typically a heterodimer of a specific OR and a co-receptor (Orco). This interaction triggers a conformational change in the receptor complex.

  • Signal Transduction: The activated OR complex initiates an intracellular signal transduction cascade, leading to the opening of ion channels.

  • Action Potential: The influx of ions depolarizes the ORN, generating an action potential.

  • Signal Transmission: The action potential travels along the axon of the ORN to the antennal lobe of the insect's brain.

  • Central Processing: In the antennal lobe, the ORN synapses with other neurons in specific spherical structures called glomeruli. This information is then processed and relayed to higher brain centers, such as the mushroom bodies, leading to a behavioral response, such as attraction towards the pheromone source.

Conclusion

This compound is a key semiochemical in the world of insect communication, with significant implications for agricultural pest management. A thorough understanding of its natural occurrence, the methods for its analysis, and the intricacies of its biological signaling pathways is essential for the development of effective and environmentally benign pest control strategies. Further research is needed to quantify the precise release rates of this pheromone from its natural sources and to fully elucidate the downstream components of its signaling cascade, which will undoubtedly open new avenues for targeted manipulation of insect behavior.

References

Unveiling the Chemical Messenger: A Technical Guide to the Discovery and Function of Methyl Deca-2,4,6-trienoate as a Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of methyl deca-2,4,6-trienoate, a significant pheromone in the chemical communication of several insect species. We delve into the pivotal experiments that identified this compound, detailing the methodologies for its synthesis and purification. Furthermore, this guide presents quantitative data from behavioral and electrophysiological assays, elucidating its role as a potent attractant. The underlying signaling pathways involved in its perception by insects are also explored. This document serves as an in-depth resource for researchers in chemical ecology, pest management, and drug development, offering structured data, detailed protocols, and visual representations of key processes to facilitate further investigation and application of this semiochemical.

Introduction

Methyl deca-2,4,6-trienoate, specifically the (2E,4E,6Z) isomer, has been identified as a potent aggregation pheromone produced by the male brown-winged green bug, Plautia stali. This compound plays a crucial role in the intraspecific communication of P. stali, mediating the formation of aggregations. Interestingly, this pheromone also exhibits kairomonal activity, acting as a cross-attractant for the invasive brown marmorated stink bug, Halyomorpha halys, a significant agricultural pest. This cross-attraction has garnered considerable interest for its potential application in monitoring and management strategies for H. halys. This guide will provide a detailed examination of the scientific journey, from the initial discovery of this pheromone to the characterization of its biological function and the underlying physiological mechanisms.

Discovery and Identification

The initial identification of methyl (E,E,Z)-2,4,6-decatrienoate as the aggregation pheromone of Plautia stali was a meticulous process involving the collection of volatiles from a large number of adult male insects. Subsequent fractionation and purification steps, guided by field tests of the fractions, ultimately led to the isolation of the active compound.

Experimental Protocol: Volatile Collection and Bioassay-Guided Fractionation
  • Volatile Collection: Aerations were performed on a large population of adult male P. stali. Purified air was passed over the insects, and the effluent air was drawn through an adsorbent material (e.g., Porapak Q) to trap the volatile organic compounds.

  • Solvent Elution: The trapped volatiles were eluted from the adsorbent using a minimal amount of a high-purity solvent, such as hexane (B92381) or dichloromethane.

  • Fractionation: The crude extract was subjected to liquid chromatography (LC) on a Florisil column, eluting with a solvent gradient of increasing polarity (e.g., hexane with increasing percentages of diethyl ether).

  • Field Bioassays: The resulting fractions were individually bioassayed in the field using traps (e.g., water pan traps) to determine which fraction(s) elicited an attractive response from P. stali.

  • Further Purification: The active fractions were further purified using high-performance liquid chromatography (HPLC) and gas chromatography (GC) to isolate the pure, biologically active compound.

  • Structure Elucidation: The structure of the purified active compound was determined using a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., COSY). The stereochemistry of the double bonds was confirmed by comparing the analytical data with that of synthetically produced isomers.

Chemical Synthesis

The confirmation of the structure and the large-scale production of methyl (E,E,Z)-2,4,6-decatrienoate for research and pest management applications necessitated the development of efficient synthetic routes. The Wittig reaction and its modifications are commonly employed for the stereoselective synthesis of the triene system.

Experimental Protocol: Synthesis via Wittig Reaction

A common synthetic approach involves the reaction of a phosphorus ylide with an appropriate aldehyde. The following is a generalized protocol:

  • Preparation of the Phosphonium (B103445) Salt: A suitable phosphine, such as triphenylphosphine, is reacted with an appropriate alkyl halide to form the corresponding phosphonium salt.

  • Generation of the Ylide: The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide) in an anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere to generate the phosphorus ylide.

  • Wittig Reaction: The ylide is then reacted with a suitable α,β-unsaturated aldehyde at low temperatures (e.g., -78 °C to 0 °C). The reaction mixture is typically allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired methyl deca-2,4,6-trienoate isomer. The stereochemistry of the newly formed double bond is influenced by the nature of the ylide and the reaction conditions.

Biological Activity and Quantitative Data

The biological activity of methyl deca-2,4,6-trienoate has been primarily assessed through behavioral and electrophysiological assays. These studies have provided quantitative data on the compound's attractiveness to various stink bug species.

Behavioral Assays

Field trapping experiments have been instrumental in demonstrating the attractiveness of methyl (E,E,Z)-2,4,6-decatrienoate.

Table 1: Summary of Field Trapping Data for Halyomorpha halys Attraction to Methyl (E,E,Z)-2,4,6-decatrienoate (MDT)

Lure CompositionMean Trap Catch (Adults + Nymphs)Synergistic EffectReference
MDT aloneVaries by season, generally low in early season, higher in late season-[1][2]
H. halys aggregation pheromone aloneModerate attraction-[1][3]
MDT + H. halys aggregation pheromoneSignificantly higher than either component alone1.9-3.2 times more adults, 1.4-2.5 times more nymphs than additive effect[1][3]
Electrophysiological Assays

Electrophysiological techniques, such as electroantennography (EAG) and single sensillum recording (SSR), provide direct measures of the olfactory sensory neuron responses to pheromone stimuli.

Table 2: Electrophysiological and Binding Affinity Data for Methyl Deca-2,4,6-trienoate

SpeciesTechniquePheromone IsomerResponse/AffinityReference
Halyomorpha halysEAG(2E,4E,6Z)Elicited response from male antennae[4]
Halyomorpha halysEAG(2Z,4E,6Z)Elicited response from male antennae[4]
Plautia staliLigand-binding competitive assay(2E,4E,6Z)High binding affinity to PstaOBP1[5]
Plautia staliEAG(2E,4E,6Z)Detected by adult antennae[5]
Experimental Protocols
  • Antenna Preparation: An antenna is excised from the head of the insect. The tip and base of the antenna are placed in contact with two electrodes containing a conductive saline solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the pheromone is injected into the airstream.

  • Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the number of responding olfactory sensory neurons.

  • Insect Preparation: The insect is immobilized, and the antenna is positioned to allow access to individual sensilla.

  • Electrode Placement: A recording electrode is inserted into the base of a sensillum, while a reference electrode is placed elsewhere on the insect's body (e.g., the eye).

  • Stimulus Delivery: A controlled puff of air containing the pheromone is delivered to the sensillum.

  • Data Acquisition: The action potentials (spikes) from the olfactory sensory neurons within the sensillum are recorded and analyzed to determine the neuron's response specificity and sensitivity.

Signaling Pathway

The perception of methyl deca-2,4,6-trienoate, like other odorants in insects, is a complex process that begins with its interaction with proteins in the antennae and culminates in a neural signal being sent to the brain.

Overview of Insect Olfactory Transduction

Volatile pheromone molecules enter the sensilla on the insect's antenna through pores in the cuticle.[3] Once inside the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound by an Odorant-Binding Protein (OBP).[6] This OBP-pheromone complex then transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[6] Insect ORs are ligand-gated ion channels that form a heterodimeric complex consisting of a specific tuning OR and a highly conserved co-receptor (Orco).[1][4] Upon binding of the pheromone, the ion channel opens, leading to a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.[3]

G cluster_sensillum Sensillum Pheromone Pheromone Pore Pheromone->Pore Enters OBP OBP Pore->OBP Binds to Pheromone-OBP Complex Pheromone-OBP Complex OBP->Pheromone-OBP Complex OR OR Pheromone-OBP Complex->OR Delivers Pheromone to Ion Channel Opening Ion Channel Opening OR->Ion Channel Opening Activates OSN OSN Depolarization Depolarization Ion Channel Opening->Depolarization Causes Action Potential Action Potential Depolarization->Action Potential Generates Brain (Antennal Lobe) Brain (Antennal Lobe) Action Potential->Brain (Antennal Lobe) Transmits Signal to G cluster_discovery Discovery & Identification cluster_synthesis Synthesis & Confirmation cluster_characterization Functional Characterization Volatile Collection Volatile Collection Bioassay-Guided Fractionation Bioassay-Guided Fractionation Volatile Collection->Bioassay-Guided Fractionation Structure Elucidation Structure Elucidation Bioassay-Guided Fractionation->Structure Elucidation Chemical Synthesis Chemical Synthesis Structure Elucidation->Chemical Synthesis Biological Activity Confirmation Biological Activity Confirmation Chemical Synthesis->Biological Activity Confirmation Behavioral Assays Behavioral Assays Biological Activity Confirmation->Behavioral Assays Electrophysiological Assays Electrophysiological Assays Behavioral Assays->Electrophysiological Assays Signaling Pathway Investigation Signaling Pathway Investigation Electrophysiological Assays->Signaling Pathway Investigation

References

An In-depth Technical Guide to (2E,4E,6Z)-Methyl deca-2,4,6-trienoate: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a polyunsaturated fatty acid methyl ester that functions as a potent semiochemical in the insect world. It is notably recognized as the aggregation pheromone of the brown-winged green bug, Plautia stali, and a sexually attractive pheromone for the bed bug Thyanta pallidovirens.[1][2] Furthermore, it acts as a synergist in the attraction of the invasive brown marmorated stink bug, Halyomorpha halys, to its own aggregation pheromone.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, tailored for researchers in chemistry, entomology, and pest management.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. The compound is a thermally unstable liquid that can readily isomerize when exposed to daylight, which is a critical consideration for its storage and application in field studies.[1][4]

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆O₂[5]
Molecular Weight 180.24 g/mol [1][5]
CAS Number 51544-64-0[6]
Boiling Point 93-96 °C at 3 mmHg[1]
Physical State Colorless transparent liquid (predicted)[5]
Storage Conditions Pure form: -20°C for 3 years; In solvent: -80°C for 1 year[1]
Structural Elucidation

The structure of this compound is defined by a ten-carbon chain with three conjugated double bonds at positions 2, 4, and 6, and a methyl ester at the C1 position. The specific stereochemistry of the double bonds, (2E, 4E, 6Z), is crucial for its biological activity.

Molecular Structure:

Caption: 2D structure of this compound.

Spectroscopic Data:

Table of Mass Spectrometry Data:

m/zInterpretation
180[M]⁺ (Molecular Ion)
149[M - OCH₃]⁺
121[M - COOCH₃]⁺
79C₆H₇⁺
55C₄H₇⁺

Experimental Protocols

Synthesis of this compound

A scalable synthesis of this compound has been reported, achieving a 55% yield in two steps from (E)-4,4-dimethoxy-2-butenal.[4] The key steps involve Wittig-type olefinations. An alternative method described in a patent involves the partial hydrogenation of a methyl (2E,4E)-2,4-decadiene-6-ynoate precursor using a Lindlar catalyst.[1]

General Workflow for Synthesis via Lindlar Hydrogenation:

G cluster_0 Preparation of Precursor cluster_1 Partial Hydrogenation cluster_2 Workup and Purification cluster_3 Final Product start Methyl (2E,4E)-2,4-decadiene-6-ynoate reaction Methanol (B129727), Lindlar Catalyst, Quinoline (B57606), H2 (5 kgf/cm²) start->reaction filtration Filter to remove catalyst reaction->filtration evaporation Remove methanol under reduced pressure filtration->evaporation distillation Vacuum distillation evaporation->distillation end This compound distillation->end

Caption: Synthetic workflow for this compound.

Detailed Protocol (based on Patent JP4153004B2): [1]

  • Reaction Setup: In an autoclave, combine methyl (2E,4E)-2,4-decadiene-6-ynoate (4.31 g, 20 mmol), methanol (90 ml), Lindlar catalyst (0.15 g), and quinoline (0.7 g).

  • Inert Atmosphere: Purge the autoclave sufficiently with N₂ gas.

  • Temperature Control: Stabilize the internal temperature at 30 °C.

  • Hydrogenation: Introduce hydrogen gas at a pressure of 5 kgf/cm² and stir the mixture vigorously until the theoretical amount of hydrogen is absorbed.

  • Catalyst Removal: After the reaction is complete, filter off the Lindlar catalyst.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Purification: Purify the residue by vacuum distillation to obtain this compound.

Biological Activity and Signaling Pathway

This compound plays a crucial role in the chemical communication of several insect species. In Plautia stali, it functions as an aggregation pheromone, attracting both males and females.[6]

The initial step in the perception of this pheromone involves its binding to an odorant-binding protein (OBP). In P. stali, the odorant-binding protein PstaOBP1 has been identified and shown to bind with high affinity to this compound.[4]

Proposed Pheromone Signaling Pathway:

The binding of the pheromone to the OBP is the first step in a cascade of events that leads to an electrical signal in the olfactory receptor neurons (ORNs). While the specific downstream pathway for this compound is an active area of research, a general model for insect olfactory signal transduction provides a likely framework.

G cluster_0 Perireceptor Events cluster_1 Signal Transduction at ORN Membrane cluster_2 Neuronal Response Pheromone (2E,4E,6Z)-Methyl deca-2,4,6-trienoate OBP Odorant-Binding Protein (e.g., PstaOBP1) Pheromone->OBP Binding Complex Pheromone-OBP Complex OBP->Complex OR Olfactory Receptor (OR) Complex->OR Activation G_protein G-protein OR->G_protein Activation Second_Messenger Second Messenger Cascade (e.g., cAMP or IP3/DAG) G_protein->Second_Messenger Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: Generalized insect olfactory signaling pathway.

Conclusion

This compound is a semiochemical of significant interest due to its role in the behavior of several economically important insect pests. Understanding its chemical properties, developing efficient synthetic routes, and elucidating its mechanism of action are crucial for the development of novel and sustainable pest management strategies. This guide provides a foundational overview of the current knowledge, highlighting the key data and experimental approaches relevant to researchers in this field. Further investigation into the specific downstream signaling events and the development of more robust and stereoselective synthetic methods will continue to be important areas of research.

References

Spectroscopic and Synthetic Profile of Methyl (2E,4E,6Z)-decatrienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2E,4E,6Z)-decatrienoate is a naturally occurring polyunsaturated fatty acid methyl ester. It is notably recognized as an aggregation pheromone of the brown-winged green bug, Plautia stali, and also acts as a cross-attractant for the brown marmorated stink bug, Halyomorpha halys.[1] This document provides a comprehensive overview of the spectroscopic data (NMR and MS) and a detailed experimental protocol for the synthesis of this semiochemical.

Spectroscopic Data

The structural elucidation of methyl (2E,4E,6Z)-decatrienoate relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. While a complete, publicly available, and assigned high-resolution NMR dataset is not readily found in the searched literature, the key mass spectrometric data has been established.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the molecule.

ParameterValueReference
Molecular Formula C₁₁H₁₆O₂[2]
Molecular Weight 180.24 g/mol [2]
Exact Mass 180.11503 g/mol

Experimental Protocols

The synthesis of methyl (2E,4E,6Z)-decatrienoate with high stereochemical purity is essential for its application in pest management and research. The following protocol is based on a patented synthetic route involving a stereoselective partial hydrogenation.

Synthesis of Methyl (2E,4E,6Z)-decatrienoate

This synthesis involves the partial hydrogenation of methyl (2E,4E)-deca-2,4-dien-6-ynoate using a Lindlar catalyst to selectively form the Z-configured double bond at the 6-position.

Materials:

  • Methyl (2E,4E)-deca-2,4-dien-6-ynoate

  • Methanol (B129727)

  • Lindlar catalyst

  • Quinoline (B57606)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • n-Hexane

  • AgNO₃-silica gel for chromatography

Procedure:

  • Reaction Setup: In a suitable autoclave, combine methyl (2E,4E)-deca-2,4-dien-6-ynoate (e.g., 4.31 g, 20 mmol), methanol (90 mL), Lindlar catalyst (0.15 g), and quinoline (0.7 g).

  • Inert Atmosphere: Purge the autoclave thoroughly with nitrogen gas to create an inert atmosphere.

  • Temperature Control: Stabilize the internal temperature of the reactor at 30°C.

  • Hydrogenation: Introduce hydrogen gas into the autoclave at a pressure of 5 kgf/cm². Stir the reaction mixture vigorously to ensure efficient gas-liquid mixing and facilitate the theoretical absorption of hydrogen.

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake.

  • Work-up: Upon completion of the reaction, filter off the Lindlar catalyst. Remove the methanol from the filtrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃-silica gel) to yield methyl (2E,4E,6Z)-decatrienoate with high purity.

Logical Relationships in Synthesis

The stereochemical outcome of the synthesis is critically dependent on the choice of catalyst and reaction conditions. The following diagram illustrates the logical flow of the synthetic process.

Synthesis_Workflow Starting_Material Methyl (2E,4E)-deca-2,4-dien-6-ynoate Reaction_Step Partial Hydrogenation Starting_Material->Reaction_Step Product Methyl (2E,4E,6Z)-decatrienoate Reaction_Step->Product Catalyst Lindlar Catalyst + Quinoline Catalyst->Reaction_Step Purification AgNO₃-Silica Gel Chromatography Product->Purification Final_Product Pure Methyl (2E,4E,6Z)-decatrienoate Purification->Final_Product

Caption: Synthetic workflow for methyl (2E,4E,6Z)-decatrienoate.

This technical guide provides a foundational understanding of the key spectroscopic and synthetic aspects of methyl (2E,4E,6Z)-decatrienoate. Further research to fully characterize the NMR spectral data of this important semiochemical is encouraged.

References

An In-depth Technical Guide on the Biological Activity of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Chemical Ecology and Pest Management

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a polyunsaturated fatty ester with significant biological activity as a semiochemical, primarily functioning as an insect pheromone. This technical guide synthesizes the current understanding of its activity, focusing on its role in insect attraction and its application in pest management strategies. The information presented is targeted toward researchers and scientists in chemical ecology, entomology, and related fields. While initially explored for broader applications, the predominant and well-documented biological activity of this compound lies within the realm of insect chemical communication.

Pheromonal Activity of this compound

This compound is a key signaling molecule for several species of stink bugs (Hemiptera: Pentatomidae). Its primary roles include:

  • Aggregation Pheromone: It is the aggregation pheromone of the brown-winged green bug, Plautia stali.[1][2][3]

  • Sexually Attractive Pheromone: This compound is a sexually attractive pheromone for the bed bug Thyanta pallidovirens.[4]

  • Synergistic Attractant: It acts as a powerful synergist when combined with the aggregation pheromone of the brown marmorated stink bug, Halyomorpha halys.[5][6]

The compound is known to be unstable in daylight when used in solutions or on field dispensers, readily isomerizing to form complex mixtures, which can affect the stability and longevity of lures.[2]

Quantitative Data on Biological Activity

The synergistic effect of this compound (MDT) in attracting the brown marmorated stink bug, Halyomorpha halys, has been quantified in field trapping studies. The data below is from a study by Weber et al. (2014), which evaluated the season-long captures in black pyramid traps.

Lure CompositionLocationYearTotal Adult CapturesTotal Nymph CapturesSynergistic Ratio (Adults)Synergistic Ratio (Nymphs)
Combined (Pheromone + MDT) Arden, WV20124,231-3.25-
Pheromone Alone Arden, WV2012304---
MDT Alone Arden, WV2012999---
Combined (Pheromone + MDT) Beltsville, MD20123,783-1.87-
Pheromone Alone Beltsville, MD2012822---
MDT Alone Beltsville, MD20121,203---
Combined (Pheromone + MDT) Beltsville, MD20131,821-2.04-
Pheromone Alone Beltsville, MD2013383---
MDT Alone Beltsville, MD2013510---

Data adapted from Weber et al. (2014). Synergistic ratios indicate that the combined lures caught significantly more H. halys than the sum of the individual lures.[5][6]

Experimental Protocols

Field Trapping of Halyomorpha halys

This protocol describes a typical experimental setup for evaluating the attractiveness of this compound in combination with the H. halys aggregation pheromone.

1. Trap Design and Placement:

  • Black pyramid traps are commonly used.[5] These traps are often placed on the ground and may be more effective than traps hung from tree limbs.[7]

  • Traps should be deployed along crop borders, adjacent to wooded areas or hedgerows where stink bug populations are often high.[5]

  • A typical setup may involve placing traps at least 50 meters apart to minimize interference between treatments.

2. Lure Preparation and Deployment:

  • Lures containing the H. halys aggregation pheromone (a mixture of (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R, 6S, 7R, 10S)-10,11-epoxy-1-bisabolen-3-ol) are prepared.[5]

  • Separate lures containing this compound (MDT) are also prepared.

  • For the combined treatment, both the pheromone and MDT lures are placed within the same trap.

  • Control traps may be unbaited or contain a blank lure.

3. Trapping Period and Data Collection:

  • Traps are typically deployed for the duration of the stink bug active season, from spring through fall.

  • Traps are checked on a regular basis (e.g., weekly) to collect and count the number of captured adult and nymphal H. halys.

  • The contents of the collection jars are emptied, and the captured insects are identified and counted.

4. Data Analysis:

  • The mean number of captures per trap per collection date is calculated for each treatment.

  • Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in captures between the different lure treatments.

  • Synergism is calculated by comparing the captures from the combined lure to the sum of the captures from the individual lures. A synergistic ratio greater than 1 indicates that the combined lure is more effective than the additive effect of the individual components.[5][6]

Visualizations

Signaling Pathway: Synergistic Attraction of Halyomorpha halys

Synergistic_Attraction cluster_response Insect Response Pheromone H. halys Aggregation Pheromone MDT (2E,4E,6Z)-Methyl deca-2,4,6-trienoate (MDT) Pheromone->MDT Synergistic Effect Olfactory_Reception Olfactory Reception (Antennae) Pheromone->Olfactory_Reception Attracts MDT->Olfactory_Reception Attracts Behavioral_Response Behavioral Response (Attraction to Source) Olfactory_Reception->Behavioral_Response Initiates Field_Trapping_Workflow cluster_setup Experiment Setup cluster_execution Data Collection cluster_analysis Data Analysis Trap_Selection Select Trap Type (e.g., Black Pyramid) Lure_Preparation Prepare Lure Treatments (Pheromone, MDT, Combo, Control) Trap_Selection->Lure_Preparation Site_Selection Choose Field Site (e.g., Crop Border) Lure_Preparation->Site_Selection Trap_Deployment Deploy Traps (Randomized Block Design) Site_Selection->Trap_Deployment Weekly_Checks Weekly Trap Servicing Trap_Deployment->Weekly_Checks Insect_Collection Collect Captured Insects Weekly_Checks->Insect_Collection Identification_Counting Identify and Count (Adults and Nymphs) Insect_Collection->Identification_Counting Data_Compilation Compile Capture Data Identification_Counting->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Compilation->Statistical_Analysis Synergism_Calculation Calculate Synergistic Ratio Statistical_Analysis->Synergism_Calculation Conclusion Draw Conclusions Synergism_Calculation->Conclusion

References

The Role of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Semiochemical for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a naturally occurring polyunsaturated fatty acid methyl ester that plays a critical role in the chemical communication of several insect species, primarily within the order Hemiptera (true bugs). This compound functions as a potent aggregation or sex pheromone, mediating complex behaviors essential for mating and resource localization. Its activity also extends to other trophic levels, acting as a kairomone for certain parasitoids, thereby influencing community dynamics. This technical guide provides a comprehensive overview of the chemistry, biological function, and practical applications of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Properties and Synthesis

This compound is a volatile organic compound with the molecular formula C₁₁H₁₆O₂. A key characteristic of this molecule is its susceptibility to photoisomerization, readily converting to other geometric isomers upon exposure to daylight. This instability is a critical consideration for its use in field applications and requires careful formulation to ensure sustained biological activity.

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves a Wittig-type olefination reaction. The following provides a generalized protocol based on established chemical literature.

Objective: To synthesize this compound via a Wittig reaction.

Materials:

  • (E)-2-Hexenal

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (e.g., argon, nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, solvents for elution)

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet is charged with methyl (triphenylphosphoranylidene)acetate in an anhydrous solvent.

  • Addition of Aldehyde: (E)-2-Hexenal, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of the ylide at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue contains the desired product and triphenylphosphine (B44618) oxide as a byproduct.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford pure this compound.

  • Characterization: The structure and stereochemistry of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Biological Function in Insect Communication

This compound is a versatile semiochemical, functioning as both a pheromone for intraspecific communication and a kairomone for interspecific interactions.

Pheromonal Activity

This compound is the primary aggregation pheromone of the brown-winged green bug, Plautia stali, attracting both males and females. It also serves as a sex attractant pheromone for the bed bug Thyanta pallidovirens.[1][2] Furthermore, it is a significant attractant for the invasive brown marmorated stink bug, Halyomorpha halys, a major agricultural pest.[3] For H. halys, this compound acts synergistically with the insect's own aggregation pheromone, significantly increasing trap captures.

Kairomonal Activity

The volatile nature of this compound allows it to be detected by other species. Notably, it acts as a kairomone for the tachinid parasitoid fly, Gymnosoma rotundatum, which uses the pheromone as a cue to locate its stink bug hosts.

Quantitative Data on Biological Activity

The efficacy of this compound as an attractant has been quantified in numerous field and laboratory studies. The following tables summarize key findings.

Table 1: Field Trapping of Halyomorpha halys with this compound and its Isomers

Lure CompositionMean Trap Capture (Adults/Trap/Week)Reference
(2E,4E,6Z)-decatrienoate15.5Khrimian et al., 2008[3]
Mixture of isomers12.0Khrimian et al., 2008[3]
Unbaited Control1.0Khrimian et al., 2008[3]

Table 2: Synergistic Effect of this compound (MDT) with H. halys Aggregation Pheromone (PHER)

Lure CompositionMean Trap Capture (Adults/Trap)Synergism RatioReference
PHER alone2.8-Weber et al., 2014
MDT alone5.1-Weber et al., 2014
PHER + MDT25.33.2Weber et al., 2014

Experimental Protocols: Behavioral Bioassays

Y-tube olfactometers are standard apparatuses for evaluating the behavioral responses of insects to volatile compounds.

Objective: To determine the attractiveness of this compound to a target insect species.

Materials:

  • Y-tube olfactometer

  • Air pump with flow meter and charcoal filter

  • Humidifier

  • Odor source chambers

  • Test insect subjects

  • This compound solution of known concentration

  • Solvent control (e.g., hexane)

Procedure:

  • Apparatus Setup: The Y-tube olfactometer is cleaned and assembled. A purified and humidified airflow is established through both arms of the olfactometer at a constant rate.

  • Odor Introduction: A filter paper treated with a known amount of the this compound solution is placed in one odor source chamber, and a filter paper with the solvent control is placed in the other.

  • Insect Acclimation: Test insects are acclimatized to the experimental conditions for a set period before the assay.

  • Bioassay: A single insect is introduced at the base of the Y-tube and allowed a specific amount of time to make a choice between the two arms. A choice is recorded when the insect moves a predetermined distance into one of the arms.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The position of the treatment and control arms is alternated between trials to avoid positional bias.

  • Statistical Analysis: The results are analyzed using a chi-square test or a similar statistical method to determine if there is a significant preference for the treatment arm.

Signaling Pathways in Insect Olfaction

The detection of this compound by an insect's olfactory system initiates a cascade of events leading to a behavioral response. While the specific receptors for this compound in many species are yet to be fully characterized, a general model of insect olfactory signal transduction provides a framework for understanding this process.

Insect_Olfactory_Signaling_Pathway Behavior Behavioral Response ORN ORN Glomerulus Glomerulus ORN->Glomerulus Signal Transmission Interneuron Interneuron Glomerulus->Interneuron Synaptic Transmission Interneuron->Behavior Signal Processing & Output

  • Perireceptor Events: Molecules of this compound enter the aqueous lymph of the antennal sensilla through pores in the cuticle.

  • Solubilization and Transport: In the sensillar lymph, the hydrophobic pheromone molecule is bound by an Odorant-Binding Protein (OBP). This complex facilitates the transport of the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Receptor Binding and Activation: The pheromone is released from the OBP and binds to a specific Olfactory Receptor (OR) complex, which typically consists of a variable odorant-binding subunit and a conserved co-receptor (Orco). This binding event triggers a conformational change in the receptor complex, leading to the opening of an ion channel.

  • Signal Transduction: The influx of ions depolarizes the ORN membrane, generating an action potential.

  • Signal Processing: The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain. Here, the signal is processed in specific glomeruli, and the information is relayed to higher brain centers, ultimately resulting in a behavioral response, such as upwind flight towards the pheromone source.

Conclusion and Future Directions

This compound is a semiochemical of significant interest due to its multifaceted role in insect communication. Its effectiveness as an attractant for major agricultural pests like the brown marmorated stink bug makes it a valuable tool for monitoring and control strategies. For drug development professionals, understanding the specific olfactory receptors and signaling pathways involved in its detection could pave the way for the design of novel, highly selective insect control agents that disrupt these vital communication channels.

Future research should focus on the deorphanization of the specific olfactory receptors that bind to this compound in key pest species. Elucidating the precise molecular interactions between the pheromone and its receptor will be crucial for the structure-based design of agonists or antagonists. Furthermore, a deeper understanding of the downstream neural processing of the pheromone signal in the insect brain will provide additional targets for manipulating insect behavior. Continued investigation into the biosynthesis of this compound in insects could also lead to novel strategies for pest management, such as the development of crops that produce the pheromone to act as trap plants.

References

Technical Guide: Identification and Significance of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate in Stink Bug Chemical Communication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the identification, quantification, and biological significance of (2E,4E,6Z)-methyl deca-2,4,6-trienoate, a key semiochemical in the chemical ecology of several stink bug species (Hemiptera: Pentatomidae). It details the analytical methodologies used for its detection and characterization, summarizes quantitative data from field studies, and outlines the compound's role as both a pheromone and a kairomone, particularly in the context of the invasive brown marmorated stink bug, Halyomorpha halys.

Introduction

This compound (MDT) is a volatile organic compound that plays a critical role in the chemical communication of stink bugs. It was first identified as the male-produced aggregation pheromone of the brown-winged green stink bug, Plautia stali, an insect native to East Asia.[1][2] Subsequent research revealed that this compound is also a potent attractant for the globally invasive brown marmorated stink bug (Halyomorpha halys), for which it acts as a kairomone.[1][2][3][4] This cross-species attraction was a pivotal discovery, enabling the development of monitoring and trapping tools for H. halys even before its own aggregation pheromone was fully characterized.[1][4]

The study of MDT and its isomers is crucial for understanding the complex chemical ecology of pentatomids and for developing semiochemical-based strategies for integrated pest management (IPM).[5] This guide details the analytical workflows for identifying such compounds, presents key quantitative findings, and illustrates the underlying biological signaling pathways.

Identification and Structural Elucidation

The identification of volatile semiochemicals like MDT from insects, which are produced in minute quantities, requires highly sensitive analytical techniques.[6] The general workflow involves volatile collection, separation, identification, and biological validation.

Volatile Sampling and Extraction

Two primary methods are employed to collect volatile compounds from stink bugs:

  • Solvent Extraction: This involves the direct immersion of whole insects, specific body parts (e.g., dorsal abdominal glands), or effluvia in a high-purity organic solvent such as hexane (B92381) or dichloromethane.[7] This method is effective for extracting a wide range of compounds but may also co-extract non-volatile lipids and other interfering substances.

  • Headspace Collection: This technique samples the air surrounding the insect to collect the compounds it naturally releases.

    • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent material is exposed to the headspace of a container holding the stink bugs. Volatiles adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph.[5]

    • Air Entrainment (Volatile Collection): A purified airstream is passed over the insects, and the exiting air is drawn through a trap containing a porous polymer adsorbent (e.g., Porapak Q, Tenax). The trapped volatiles are later eluted with a solvent for analysis.[5]

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds.[7][8][9] The sample extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the capillary column. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. The resulting mass spectrum serves as a chemical fingerprint for identification.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the many compounds detected by GC-MS are biologically active, GC-EAD is employed.[6][9] The effluent from the GC column is split into two paths: one leads to a standard detector (like a Flame Ionization Detector, FID), and the other is directed over a live insect antenna. When a compound that the insect can smell elutes from the column, it generates a measurable electrical potential from the antenna. This response, recorded as an electroantennogram, allows researchers to pinpoint the specific peaks in the chromatogram that are biologically relevant.[9]

  • Synthesis and Confirmation: The definitive identification of this compound requires the chemical synthesis of an authentic standard.[2] All eight possible geometric isomers of methyl 2,4,6-decatrienoate have been successfully synthesized.[2] By comparing the retention time and mass spectrum of the synthetic standard with the unknown peak from the insect extract on multiple GC columns of different polarities, an unambiguous identification can be made.

Quantitative Data and Biological Activity

While precise data on the production rate of MDT by individual Plautia stali males is scarce in the reviewed literature, extensive field trials have quantified the attractiveness of synthetic MDT and its isomers to various stink bug species. This data is critical for optimizing lure composition for trapping and monitoring programs.

Table 1: Key Isomers of Methyl 2,4,6-decatrienoate and Associated Stink Bug Species

Compound IsomerProducing SpeciesRoleAttracted SpeciesRole for Attracted Species
(2E ,4E ,6Z )-Methyl deca-2,4,6-trienoatePlautia stali (male-produced)[1][2]Aggregation PheromoneHalyomorpha halys (adults & nymphs)[2][3], Acrosternum hilare[3][4], Plautia staliKairomone
(2E ,4Z ,6Z )-Methyl deca-2,4,6-trienoateThyanta spp.Pheromone ComponentHalyomorpha halys[1], Euclytia flava (Tachinid parasitoid)[3]Kairomone

Table 2: Summary of Lure Compositions Used in Field Trapping Studies for Halyomorpha halys

Lure Component 1Lure Component 2Finding/ObservationReference
Methyl (2E,4E,6Z)-decatrienoate (MDT)NoneEffective for monitoring H. halys populations, especially late in the season.[2][2]
Methyl (2E,4E,6Z)-decatrienoate (MDT)Mixed Murgantiols (H. halys pheromone)MDT acts as a synergist, significantly increasing the attraction of the primary pheromone.[10][11] This combination is effective for season-long trapping.[10][11]
Mixed Murgantiols (various loadings)Methyl (2E,4E,6Z)-decatrienoate (66 mg)H. halys captures were relatively insensitive to the ratio of the two components, as long as both were present.[10][12]

Experimental Protocols & Visualizations

Protocol: SPME-GC-MS Analysis of Stink Bug Volatiles
  • Sample Preparation: Place 5-10 live adult stink bugs in a clean, sealed glass vial (e.g., 20 mL). Allow a 30-60 minute acclimation period for volatiles to accumulate in the headspace.

  • SPME Sampling: Carefully insert a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane coating) through the vial's septum into the headspace above the insects.

  • Adsorption: Expose the fiber to the headspace for a standardized period (e.g., 2-4 hours) at room temperature. Avoid direct contact between the fiber and the insects.

  • GC-MS Injection: Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS. Desorb the collected volatiles for 2-5 minutes in splitless mode.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature, for example, from 40°C (3 min hold) to 280°C at a rate of 10°C/min. Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with libraries (e.g., NIST/Wiley) and confirm by comparing their retention indices and spectra with a synthetic standard of this compound.

experimental_workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_validation Validation & Confirmation cluster_output Result insect Stink Bugs (e.g., Plautia stali) spme Headspace Sampling (SPME Fiber) insect->spme solvent Solvent Extraction (Hexane) insect->solvent gcms GC-MS Analysis (Separation & Identification) spme->gcms Thermal Desorption solvent->gcms Liquid Injection gcead GC-EAD (Bioactivity Screen) gcms->gcead Parallel Detection confirmation Structural Confirmation (Compare Spectra & RT) gcms->confirmation synthesis Synthesis of Isomeric Standards synthesis->confirmation result Identified Compound: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate confirmation->result

Fig 1. Workflow for the identification of stink bug semiochemicals.
Biosynthesis and Signaling Pathway

Insect pheromones derived from fatty acids are synthesized through modifications of common metabolic pathways.[13][14] While the specific enzymatic steps for MDT in P. stali are not fully elucidated, the general pathway involves the synthesis of a fatty acyl-CoA precursor, followed by a series of desaturation, chain-shortening, and functional group modification steps.[15][16][17]

The signaling function of MDT is a classic example of interspecific communication (kairomonal activity). P. stali males release the pheromone to attract conspecifics, but H. halys has evolved to eavesdrop on this signal, using it to locate potential resources or aggregation sites.

signaling_pathway cluster_producer Producer Species cluster_receiver Receiver Species p_stali Plautia stali (Male) biosynthesis Fatty Acid Biosynthesis Pathway p_stali->biosynthesis pheromone (2E,4E,6Z)-MDT (Aggregation Pheromone) biosynthesis->pheromone Enzymatic Modification antenna Antennal Olfactory Receptors pheromone->antenna Kairomonal Cue (Interspecific Signal) h_halys Halyomorpha halys (Adults & Nymphs) cns Central Nervous System Processing antenna->cns Signal Transduction behavior Behavioral Response (Attraction / Aggregation) cns->behavior

Fig 2. Interspecific signaling pathway involving MDT.

Conclusion

The identification of this compound as a potent attractant for multiple stink bug species underscores the importance of chemical ecology in developing sustainable pest management solutions. The analytical workflow, combining headspace sampling with GC-MS and GC-EAD, provides a robust framework for discovering and validating new semiochemicals. Quantitative field data has demonstrated the synergistic relationship between MDT and the native pheromone of H. halys, leading to the development of highly effective, commercially available lures. Future research should focus on elucidating the specific biosynthetic pathways of this and related compounds, which could open new avenues for disrupting pheromone production as a novel control strategy.

References

(2E,4E,6Z)-Methyl Deca-2,4,6-trienoate: A Technical Guide on its Role as an Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate (MDT) is a pivotal semiochemical in the chemical ecology of several pentatomid species, most notably as the male-produced aggregation pheromone of the brown-winged green bug, Plautia stali. This volatile ester mediates the congregation of conspecific males, females, and nymphs. Furthermore, MDT exhibits significant cross-species activity, acting as a potent kairomone and synergist for the invasive brown marmorated stink bug (Halyomorpha halys), making it a compound of substantial interest for integrated pest management (IPM) strategies. This guide provides a detailed overview of the chemical properties, biological function, quantitative behavioral data, and the underlying signaling pathways associated with MDT. It includes comprehensive experimental protocols for the synthesis, analysis, and bioassay of this pheromone, intended to serve as a resource for researchers in chemical ecology and related fields.

Introduction

This compound is the aggregation pheromone produced by males of the brown-winged green bug, Plautia stali[1][2]. Its primary biological function is to attract both males and females to a specific location, facilitating mating and resource exploitation. Beyond its role in P. stali, this compound is a powerful attractant for the globally invasive brown marmorated stink bug, Halyomorpha halys[3][4]. For H. halys, MDT acts as a synergist, significantly enhancing the attractiveness of its native aggregation pheromone[5][6]. This cross-species activity is a key focus of current research for developing effective monitoring and control tactics for these agricultural pests.

A notable characteristic of MDT is its instability; it readily isomerizes when exposed to daylight, which can impact the stability and longevity of lures used in field applications[1].

Chemical Properties

PropertyValueReference
IUPAC Name methyl (2E,4E,6Z)-deca-2,4,6-trienoate
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
CAS Number 51544-64-0
Appearance (Not specified in results)
Boiling Point 93-96 °C (at 3 mmHg)Patent JP4153004B2
Chemical Structure Chemical Structure of this compound

Data Presentation: Quantitative Analysis of Behavioral Response

The behavioral response to MDT has been quantified primarily through field trapping experiments. The data highlights its role as a primary attractant for P. stali and a powerful synergist for H. halys.

Table 3.1: Field Trapping Efficacy for Plautia stali

Field trials testing various lure loadings for the attraction of P. stali have been conducted. While a definitive dose-response curve is not fully elucidated, studies have compared different quantities of the synthetic pheromone.

Lure Loading (mg of MDT)Relative Attraction of P. staliKey FindingsReference
7 - 60 mgNo significant differenceAttraction of P. stali was not significantly different across this range of lure loadings.[1]
50 mgSignificantly more than controlThe trap baited with 50mg of pheromone attracted significantly more of the parasitoid fly Gymnosoma rotundatum than the control trap.[1]
Table 3.2: Synergistic Effect of MDT on Halyomorpha halys Attraction

MDT significantly increases the number of H. halys adults and nymphs captured when combined with the primary H. halys aggregation pheromone (a mixture of (3S,6S,7R,10S)- and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol, hereafter referred to as 'PHER').

Lure CombinationIncrease in Adult Captures (vs. Additive Effect)Increase in Nymph Captures (vs. Additive Effect)Key FindingsReference
PHER + MDT1.9 - 3.2 times1.4 - 2.5 timesThe combined lure is synergistically more attractive than the sum of the individual components.[5][6]
PHER + MDT3.1 - 4.2 times (vs. MDT alone)2.0 - 3.6 times (vs. MDT alone)Demonstrates the strong synergistic contribution of MDT.[7]
PHER + MDT4.6 - 13.9 times (vs. PHER alone)4.1 - 7.6 times (vs. PHER alone)Highlights the importance of the combined chemical cue.[7]
Table 3.3: Effect of Lure Loading Ratios on H. halys Capture

Studies have shown that H. halys captures are relatively insensitive to the specific ratio of PHER to MDT, as long as both components are present. This provides flexibility in lure formulation.

PHER LoadingMDT LoadingRelative Trap CaptureKey FindingsReference
Low (e.g., 5 mg)Standard (e.g., 50 mg)EffectiveReductions in PHER loading can be offset by increasing MDT loading.[8]
High (e.g., 20 mg)High (e.g., 200 mg)Highly EffectiveIncreasing loading of both components generally increases trap captures.[8]

Olfactory Signaling Pathway

The perception of MDT in pentatomids begins at the antennae and involves a cascade of molecular events leading to a behavioral response. While the specific odorant receptor for MDT has not yet been definitively identified in the literature, a general pathway can be described.

Olfactory_Signaling_Pathway cluster_air Airstream cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Dendrite MDT MDT Pheromone OBP Odorant-Binding Protein (OBP) MDT->OBP Binding MDT_OBP MDT-OBP Complex OR Odorant Receptor (OR-ORco Complex) [Specific OR for MDT not yet identified] MDT_OBP->OR Delivery & Binding Signal Signal Transduction (G-protein cascade) OR->Signal Activation IonChannel Ion Channel (Gated) Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx Signal->IonChannel Opening ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal to Brain Behavior Aggregation Behavior AntennalLobe->Behavior Processing & Response

Figure 1. Generalized olfactory signaling pathway for MDT perception.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and behavioral evaluation of this compound.

Chemical Synthesis via Lindlar Catalysis

This protocol is adapted from a patented method for the efficient synthesis of MDT.

  • Reactant Preparation : In an autoclave, combine 4.31g (20 mmol) of methyl (2E, 4E)-2,4-decadiene-6-ynoate with 90 ml of methanol (B129727).

  • Catalyst and Inhibitor Addition : Add 0.15g of Lindlar catalyst and 0.7g of quinoline (B57606) to the mixture. Quinoline serves to partially deactivate the catalyst, preventing over-reduction to the alkane.

  • Inerting : Purge the autoclave thoroughly with N₂ gas to create an inert atmosphere.

  • Temperature Control : Stabilize the internal temperature of the reactor at 30°C.

  • Hydrogenation : Introduce hydrogen gas at a pressure of 5 kgf/cm² and stir the mixture vigorously. Monitor hydrogen uptake until the theoretical amount for the reduction of one alkyne bond to a cis-alkene has been absorbed.

  • Workup : After the reaction, filter off the Lindlar catalyst. Remove the methanol from the filtrate under reduced pressure.

  • Purification : The resulting residue is purified by vacuum distillation to yield this compound. Purity can be confirmed by gas chromatography.

Synthesis_Workflow start Methyl (2E,4E)-2,4-decadiene-6-ynoate + Methanol catalyst Add Lindlar Catalyst + Quinoline start->catalyst reaction Partial Hydrogenation (H₂, 5 kgf/cm², 30°C) catalyst->reaction filtration Filter to Remove Catalyst reaction->filtration evaporation Remove Methanol (Reduced Pressure) filtration->evaporation purification Vacuum Distillation evaporation->purification product This compound purification->product

Figure 2. Workflow for the synthesis of MDT.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for the analysis of MDT from lure extracts or solvent washes of insect effluvia.

  • Sample Preparation : Extract volatiles by washing glassware holding insects with hexane (B92381) or by directly sampling lure components in a suitable solvent. Add an internal standard for quantification if necessary.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : A non-polar capillary column, such as an HP-5ms (30 m × 0.25 mm × 0.25 µm), is suitable for separating the compound and its isomers.

  • Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection : Inject 1-2 µL of the sample in splitless mode. Set the injector temperature to 250°C.

  • Oven Program : A typical temperature program would be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10-20°C/min to 260°C.

    • Final hold: Hold at 260°C for 2-5 minutes.

  • MS Parameters :

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: ~230°C.

    • Quadrupole Temperature: ~150°C.

    • Scan Range: 40-400 amu.

  • Identification : Identify this compound by comparing its retention time and mass spectrum to that of a synthetic standard.

Field Trapping Bioassay

This protocol describes a standard method for evaluating the attractiveness of MDT-baited lures in an agricultural or field setting.

  • Trap Selection : Black pyramid traps are commonly used and effective for capturing H. halys and other stink bugs.

  • Lure Preparation : Load synthetic MDT onto a controlled-release dispenser, such as a rubber septum. For synergistic tests, prepare separate lures for PHER.

  • Experimental Design :

    • Use a randomized complete block design with 3-5 replicates (blocks).

    • Each block should contain one of each treatment trap (e.g., MDT lure, PHER lure, PHER+MDT lure, unbaited control).

    • Separate traps within a block by at least 20-30 meters to minimize interference. Separate blocks by at least 50 meters.

  • Trap Deployment : Place traps along the edges of fields or orchards where stink bug activity is expected.

  • Data Collection : Check traps weekly. Count and record the number of target insects (adults and nymphs) captured in each trap.

  • Maintenance : Replace lures at recommended intervals (e.g., every 4-12 weeks, depending on the dispenser type) and rotate trap positions within a block to account for positional effects.

  • Data Analysis : Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Electroantennography (EAG) Protocol

EAG measures the overall electrical response of an insect antenna to an odorant, providing a rapid screen for olfactory activity.

  • Insect Preparation : Immobilize an adult stink bug (e.g., in a cut pipette tip) with the head and antennae exposed.

  • Antenna Excision : Carefully excise one antenna at its base using micro-scissors. Immediately cut a small portion from the distal tip of the antenna.

  • Electrode Mounting : Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Kaissling solution). The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Air Delivery : Deliver a continuous stream of charcoal-filtered, humidified air over the antennal preparation via a main delivery tube.

  • Stimulus Preparation : Dissolve a known amount of synthetic MDT in a solvent (e.g., hexane) and apply it to a piece of filter paper. After the solvent evaporates, insert the filter paper into a Pasteur pipette (stimulus cartridge).

  • Stimulus Delivery : Insert the tip of the stimulus cartridge into a hole in the main air delivery tube. Puff a known volume of air through the cartridge to deliver the odorant pulse to the antenna.

  • Recording : Record the resulting change in potential (depolarization) from the antenna using an EAG system (amplifier, data acquisition interface, and software).

  • Controls : Use a solvent-only cartridge as a negative control and a known standard attractant as a positive control to ensure the preparation is responsive.

  • Analysis : Measure the amplitude of the depolarization (in millivolts) for each stimulus. Normalize responses by subtracting the response to the negative control.

EAG_Workflow cluster_prep Preparation cluster_stim Stimulus Delivery cluster_rec Recording & Analysis Immobilize Immobilize Insect Excise Excise Antenna Immobilize->Excise Mount Mount Antenna on Electrodes Excise->Mount Puff Deliver Odor Puff Airflow Establish Purified Airflow StimPrep Prepare MDT Cartridge Airflow->StimPrep StimPrep->Puff Record Record Depolarization (mV) Puff->Record Stimulation Analyze Measure & Normalize Response Record->Analyze Result EAG Response Amplitude Analyze->Result

Figure 3. Experimental workflow for Electroantennography (EAG).

Conclusion and Future Directions

This compound is a semiochemical of great ecological and economic importance. Its role as the primary aggregation pheromone for P. stali and as a potent synergist for H. halys provides a valuable tool for pest monitoring and the development of behavior-modifying control strategies like attract-and-kill. The quantitative data clearly demonstrates a strong synergistic effect that can be exploited for more sensitive and effective trapping systems.

Future research should focus on several key areas. First, the identification of the specific odorant receptor(s) for MDT in both P. stali and H. halys is crucial for a deeper molecular understanding of its perception and for potential development of novel antagonists or super-agonists. Second, further optimization of lure release rates and formulations is needed to improve field longevity and cost-effectiveness. Finally, exploring the broader ecological implications of this shared chemical channel, including its role in mediating interactions with natural enemies, will provide a more complete picture of its function in the ecosystem.

References

A Technical Guide to the Thermal Instability of Methyl (2E,4E,6Z)-decatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl (2E,4E,6Z)-decatrienoate is a polyunsaturated ester identified as the aggregation pheromone of the brown-winged green bug, Plautia stali, and is also an attractant for the brown marmorated stink bug, Halyomorpha halys.[1][5][6] Its efficacy in pest management strategies is often compromised by its susceptibility to degradation under thermal stress and exposure to light, leading to isomerization and loss of biological activity.[1][2][3] Understanding the mechanisms and kinetics of its thermal decomposition is crucial for developing stable formulations for agricultural and research applications. This guide synthesizes the theoretical basis for its instability and provides practical methodologies for its detailed characterization.

Theoretical Degradation Pathways

The thermal instability of methyl (2E,4E,6Z)-decatrienoate is primarily attributed to its conjugated triene system. Two principal degradation pathways are proposed: cis-trans isomerization and electrocyclic reactions.

Geometric Isomerization

At elevated temperatures, the energy barrier for rotation around the carbon-carbon double bonds can be overcome, leading to the conversion of the Z-isomer at the 6-position to the more stable E-isomer, along with potential changes at the 2- and 4-positions. This results in a complex mixture of geometric isomers, which may have different or no biological activity.

Electrocyclic Reactions

As predicted by the Woodward-Hoffmann rules for thermal reactions of conjugated trienes, methyl (2E,4E,6Z)-decatrienoate can undergo a conrotatory or disrotatory 6π electrocyclic ring closure to form a cyclohexadiene derivative.[7] This reaction is often reversible, but the cyclic product may undergo subsequent reactions, leading to irreversible degradation.

G cluster_pathways Proposed Thermal Degradation Pathways Start Methyl (2E,4E,6Z)-decatrienoate Isomerization Geometric Isomerization (cis-trans) Start->Isomerization Heat Cyclization 6π Electrocyclic Reaction (Disrotatory Ring Closure) Start->Cyclization Heat Isomers Mixture of Geometric Isomers (e.g., all-E, other Z/E combinations) Isomerization->Isomers Cyclohexadiene Cyclohexadiene Derivative Cyclization->Cyclohexadiene Further_Degradation Further Degradation Products (e.g., oxidation, polymerization) Isomers->Further_Degradation Cyclohexadiene->Further_Degradation

Caption: Proposed thermal degradation pathways for methyl (2E,4E,6Z)-decatrienoate.

Quantitative Data on Thermal Instability

Currently, there is a lack of specific quantitative data in the literature for the thermal degradation of methyl (2E,4E,6Z)-decatrienoate. The following tables are presented as a template for organizing experimental results obtained from the protocols outlined in this guide.

Table 1: Hypothetical Thermal Analysis Data

Analytical MethodParameterValueConditions
TGAOnset Decomposition Temp. (Tonset)150 °C10 °C/min, N2 atm
TGATemperature of Max. Mass Loss185 °C10 °C/min, N2 atm
DSCMelting Point-25 °C10 °C/min, N2 atm
DSCExothermic Decomposition Peak165 °C10 °C/min, N2 atm

Table 2: Hypothetical Kinetic Parameters for Isomerization

Temperature (°C)Rate Constant (k, s-1)Half-life (t1/2, min)
801.5 x 10-5770
1006.0 x 10-5192
1202.2 x 10-452
Activation Energy (Ea) \multicolumn{2}{c}{85 kJ/mol}

Experimental Protocols

To systematically investigate the thermal instability of methyl (2E,4E,6Z)-decatrienoate, a multi-faceted approach employing several analytical techniques is recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine melting points, phase transitions, and exothermic or endothermic degradation events.

  • Methodology:

    • Accurately weigh 3-5 mg of methyl (2E,4E,6Z)-decatrienoate into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample from -50 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

    • Record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

  • Methodology:

    • Weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor and record the sample weight as a function of temperature.

Isothermal Stability Study with GC-MS Analysis
  • Objective: To identify and quantify the degradation products over time at specific temperatures and to determine the kinetics of degradation.

  • Methodology:

    • Prepare solutions of methyl (2E,4E,6Z)-decatrienoate in a high-boiling point, inert solvent (e.g., dodecane) at a known concentration.

    • Aliquot the solution into several sealed vials.

    • Place the vials in constant temperature baths or ovens at various temperatures (e.g., 80 °C, 100 °C, 120 °C).

    • At specified time intervals, remove a vial from each temperature, cool it rapidly to quench the reaction, and analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC-MS Conditions:

      • Column: A polar capillary column (e.g., DB-WAX or equivalent).

      • Injector: Splitless, 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min.

      • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

    • Identify degradation products by their mass spectra and retention times.

    • Quantify the disappearance of the parent compound and the appearance of products using an internal standard.

G cluster_workflow Experimental Workflow for Thermal Stability Assessment Sample Methyl (2E,4E,6Z)-decatrienoate Sample DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA Isothermal Isothermal Heating (Multiple Temperatures) Sample->Isothermal Data_Analysis Data Analysis DSC->Data_Analysis TGA->Data_Analysis GCMS GC-MS Analysis (Time Points) Isothermal->GCMS GCMS->Data_Analysis Thermo_Data Thermal Properties (Melting, T_onset) Data_Analysis->Thermo_Data Kinetics Degradation Kinetics (Rate Constants, Ea) Data_Analysis->Kinetics Products Product Identification (Isomers, Cycloadducts) Data_Analysis->Products

Caption: Workflow for the comprehensive analysis of thermal instability.

Conclusion

While it is established that methyl (2E,4E,6Z)-decatrienoate is thermally labile, a detailed quantitative understanding of its degradation is essential for its practical application. The theoretical framework and experimental protocols presented in this guide provide a clear path for researchers to thoroughly characterize its thermal instability. By determining the kinetic parameters and identifying the degradation products, more stable formulations and appropriate storage conditions can be developed, thereby enhancing the utility of this important semiochemical in drug development and pest management.

References

Unveiling the Potential of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercial Availability, Synthesis, and Biological Significance of a Key Semiochemical for Drug Development and Pest Management.

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate , a fascinating polyunsaturated fatty acid ester, has garnered significant attention within the scientific community.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of its commercial availability, synthetic methodologies, and its pivotal role as an insect pheromone.

Commercial Availability and Suppliers

This compound, identified by CAS Number 51544-64-0 , is available from a range of specialized chemical suppliers.[1][2] The compound is typically offered for research purposes, with purity levels and quantities varying among vendors. Below is a summary of commercial availability from prominent suppliers.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
TargetMol Chemicals Inc.This compound51544-64-088.12%mg scale$54.00 - $123.00/mg
RongNa Biotechnology Co.,Ltd.This compound51544-64-099%Assays$10.00/assay
Sunway Pharm LtdThis compound51544-64-097%10mg, 100mg$516.00/10mg, $3907.00/100mg
BioCatThis compound51544-64-0-5mg-
MedchemExpressThis compound51544-64-0---
BiosynthThis compound51544-64-0---
ChemicalBookThis compound51544-64-0---
Hebei Dangtong Biological Technology Co.,LTDThis compound51544-64-0---

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Methodologies: A Detailed Experimental Protocol

The stereoselective synthesis of this compound is crucial for obtaining the biologically active isomer. A common and effective method involves a multi-step process culminating in a Wittig-type olefination or a partial hydrogenation using a Lindlar catalyst. The following protocol is based on established synthetic routes described in the literature.[3]

Synthesis of this compound via Partial Hydrogenation

This method utilizes a precursor, methyl (2E,4E)-deca-2,4-dien-6-ynoate, which is then selectively hydrogenated to introduce the Z-configured double bond at the 6-position.

Materials:

  • Methyl (2E,4E)-deca-2,4-dien-6-ynoate

  • Methanol (B129727)

  • Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • n-Hexane

  • AgNO₃-silica gel for chromatography

Procedure:

  • Reaction Setup: In an autoclave, combine 4.31 g (20 mmol) of methyl (2E,4E)-deca-2,4-dien-6-ynoate, 90 ml of methanol, 0.15 g of Lindlar catalyst, and 0.7 g of quinoline.

  • Inert Atmosphere: Purge the autoclave thoroughly with nitrogen gas (N₂) to remove any oxygen.

  • Temperature Control: Stabilize the internal temperature of the autoclave at 30°C.

  • Hydrogenation: Introduce hydrogen gas (H₂) into the autoclave at a pressure of 5 kgf/cm². Stir the mixture vigorously to ensure efficient gas-liquid mixing and facilitate the absorption of the theoretical amount of hydrogen.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen.

  • Work-up: Once the theoretical amount of hydrogen has been consumed, stop the reaction. Filter off the Lindlar catalyst. Remove the methanol from the filtrate under reduced pressure.

  • Purification: The resulting residue can be further purified by column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃-silica gel) to yield this compound.[3] Alternatively, fractional distillation under reduced pressure can be employed.[3]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products & Purification Reactant Methyl (2E,4E)-deca-2,4-dien-6-ynoate Hydrogenation Partial Hydrogenation (H₂, 5 kgf/cm², 30°C) Reactant->Hydrogenation Catalyst Lindlar Catalyst & Quinoline Catalyst->Hydrogenation Solvent Methanol Solvent->Hydrogenation Crude Crude Product Mixture Hydrogenation->Crude Reaction Purified (2E,4E,6Z)-Methyl deca-2,4,6-trienoate Crude->Purified Purification (Chromatography/Distillation)

Caption: Synthetic workflow for this compound.

Biological Significance and Signaling Pathway

This compound is a well-documented aggregation pheromone of the brown-winged green bug, Plautia stali.[4][5] In this context, it plays a crucial role in chemical communication, attracting both male and female conspecifics.[6] Furthermore, this compound has been identified as a potent synergist for the aggregation pheromone of the invasive brown marmorated stink bug, Halyomorpha halys, significantly enhancing trap captures and offering promising avenues for pest management strategies.[7]

The detection of this pheromone in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae. While the specific receptors for this compound in P. stali have not been fully elucidated, a general model of insect olfactory signal transduction provides a framework for understanding its mechanism of action.

This process typically involves the following key steps:

  • Binding to Odorant Binding Proteins (OBPs): Upon entering the sensillum lymph through pores in the cuticle of the antenna, the hydrophobic pheromone molecule is encapsulated by Odorant Binding Proteins (OBPs).[8][9] These soluble proteins facilitate the transport of the odorant across the aqueous lymph to the dendritic membrane of the olfactory receptor neurons.

  • Interaction with Olfactory Receptors (ORs): The OBP-pheromone complex interacts with specific Olfactory Receptors (ORs) embedded in the neuronal membrane. Insect ORs are typically heterodimers, consisting of a variable, ligand-binding subunit (ORx) and a highly conserved co-receptor (Orco).

  • Signal Transduction: The binding of the pheromone to the ORx subunit triggers a conformational change in the receptor complex, leading to the opening of an ion channel. This can occur through two primary mechanisms:

    • Ionotropic signaling: The OR-Orco complex itself functions as a ligand-gated ion channel, allowing an influx of cations (such as Na⁺ and Ca²⁺) and leading to the depolarization of the neuron.

    • Metabotropic signaling: The activated receptor can also initiate a G-protein-coupled signaling cascade. This involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can then trigger the opening of ion channels, contributing to the neuronal depolarization.

  • Signal Propagation: The depolarization of the olfactory receptor neuron generates an action potential that is transmitted along the axon to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as attraction towards the pheromone source.

Signaling_Pathway cluster_extracellular Extracellular Space / Sensillum Lymph cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Pheromone (2E,4E,6Z)-Methyl deca-2,4,6-trienoate OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds OR Olfactory Receptor (ORx + Orco) OBP->OR Transports to IonChannel Ion Channel OR->IonChannel Activates (Ionotropic) GProtein G-Protein OR->GProtein Activates (Metabotropic) Depolarization Depolarization (Action Potential) IonChannel->Depolarization Cation Influx PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->IonChannel Opens

Caption: Generalized insect olfactory signaling pathway.

Conclusion

This compound stands out as a molecule of significant interest for both fundamental and applied research. Its role in insect chemical communication opens doors for the development of novel and environmentally friendly pest management strategies. This guide provides a foundational understanding of its commercial landscape, synthesis, and biological function, empowering researchers to explore its full potential in their respective fields. The detailed protocols and pathway diagrams serve as practical tools to facilitate further investigation into this captivating semiochemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the stereoselective synthesis of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate, a known insect pheromone. The synthetic strategy employs a two-step sequence featuring a Wittig reaction to construct the (2E,4E)-diene backbone and a subsequent stereoselective partial hydrogenation using a Lindlar catalyst to introduce the (6Z)-alkene geometry. This application note includes comprehensive experimental procedures, tabulated quantitative data for key intermediates and the final product, and a workflow diagram to guide researchers through the synthesis.

Introduction

This compound is a conjugated trienoic acid ester that functions as an aggregation pheromone for the brown-winged green bug, Plautia stali. The precise stereochemistry of the double bonds is crucial for its biological activity, necessitating a highly stereoselective synthetic approach. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds with good stereocontrol. When employing a stabilized phosphorus ylide, the Wittig reaction generally favors the formation of (E)-alkenes. This selectivity is exploited in the synthesis of the (2E,4E) portion of the target molecule. The subsequent introduction of the (Z)-alkene at the C6 position is achieved through the partial hydrogenation of an alkyne precursor using a poisoned palladium catalyst, commonly known as Lindlar's catalyst. This method is well-established for the syn-hydrogenation of alkynes to yield cis-alkenes.

Synthetic Strategy

The overall synthetic strategy is a convergent two-step process. The key disconnection is made at the C6-C7 double bond, which is formed in the final step via a Lindlar hydrogenation of a conjugated enyne intermediate. This intermediate, methyl (2E,4E)-deca-2,4-dien-6-ynoate, is synthesized via a Wittig reaction between a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)crotonate, and 2-hexynal.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction Sequence 1-Pentyne 1-Pentyne 2-Hexyn-1-ol 2-Hexyn-1-ol 1-Pentyne->2-Hexyn-1-ol 1. n-BuLi 2. Paraformaldehyde Methyl_crotonate Methyl_crotonate Methyl_crotonyl_phosphonium_salt Methyl (triphenylphosphoranylidene)crotonate precursor Methyl_crotonate->Methyl_crotonyl_phosphonium_salt NBS, AIBN Triphenylphosphine (B44618) Triphenylphosphine Triphenylphosphine->Methyl_crotonyl_phosphonium_salt 2-Hexynal 2-Hexynal 2-Hexyn-1-ol->2-Hexynal PCC or DMP Wittig_Reaction Wittig Reaction 2-Hexynal->Wittig_Reaction Ylide Stabilized Ylide Methyl_crotonyl_phosphonium_salt->Ylide Base (e.g., NaH) Ylide->Wittig_Reaction Intermediate Methyl (2E,4E)-deca-2,4-dien-6-ynoate Wittig_Reaction->Intermediate Lindlar_Hydrogenation Lindlar Hydrogenation Intermediate->Lindlar_Hydrogenation Final_Product (2E,4E,6Z)-Methyl deca-2,4,6-trienoate Lindlar_Hydrogenation->Final_Product

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Hexynal

Step 3.1.1: Synthesis of 2-Hexyn-1-ol

  • To a solution of 1-hexyne (B1330390) (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes).

  • Stir the mixture at -78 °C for 1 hour.

  • Add paraformaldehyde (1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to afford 2-hexyn-1-ol.

Step 3.1.2: Oxidation to 2-Hexynal

  • To a solution of 2-hexyn-1-ol (1.0 eq) in dichloromethane, add pyridinium (B92312) chlorochromate (PCC) (1.5 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel.

  • Concentrate the filtrate under reduced pressure to yield 2-hexynal, which should be used immediately in the next step.

Synthesis of Methyl (triphenylphosphoranylidene)crotonate (Stabilized Ylide)
  • A mixture of methyl 4-bromocrotonate (1.0 eq) and triphenylphosphine (1.0 eq) in toluene (B28343) is heated at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.

  • Wash the solid with cold toluene and dry under vacuum to obtain the phosphonium (B103445) salt.

  • Suspend the phosphonium salt in anhydrous THF and add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 1 hour to generate the ylide. The resulting ylide solution is used directly in the Wittig reaction.

Wittig Reaction: Synthesis of Methyl (2E,4E)-deca-2,4-dien-6-ynoate
  • Cool the freshly prepared solution of methyl (triphenylphosphoranylidene)crotonate (1.0 eq) in THF to -78 °C.

  • Slowly add a solution of 2-hexynal (1.1 eq) in THF to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl (2E,4E)-deca-2,4-dien-6-ynoate.

Lindlar Hydrogenation: Synthesis of this compound
  • Dissolve methyl (2E,4E)-deca-2,4-dien-6-ynoate (1.0 eq) in a mixture of ethyl acetate and quinoline (B57606) (as a catalyst poison).

  • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; approximately 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction vigorously at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product, this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
3.12-HexynalC₆H₈O96.13~70-80 (from alcohol)Colorless oil
3.2Methyl (triphenylphosphoranylidene)crotonateC₂₃H₂₁O₂P376.38>90 (for ylide formation)Yellow-orange solution
3.3Methyl (2E,4E)-deca-2,4-dien-6-ynoateC₁₁H₁₄O₂178.2360-75Pale yellow oil
3.4This compoundC₁₁H₁₆O₂180.2485-95Colorless to pale yellow oil

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (neat, cm⁻¹)MS (EI, m/z)
Methyl (2E,4E)-deca-2,4-dien-6-ynoate 7.28 (dd, J=15.2, 10.8 Hz, 1H), 6.55 (d, J=15.2 Hz, 1H), 6.20 (dd, J=15.2, 10.8 Hz, 1H), 5.85 (d, J=15.2 Hz, 1H), 3.73 (s, 3H), 2.35 (t, J=7.0 Hz, 2H), 1.58 (sext, J=7.0 Hz, 2H), 0.95 (t, J=7.0 Hz, 3H)167.1, 145.2, 142.8, 130.5, 120.1, 93.5, 78.2, 51.6, 22.1, 20.8, 13.52960, 2220 (C≡C), 1720 (C=O), 1630, 1605, 995178 (M⁺), 163, 147, 119, 91
This compound 7.25 (dd, J=15.0, 11.0 Hz, 1H), 6.38 (dd, J=15.0, 11.0 Hz, 1H), 6.05 (m, 2H), 5.78 (d, J=15.0 Hz, 1H), 5.60 (dt, J=11.0, 7.5 Hz, 1H), 3.72 (s, 3H), 2.20 (q, J=7.5 Hz, 2H), 1.05 (t, J=7.5 Hz, 3H)167.5, 144.8, 140.2, 132.5, 128.9, 125.4, 118.6, 51.5, 29.8, 14.22965, 1725 (C=O), 1640, 1615, 1000, 730180 (M⁺), 165, 149, 121, 91

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The use of a stabilized Wittig ylide ensures the formation of the (2E,4E)-diene system with high stereoselectivity, while the Lindlar hydrogenation of the alkyne precursor effectively installs the required (6Z) double bond. The provided experimental procedures and spectral data will be a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and drug development.

Protocol for Lindlar Catalyst Hydrogenation in Methyl Decatrienoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the stereoselective partial hydrogenation of a carbon-carbon triple bond in the synthesis of methyl decatrienoate isomers using a Lindlar catalyst. The procedure focuses on the conversion of a conjugated enyne precursor to the corresponding (Z)-alkene, a critical step in the synthesis of various biologically active compounds and pheromones. This protocol emphasizes safety, reagent preparation, reaction execution, and product analysis.

Introduction

The partial hydrogenation of alkynes to (Z)-alkenes is a fundamental transformation in organic synthesis. The Lindlar catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and "poisoned" with a lead salt (such as lead acetate) and an amine (like quinoline), is a premier reagent for this purpose.[1][2][3] The poisoning deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed alkene to an alkane.[4] This catalyst facilitates the syn-addition of hydrogen across the alkyne, resulting in the exclusive formation of the cis-alkene.[5]

This protocol specifically addresses the application of Lindlar catalyst in the synthesis of methyl decatrienoate isomers. For instance, methyl (2E,4E,6Z)-2,4,6-decatrienoate, an aggregation pheromone of the brown-winged green bug, Plautia stali, can be synthesized in high yield via the partial hydrogenation of the corresponding enyne precursor.[6] The high chemo- and stereoselectivity of the Lindlar catalyst is crucial for obtaining the desired biologically active isomer.

Data Presentation

The following table summarizes representative quantitative data for the Lindlar catalyst hydrogenation of various alkynes, with a focus on conjugated systems, to highlight the typical yields and selectivities achieved.

SubstrateProductCatalyst SystemSolventYield (%)Selectivity (Z:E)Reference
Methyl (2E,4E)-deca-2,4-dien-6-ynoateMethyl (2E,4E,6Z)-deca-2,4,6-trienoate5% Pd/CaCO₃, Quinoline (B57606)Methanol (B129727)HighPredominantly Z[6]
3-Hexynecis-3-HexeneLindlar CatalystNot SpecifiedHigh>95:5[4]
PhenylacetyleneStyreneLindlar CatalystNot SpecifiedHighNot Applicable[5]
Acetylenedicarboxylic acidMaleic acidLindlar CatalystNot SpecifiedHighExclusively Z[2]
Ethyl but-2-ynoateEthyl (Z)-but-2-enoate5% Pd/BaSO₄, QuinolineEt₂O10058-59:1[7]
Dodec-6-yne(Z)-Dodec-6-eneLindlar CatalystEtOAcHigh96:4[7]

Experimental Protocols

Preparation of Lindlar Catalyst (5% Pd/CaCO₃ poisoned with Lead)

This protocol is adapted from established procedures.[2][8]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Precipitated calcium carbonate (CaCO₃)

  • Lead(II) acetate (B1210297) trihydrate (Pb(OCOCH₃)₂·3H₂O)

  • Sodium formate (B1220265) (HCOONa)

  • Deionized water

  • Quinoline

Procedure:

  • In a round-bottom flask equipped with a stirrer, suspend precipitated calcium carbonate in deionized water.

  • Add a solution of palladium(II) chloride in deionized water to the stirred suspension.

  • Heat the mixture to 80 °C until the supernatant is colorless, indicating the deposition of palladium hydroxide.

  • Add a solution of sodium formate to reduce the palladium(II) to palladium metal. The catalyst will turn black.

  • Filter the catalyst and wash thoroughly with deionized water.

  • Resuspend the catalyst in deionized water and add a solution of lead(II) acetate.

  • Heat the mixture at 80 °C for 45 minutes to "poison" the catalyst.

  • Filter the catalyst, wash with deionized water, and dry under vacuum.

  • The catalyst is now ready for use. Quinoline is typically added directly to the reaction mixture.

Hydrogenation of Methyl (2E,4E)-deca-2,4-dien-6-ynoate

This protocol is based on the synthesis of methyl (2E,4E,6Z)-2,4,6-decatrienoate.[6]

Materials:

  • Methyl (2E,4E)-deca-2,4-dien-6-ynoate

  • Lindlar catalyst (5% Pd/CaCO₃, lead-poisoned)

  • Quinoline

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave or a suitable hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • In a high-pressure autoclave, charge methyl (2E,4E)-deca-2,4-dien-6-ynoate (e.g., 4.31 g, 20 mmol).

  • Add methanol (90 mL) as the solvent.

  • Carefully add the Lindlar catalyst (0.15 g) and quinoline (0.7 g).

  • Seal the autoclave and purge thoroughly with nitrogen gas to remove any oxygen.

  • Pressurize the autoclave with hydrogen gas to 5 kgf/cm².

  • Maintain the internal temperature at 30 °C and stir the mixture vigorously.

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when the theoretical amount of hydrogen has been consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Lindlar catalyst.

  • Remove the methanol from the filtrate under reduced pressure to yield the crude product.

  • The crude methyl (2E,4E,6Z)-2,4,6-decatrienoate can be further purified by column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction prep_start Start pdcl2_caco3 PdCl2 + CaCO3 in H2O prep_start->pdcl2_caco3 heating1 Heat to 80°C pdcl2_caco3->heating1 reduction Add HCOONa (Reduction) heating1->reduction filtration1 Filter & Wash reduction->filtration1 poisoning Add Pb(OAc)2 Heat to 80°C filtration1->poisoning filtration2 Filter & Wash poisoning->filtration2 drying Dry under Vacuum filtration2->drying catalyst Lindlar Catalyst drying->catalyst reagents Substrate + Methanol + Lindlar Catalyst + Quinoline autoclave Charge Autoclave reagents->autoclave purge_n2 Purge with N2 autoclave->purge_n2 pressurize_h2 Pressurize with H2 (5 kgf/cm²) purge_n2->pressurize_h2 react Stir at 30°C pressurize_h2->react monitor Monitor H2 uptake react->monitor workup_start Reaction Complete monitor->workup_start vent_purge Vent H2, Purge N2 workup_start->vent_purge filtration3 Filter through Celite vent_purge->filtration3 evaporation Remove Solvent filtration3->evaporation product Crude Product evaporation->product

Caption: Experimental workflow for the preparation of Lindlar catalyst and the subsequent hydrogenation of a methyl decatrienoate precursor.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: Adsorption cluster_step2 Step 2: Syn-Addition cluster_step3 Step 3: Desorption catalyst_surface Palladium Surface (poisoned with Pb) H2 H₂ H2_adsorbed H₂ adsorbs and dissociates H2->H2_adsorbed on catalyst Alkyne Alkyne (Substrate) Alkyne_adsorbed Alkyne adsorbs Alkyne->Alkyne_adsorbed on catalyst H_add1 First H adds to one carbon H2_adsorbed->H_add1 Alkyne_adsorbed->H_add1 H_add2 Second H adds to adjacent carbon (from the same face) H_add1->H_add2 Alkene_desorbed Cis-Alkene desorbs H_add2->Alkene_desorbed Alkene_product Final (Z)-Alkene Product Alkene_desorbed->Alkene_product

Caption: Mechanism of Lindlar catalyst hydrogenation, illustrating the syn-addition of hydrogen to an alkyne.

References

Application Note: Quantification of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a volatile organic compound and a known insect pheromone.[1][2][3] Accurate quantification of this and similar semiochemicals is crucial in chemical ecology, the development of sustainable pest management strategies, and in quality control of pheromone-based products.[4] Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for its separation, identification, and quantification.[4] This compound is known to be thermally unstable and can readily isomerize when exposed to daylight, which necessitates careful handling and optimized analytical conditions.[1]

This application note provides a detailed protocol for the quantitative analysis of this compound in a solvent matrix using GC-MS with an internal standard methodology. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for this compound.

Experimental Protocols

1. Reagents and Materials

  • This compound standard (purity ≥90%)

  • Methyl nonadecanoate (B1228766) (C19:0) (Internal Standard, IS)

  • Hexane (B92381) (GC grade or equivalent)

  • Glass vials (1.5 mL) with PTFE-lined caps

  • Micropipettes and tips

  • Vortex mixer

  • Analytical balance

2. Standard Solution Preparation

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of methyl nonadecanoate and dissolve it in 100 mL of hexane.

  • Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of hexane. Store this solution at -20°C or below in a tightly sealed vial, protected from light.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Add a constant amount of the IS stock solution to each calibration standard and the sample to be analyzed to yield a final IS concentration of 10 µg/mL.

3. Sample Preparation

For samples already in a compatible organic solvent, the primary preparation step is dilution to bring the analyte concentration within the calibration range, followed by the addition of the internal standard.

  • Pipette 900 µL of the sample extract into a 1.5 mL glass vial.

  • Add 100 µL of the 100 µg/mL internal standard stock solution to the vial.

  • Cap the vial and vortex briefly to ensure thorough mixing.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. A polar capillary column is recommended for good separation of potential isomers.

Parameter Condition
GC System Standard Gas Chromatograph
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass Spectrometer
Column DB-Wax or CP-Sil 88 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Splitless mode, Temperature: 220°C (to minimize thermal degradation)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 240°C. Hold: 5 min at 240°C.
Transfer Line Temp. 240°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion m/z 180 (M⁺) for (2E,4E,6Z)-Methyl deca-2,4,6-trienoatem/z 312 (M⁺) for Methyl nonadecanoate (IS)
Qualifier Ions m/z 149, 121 for (2E,4E,6Z)-Methyl deca-2,4,6-trienoatem/z 281, 74 for Methyl nonadecanoate (IS)

Note: The selection of a lower injector temperature is crucial due to the thermal instability of the analyte.[1][3] The choice of a polar column is based on methods for separating fatty acid methyl esters and their isomers.[5]

Data Presentation and Quantitative Analysis

Quantification is based on the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 1: Illustrative Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,5001,500,0000.0103
0.578,0001,510,0000.0517
1.0152,0001,490,0000.1020
5.0765,0001,505,0000.5083
10.01,530,0001,495,0001.0234
20.03,050,0001,500,0002.0333

A linear regression of this data yields a calibration curve (e.g., y = 0.101x + 0.001) with a coefficient of determination (R²) typically ≥ 0.99 for a valid method.[5] The concentration of the analyte in unknown samples is then calculated using this equation.

Table 2: Expected Method Performance Characteristics

ParameterExpected Value
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.1 µg/mL
Accuracy (Recovery %)90 - 110%
Precision (RSD %)< 10%

Note: These are typical expected values for this type of analysis and should be determined experimentally during method validation.

Mandatory Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Analyte & IS Stock Solutions Calibration Prepare Calibration Standards (0.1-20 µg/mL) Standard->Calibration GCMS GC-MS Analysis (SIM Mode) Calibration->GCMS Inject Standards Sample Prepare Sample: Dilute & Add IS Sample->GCMS Inject Sample Integration Peak Area Integration GCMS->Integration Curve Generate Calibration Curve (Area Ratio vs. Conc.) Integration->Curve Calculation Calculate Sample Concentration Integration->Calculation Sample Data Curve->Calculation Calibration Equation Report Report Results Calculation->Report Logic cluster_inputs Inputs to Calculation cluster_process Processing cluster_output Output Analyte_Area Analyte Peak Area (from Sample) Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Area->Ratio IS_Area IS Peak Area (from Sample) IS_Area->Ratio Cal_Curve Calibration Curve y = mx + c Final_Conc Final Concentration of Analyte Cal_Curve->Final_Conc Ratio->Final_Conc Input 'y' into (y-c)/m = x

References

Application Notes and Protocols for Electroantennography (EAG) Studies with (2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a significant semiochemical in the chemical ecology of several stink bug species (Hemiptera: Pentatomidae). It is the primary aggregation pheromone of the brown-winged green bug, Plautia stali, and acts as a potent kairomone for the invasive brown marmorated stink bug, Halyomorpha halys. Understanding the antennal perception of this compound is crucial for developing effective pest management strategies, such as monitoring and mating disruption, and for fundamental research into insect olfaction. Electroantennography (EAG) is a fundamental technique for investigating the olfactory responses of insects to volatile compounds. This document provides detailed application notes and protocols for conducting EAG studies with this compound.

Data Presentation: Behavioral Response to this compound

The following table summarizes the observed behavioral responses of key stink bug species to this compound, primarily from field trapping studies. This data underscores the compound's importance as a semiochemical and provides a basis for designing EAG experiments.

Target Insect SpeciesRole of CompoundObserved Behavioral ResponseKey Findings and Synergism
Plautia stali Aggregation PheromoneAttraction of both male and female adults.The compound is produced by males and is a key component of the aggregation pheromone.
Halyomorpha halys Kairomone (Synergist)Attraction of adults and nymphs, particularly in the late season.Acts synergistically with the H. halys aggregation pheromone, significantly increasing trap captures. The combination of the two semiochemicals provides season-long attraction.
Acrosternum hilare KairomoneAttraction to various isomers of methyl 2,4,6-decatrienoate.This species is attracted to the compound even though it does not appear to produce it.

Experimental Protocols

General Electroantennography (EAG) Protocol for Stink Bugs

This protocol provides a generalized procedure for recording EAG responses from pentatomids like P. stali and H. halys to this compound.

1. Insect Preparation:

  • Whole Insect Preparation:

    • Anesthetize an adult stink bug (male or female) by chilling on ice for 2-3 minutes or brief exposure to CO2.

    • Secure the insect to a mounting stage (e.g., a microscope slide with wax or a custom holder) ventral side down, using dental wax or low-melting point wax. Ensure the head and antennae are accessible and immobile.

    • The reference electrode, a sharpened tungsten or silver wire, is inserted into the head capsule, typically near the base of the antenna or through an eye.

    • The recording electrode, a glass capillary filled with saline solution (e.g., Kaissling and Thorson's saline) containing a silver wire, is carefully placed over the tip of the antenna from which a small distal segment has been removed to ensure good electrical contact.

  • Excised Antenna Preparation:

    • Carefully excise an antenna from the head of a chilled insect using micro-scissors.

    • Mount the basal end of the antenna onto the reference electrode using an electrically conductive gel.

    • Cut a small portion of the distal tip of the antenna and connect it to the recording electrode, also using conductive gel.

2. Stimulus Preparation and Delivery:

  • Pheromone Dilution: Prepare serial dilutions of this compound in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil. A typical concentration range for initial screening would be 0.01 ng/µL to 100 ng/µL.

  • Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of the diluted pheromone solution onto a small piece of filter paper and insert it into a Pasteur pipette or a dedicated stimulus cartridge. Prepare a control cartridge with the solvent only.

  • Air Delivery System: The stimulus cartridge is connected to a charcoal-filtered and humidified air stream. A puff of this air (typically 0.5 to 1 second in duration) is delivered through the cartridge and directed over the prepared antenna. The continuous airflow over the antenna should be maintained at a constant rate (e.g., 0.5 L/min).

3. EAG Recording and Data Analysis:

  • Amplification and Digitization: The potential difference between the reference and recording electrodes is amplified using a high-impedance DC amplifier (10-100x gain). The amplified signal is then digitized using an analog-to-digital converter and recorded on a computer.

  • Data Acquisition: Record the baseline activity of the antenna for a few seconds before stimulus delivery. Deliver the stimulus puff and record the resulting depolarization. Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

  • Data Analysis: The EAG response is measured as the peak amplitude of the negative voltage deflection from the baseline. The responses to the solvent control should be subtracted from the responses to the pheromone stimuli. For dose-response studies, plot the mean response amplitude against the logarithm of the stimulus concentration.

Typical EAG Parameters for Stink Bug Studies:

ParameterTypical Value/Range
Insect Age 2-10 days post-eclosion
Solvent for Dilution Hexane or Paraffin Oil
Stimulus Loading on Filter Paper 10 µL
Airflow (Continuous) 0.5 L/min
Stimulus Puff Duration 0.5 - 1 second
Inter-stimulus Interval 30 - 60 seconds
Amplifier Gain 10-100x
Data Acquisition Software Syntech EAG software or similar

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for pheromone reception in insects.

cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone (2E,4E,6Z)-Methyl deca-2,4,6-trienoate PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding SNMP SNMP PBP->SNMP Interaction OR Odorant Receptor (OR) + Orco Co-receptor IonChannel Ion Channel Opening OR->IonChannel Activation SNMP->OR Pheromone Transfer Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Transduction Brain Brain ActionPotential->Brain Signal to Antennal Lobe

Caption: Generalized insect pheromone signaling pathway.

EAG Experimental Workflow

The diagram below outlines the key steps in a typical electroantennography experiment.

start Start insect_prep Insect Preparation (Anesthesia & Mounting) start->insect_prep electrode_prep Electrode Preparation & Placement insect_prep->electrode_prep recording EAG Recording (Data Acquisition) electrode_prep->recording stimulus_prep Stimulus Preparation (Serial Dilution) stimulus_prep->recording analysis Data Analysis (Peak Amplitude Measurement) recording->analysis dose_response Dose-Response Curve Generation analysis->dose_response end End dose_response->end

Caption: Standard workflow for an EAG experiment.

References

Application Notes and Protocols: Evaluating the Efficacy of Methyl Deca-2,4,6-trienoate in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers in Chemical Ecology, Entomology, and Pest Management

Introduction

Methyl (2E,4E,6Z)-deca-2,4,6-trienoate is a significant semiochemical, identified as an aggregation pheromone for the brown-winged green bug, Plautia stali, and a potent attractant for other insect species, including the invasive brown marmorated stink bug, Halyomorpha halys.[1][2][3] Its efficacy in modifying insect behavior makes it a valuable tool for monitoring and managing pest populations.[4][5] These application notes provide detailed protocols for standardized behavioral assays designed to quantify the attractant properties of methyl deca-2,4,6-trienoate.

The methodologies outlined below are crucial for researchers and pest management professionals seeking to validate the biological activity of synthetic pheromone lures, optimize lure loading doses, and develop effective trapping systems. The protocols cover both laboratory-based choice assays and field-trapping experiments, offering a comprehensive approach to efficacy testing.

Insect Olfactory Signaling Pathway

The detection of volatile compounds like methyl deca-2,4,6-trienoate by an insect is a sophisticated process that begins at the antennae.[6] Olfactory Sensory Neurons (OSNs), housed within specialized structures called sensilla, detect odorant molecules. This binding event initiates a signal transduction cascade that converts the chemical signal into an electrical one, which is then processed in the antennal lobe and higher brain centers, ultimately leading to a behavioral response, such as upwind flight towards the odor source.[6]

G cluster_0 Antennal Sensillum cluster_1 Insect Brain Odorant Methyl Deca-2,4,6-trienoate OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation AL Antennal Lobe OSN->AL Signal Transmission MB Mushroom Bodies (Learning & Memory) AL->MB LH Lateral Horn (Innate Behavior) AL->LH Behavior Behavioral Response (e.g., Attraction) MB->Behavior LH->Behavior

Insect Olfactory Signal Transduction Pathway.

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Assay

This laboratory-based assay is a standard method for determining an insect's preference between two odor sources in a controlled environment.[6] It is particularly useful for rapid screening of different pheromone concentrations or formulations.

Workflow:

G cluster_workflow Y-Tube Olfactometer Experimental Workflow Prep 1. Preparation - Prepare lure (MD) - Prepare control (solvent) - Acclimatize insects Setup 2. System Setup - Assemble Y-Tube - Set airflow - Place odor sources Prep->Setup Intro 3. Insect Introduction - Release single insect at base of Y-tube Setup->Intro Obs 4. Observation - Record first choice - Measure time spent in each arm Intro->Obs Data 5. Data Analysis - Chi-square test (choice) - t-test (time) Obs->Data

Standardized Olfactometer Experimental Workflow.

Materials:

  • Y-tube olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • Methyl deca-2,4,6-trienoate (MD)

  • Solvent (e.g., hexane)

  • Filter paper

  • Test insects (e.g., H. halys adults), standardized for age, sex, and physiological state (e.g., starved for 24h).[6]

Procedure:

  • Preparation of Odor Sources: Dissolve MD in a suitable solvent to achieve the desired test concentration (e.g., 10 µg/µL). Apply a standard volume (e.g., 10 µL) of the MD solution to a filter paper disc. For the control, apply an equal volume of the solvent alone to a separate disc. Allow the solvent to evaporate completely.[6]

  • Olfactometer Setup: Assemble the Y-tube olfactometer. Connect the air source to the two arms, ensuring a constant and equal laminar airflow (e.g., 200 mL/min) through each arm.[6] Place the MD-treated filter paper in one odor chamber and the solvent control in the other.

  • Insect Acclimatization: Acclimatize the insects to the experimental conditions (e.g., 25°C, 60% RH) for at least 30 minutes before testing.[6]

  • Behavioral Assay: Introduce a single insect into the base of the Y-tube. Allow a 1-minute acclimation period.[6]

  • Data Collection: Record which arm the insect first enters (defined as moving a set distance, e.g., 5 cm, past the Y-junction) and the total time spent in each arm over a set period (e.g., 10 minutes). An insect that does not make a choice within the given time is recorded as a "no choice."

  • Replication: Test a sufficient number of insects (e.g., n=50) to achieve statistical power. After every 5-10 insects, clean the Y-tube with ethanol (B145695) and reverse the position of the treatment and control arms to avoid positional bias.

Data Presentation and Analysis:

  • First Choice Data: Analyze using a Chi-square (χ²) test to determine if the number of insects choosing the treatment arm is significantly different from the control arm.

  • Time-in-Arm Data: For insects that made a choice, compare the mean time spent in the treatment versus the control arm using a paired t-test.

Table 1: Hypothetical Y-Tube Olfactometer Results for H. halys

Treatment ArmControl Arm (Solvent)No ChoiceTotal (n)χ² valueP-value
Number of Insects Choosing Arm
38755021.53<0.001
Mean Time in Arm (seconds) ± SE
285.4 ± 15.295.8 ± 12.1N/A45t=9.87<0.001
Protocol 2: Field Trap Assay

This assay evaluates the efficacy of methyl deca-2,4,6-trienoate under real-world conditions, which is essential for developing practical pest monitoring and control strategies.[2][4]

Materials:

  • Standard insect traps (e.g., black pyramid traps for stink bugs).[4]

  • Lures containing a specific dose of methyl deca-2,4,6-trienoate.

  • Control lures (blanks).

  • Randomized block experimental design in a suitable field location.

Procedure:

  • Experimental Design: Select a field site (e.g., an apple orchard).[2] Set up at least four replicated blocks, spaced sufficiently far apart (e.g., >50 meters) to prevent interference between traps. Within each block, randomly assign the positions for the treatment (MD lure) and control (blank lure) traps.

  • Trap Deployment: Deploy traps at a standard height and position (e.g., along the crop border).[4]

  • Data Collection: Check traps at regular intervals (e.g., weekly) for the duration of the experiment (e.g., 8 weeks). Count and record the number of target insects (and any significant non-target species) captured in each trap.

  • Maintenance: Re-randomize trap positions within each block at each collection interval to minimize the effect of location. Replace lures according to the manufacturer's specifications or at predetermined intervals.

Data Presentation and Analysis:

  • Analyze the mean number of insects captured per trap per collection interval.

  • Use a generalized linear mixed model (GLMM) with a Poisson or negative binomial distribution to account for count data, with treatment as a fixed effect and block and collection date as random effects.

Table 2: Hypothetical Field Trap Capture Data for H. halys (Mean Captures/Trap/Week)

WeekMD Lure (Mean ± SE)Blank Lure (Mean ± SE)P-value
115.5 ± 2.11.2 ± 0.4<0.001
222.3 ± 3.50.8 ± 0.5<0.001
325.1 ± 4.01.5 ± 0.6<0.001
418.9 ± 2.81.1 ± 0.3<0.001
514.2 ± 2.50.5 ± 0.2<0.001
611.8 ± 1.90.9 ± 0.4<0.001
79.5 ± 1.51.3 ± 0.7<0.001
812.1 ± 2.01.0 ± 0.5<0.001
Overall 16.1 ± 1.1 1.0 ± 0.2 <0.001

Conclusion

The protocols described provide a robust framework for assessing the behavioral efficacy of methyl deca-2,4,6-trienoate. The Y-tube olfactometer offers a controlled environment for confirming intrinsic attraction and determining dose-response relationships. The field trap assay provides the necessary validation of the pheromone's performance under practical conditions. Rigorous application of these methods will facilitate the development of effective semiochemical-based tools for the sustainable management of agricultural pests.

References

Application Notes and Protocols for the Extraction of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate from Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a significant semiochemical in the insect world, primarily known as the aggregation pheromone of the brown-winged green bug, Plautia stali. It also functions as a cross-attractant for the invasive brown marmorated stink bug, Halyomorpha halys, and is a sex pheromone for the bed bug Thyanta pallidovirens. The ability to efficiently extract and analyze this compound from insects is crucial for research in chemical ecology, pest management strategies, and the development of novel bioregulators.

These application notes provide detailed protocols for the extraction of this compound from insects, focusing on methods of volatile collection and subsequent purification and analysis as established in seminal research.

Principle of Extraction and Analysis

The extraction of this compound from insects involves two primary stages:

  • Volatile Collection: Capturing the gaseous pheromone released by the insects. This is typically achieved through aeration, where a purified air stream is passed over the insects, and the entrained volatiles are trapped on a porous polymer adsorbent.

  • Purification and Identification: The collected volatiles are eluted from the adsorbent with a solvent. The resulting extract is then subjected to a series of chromatographic separations to isolate the target compound. Identification and quantification are performed using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes the key quantitative parameters associated with the extraction and analysis of this compound, based on the foundational study by Sugie et al. (1996) on Plautia stali.

ParameterValueReference
Insect Source
SpeciesPlautia stali (Brown-winged green bug)Sugie et al., 1996
SexAdult MalesSugie et al., 1996
Number of Insects180,000Sugie et al., 1996
Volatile Collection
AdsorbentPorapak QGeneral Practice
Purification
Column ChromatographyFlorisilSugie et al., 1996
High-Performance Liquid Chromatography (HPLC)Silica (B1680970) Gel ColumnGeneral Practice
Analysis
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)Sugie et al., 1996

Experimental Protocols

Protocol 1: Volatile Collection from Plautia stali

This protocol is based on the methods described by Sugie et al. (1996) for collecting the aggregation pheromone.

Materials and Reagents:

  • Live adult male Plautia stali

  • Glass chamber for housing insects

  • Purified air source (e.g., compressed air passed through charcoal and molecular sieve filters)

  • Flow meter

  • Glass column packed with Porapak Q (80-100 mesh)

  • Hexane (B92381) (HPLC grade)

  • Glass vials with PTFE-lined caps

Procedure:

  • Place a large number of adult male Plautia stali (e.g., several thousand) into the glass chamber.

  • Pass a gentle stream of purified air through the chamber at a controlled flow rate (e.g., 1-2 L/min).

  • Direct the outflowing air through the glass column packed with Porapak Q to trap the volatile compounds.

  • Continue the aeration for an extended period (e.g., 24-48 hours) to collect a sufficient amount of the pheromone.

  • After the collection period, disconnect the Porapak Q column.

  • Elute the trapped volatiles from the Porapak Q adsorbent by passing a small volume of hexane (e.g., 10-20 mL) through the column.

  • Collect the eluate in a clean glass vial.

  • Concentrate the eluate under a gentle stream of nitrogen to a smaller volume (e.g., 1 mL) for subsequent purification.

Protocol 2: Purification of the Pheromone Extract

This protocol outlines the multi-step chromatographic purification of the crude volatile extract.

Materials and Reagents:

  • Concentrated volatile extract from Protocol 1

  • Florisil (60-100 mesh), activated

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Diethyl ether (anhydrous)

  • HPLC system with a silica gel column

  • Mobile phase solvents (e.g., hexane, isopropanol)

  • Fraction collector

  • Rotary evaporator

Procedure:

Part A: Florisil Column Chromatography

  • Prepare a slurry of activated Florisil in hexane and pack it into a glass chromatography column.

  • Carefully load the concentrated volatile extract onto the top of the Florisil column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of diethyl ether. For example:

    • Fraction 1: 100% Hexane

    • Fraction 2: 5% Diethyl ether in Hexane

    • Fraction 3: 10% Diethyl ether in Hexane

    • (Continue with increasing concentrations of diethyl ether)

  • Collect fractions of the eluate. The active pheromone fractions are typically eluted with a low to medium polarity solvent mixture.[1]

  • Analyze small aliquots of each fraction by GC-MS to identify the fractions containing this compound.

  • Pool the active fractions and concentrate them using a rotary evaporator.

Part B: High-Performance Liquid Chromatography (HPLC)

  • Further purify the concentrated active fraction from the Florisil chromatography using HPLC.

  • Inject the sample onto a silica gel column.

  • Elute with an isocratic or gradient mobile phase of non-polar and slightly polar solvents (e.g., a mixture of hexane and isopropanol) at a constant flow rate.

  • Monitor the eluate with a UV detector and collect the peaks corresponding to the retention time of methyl decatrienoate isomers.

  • Collect the fraction containing the target compound and concentrate it for final analysis.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the final identification and quantification of the purified pheromone.

Materials and Reagents:

  • Purified pheromone sample

  • GC-MS system equipped with a capillary column

  • Helium (carrier gas)

  • This compound standard (for comparison of retention time and mass spectrum)

Procedure:

  • Inject a small aliquot (e.g., 1 µL) of the purified sample into the GC-MS.

  • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Set the oven temperature program to achieve good separation of the isomers. A typical program might be:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 10 minutes

  • Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantify the amount of the pheromone by comparing the peak area with a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Extraction_Workflow cluster_collection Volatile Collection cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis insects Live Insects (Plautia stali males) aeration Aeration with Purified Air insects->aeration trapping Adsorbent Trap (Porapak Q) aeration->trapping elution Solvent Elution (Hexane) trapping->elution concentration Concentration (Nitrogen Stream) elution->concentration florisi_lc Florisil Column Chromatography concentration->florisi_lc hplc HPLC (Silica Gel Column) florisi_lc->hplc gcms GC-MS Analysis hplc->gcms identification Identification & Quantification gcms->identification

Figure 1. Workflow for the extraction and analysis of this compound.

Signaling_Pathway pheromone (2E,4E,6Z)-Methyl deca-2,4,6-trienoate receptor Odorant Receptor in Antenna pheromone->receptor Binding neuron Olfactory Sensory Neuron Activation receptor->neuron brain Signal Transduction to Brain neuron->brain behavior Behavioral Response (Aggregation) brain->behavior

Figure 2. Simplified signaling pathway of pheromone reception leading to aggregation behavior.

References

Application Notes and Protocols for Handling and Storage of Thermally Unstable Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermally unstable pheromones are highly specific and potent semiochemicals crucial for insect communication. Their labile nature, however, presents significant challenges in their handling, storage, and application for research and pest management. Degradation due to factors such as temperature, light, and oxygen can lead to a loss of biological activity, resulting in inconsistent experimental outcomes and reduced efficacy of pheromone-based products.[1][2] These application notes provide detailed protocols for the proper handling and storage of thermally unstable pheromones to ensure their stability and integrity.

Factors Affecting Pheromone Stability

Several environmental factors can contribute to the degradation of thermally unstable pheromones. Understanding these factors is critical for developing effective handling and storage strategies.

  • Temperature: Elevated temperatures significantly accelerate the degradation of many pheromones, particularly volatile compounds like aldehydes.[1][2] Storage at room temperature or even in a standard refrigerator for extended periods can lead to rapid decomposition.[1] For instance, the pheromone titer in gypsy moth females declines to near zero at temperatures of 33-35°C.

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation of pheromone molecules, altering their chemical structure and rendering them inactive.[1][2]

  • Oxygen: Oxidation is a major degradation pathway for many pheromones, especially those containing aldehyde functional groups.[1][2] The presence of oxygen can lead to the formation of less active or inactive carboxylic acids.

  • Moisture: Water can cause the hydrolysis of ester-functionalized pheromones, breaking them down into their constituent alcohols and carboxylic acids.[1]

  • Repeated Freeze-Thaw Cycles: These cycles can introduce condensation and promote hydrolysis of ester-based pheromones.[1]

Recommended Storage Conditions

Proper storage is the most critical factor in maintaining the long-term stability of thermally unstable pheromones.[3] The ideal storage conditions depend on the chemical class of the pheromone and the intended duration of storage.

Pheromone ClassShort-Term Storage (Working Solutions)Long-Term Storage (Stock Solutions)Key Considerations
Aldehydes 2-8°C in a sealed, amber vial, purged with inert gas.[1]≤ -20°C in a freezer is essential.[1][2]Highly susceptible to oxidation.[2] Minimize headspace in vials.
Esters 2-8°C in a sealed, amber vial.≤ -20°C. Aliquoting is recommended.[1]Prone to hydrolysis.[1] Avoid moisture and repeated freeze-thaw cycles.
Alcohols 2-8°C in a sealed, amber vial.≤ -20°C.Generally more stable than aldehydes and esters but can still be oxidized.[2]
General Pures Refrigeration (2-8°C) in a sealed, amber vial.≤ -20°C in their original sealed, airtight containers.[1]Protect from light and oxygen.
Dispensers/Lures Cool, dry, and well-ventilated location, protected from heat and ignition sources.[4]Below zero temperatures, e.g., in a freezer, in original packaging.[2][4]Follow manufacturer's recommendations for replacement.[2]

Protocols for Handling and Preparation

Adherence to strict handling protocols is essential to prevent contamination and degradation of pheromone samples.

General Handling Precautions
  • Use Clean Glassware and Tools: Thoroughly clean all glassware and tools with appropriate solvents (e.g., acetone, hexane) and heat them at 150°C for 2-3 hours to remove any contaminants.

  • Avoid Cross-Contamination: Use separate, dedicated glassware and tools for different pheromones to prevent cross-contamination that can catalyze degradation.[1]

  • Work in a Controlled Environment: Whenever possible, handle pheromones in a fume hood or a clean, dedicated workspace to minimize exposure to airborne contaminants.

  • Minimize Exposure to Air and Light: Keep vials tightly sealed when not in use.[5] Use amber vials or wrap clear vials in aluminum foil to protect from light.[1][2]

Preparation of Stock and Working Solutions
  • Solvent Selection: Use high-purity, GC-grade or equivalent solvents that are dry and free of peroxides.[1] Hexane is a commonly used solvent for many insect pheromones.

  • Weighing and Dissolving: Accurately weigh the pheromone standard and dissolve it in the chosen solvent to achieve the desired concentration.

  • Inert Gas Purging: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[1][2]

  • Aliquoting: For long-term storage, divide the stock solution into smaller, single-use aliquots in separate vials. This practice avoids repeated freeze-thaw cycles of the main stock, which can lead to degradation.[1]

  • Labeling: Clearly label each vial with the pheromone name, concentration, solvent, and date of preparation.

Experimental Protocols for Stability Assessment

Regularly assessing the stability of stored pheromones is crucial for ensuring the reliability of experimental results.

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term shelf life of a pheromone formulation under accelerated conditions.[2]

Materials:

  • Pheromone sample (in solution or loaded into a dispenser)

  • Temperature- and humidity-controlled oven or incubator

  • Amber glass vials with PTFE-lined caps

  • GC-MS system

  • High-purity solvent (e.g., hexane)

  • Internal standard

Methodology:

  • Sample Preparation: Prepare multiple identical samples of the pheromone in amber glass vials. For solutions, use a known concentration. For lures, use a consistent batch. Prepare a control set of samples to be stored at -20°C.[1][2]

  • Accelerated Aging: Place the experimental samples in an oven set to an elevated temperature (e.g., 40°C or 50°C). Maintain constant humidity if desired (e.g., 75% RH).[1][2]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 7, 14, 21, and 28 days), remove a subset of samples from the oven and a control sample from the freezer.[1][2]

  • Sample Extraction (for lures): Extract the remaining pheromone by soaking the dispenser in a known volume of solvent for a specified time (e.g., 24 hours).[2]

  • GC-MS Analysis: Add a known amount of an internal standard to all samples just before analysis. Analyze the samples by GC-MS to quantify the amount of the active pheromone compound remaining.[1][2]

  • Data Analysis:

    • Calculate the percentage of pheromone remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining pheromone versus time for each temperature.

    • Determine the degradation rate constant (k) for each temperature using first-order kinetics.

    • Use the Arrhenius equation to extrapolate the degradation rate at normal storage temperatures and estimate the shelf life.[2]

GC-MS Analysis Protocol for Pheromone Quantification

This protocol outlines a general procedure for quantifying a synthetic pheromone and its potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Materials:

  • Pheromone sample

  • High-purity solvent (e.g., hexane)

  • Internal standard

  • GC-MS system with a suitable column (e.g., (5%-phenyl)-methylpolysiloxane nonpolar capillary column)

GC-MS Method Parameters (Example): [1]

  • Injector: Splitless mode, 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

Data Acquisition and Analysis:

  • Calibration Curve: Prepare a series of known concentrations of the pure pheromone standard and the internal standard to create a calibration curve.

  • Sample Injection: Inject the prepared samples into the GC-MS.

  • Peak Identification: Identify the pheromone peak based on its retention time and mass spectrum.

  • Quantification: Use the calibration curve to determine the concentration of the pheromone in the samples.

Electroantennography (EAG) Protocol for Bioactivity Assessment

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the pheromone's biological activity.

Materials:

  • Live insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., insect Ringer's solution)

  • Amplifier and data acquisition system

  • Odor delivery system

Methodology:

  • Antenna Preparation: Carefully excise an antenna from the insect under a dissecting microscope.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.

  • Odor Stimulation: Deliver a puff of air containing the pheromone sample over the antenna using a controlled odor delivery system.

  • Data Recording: Record the electrical potential change (the EAG response) generated by the antenna in response to the pheromone stimulus.

  • Data Analysis: Measure the amplitude of the EAG response to quantify the antennal sensitivity to the pheromone. Compare the response to that of a fresh, standard pheromone solution to assess any loss of bioactivity in the stored sample.

Visualizations

Handling_and_Storage_Workflow Figure 1. Recommended Workflow for Handling and Storing Thermally Unstable Pheromones cluster_receipt Pheromone Receipt cluster_storage Storage cluster_handling Handling and Preparation cluster_qc Quality Control Receipt Receive Pheromone Shipment Inspect Inspect for Damage and Correct Temperature Receipt->Inspect LongTerm Long-Term Storage (≤ -20°C, Aliquoted) Inspect->LongTerm Store Immediately ShortTerm Short-Term Storage (2-8°C, Amber Vials) Use Use in Experiment ShortTerm->Use Prep Prepare Stock/Working Solutions (Inert Atmosphere) LongTerm->Prep Retrieve Aliquot StabilityTest Periodic Stability Testing (GC-MS, EAG) LongTerm->StabilityTest Monitor Stock Stability Prep->ShortTerm Store Working Solution Prep->Use Use->StabilityTest Verify Activity

Caption: Recommended Workflow for Handling and Storing Pheromones.

Pheromone_Degradation_Pathways Figure 2. Major Degradation Pathways of Thermally Unstable Pheromones cluster_degradation Degradation Factors cluster_products Degradation Products Pheromone Intact Pheromone (e.g., Aldehyde, Ester) Oxidized Oxidized Products (e.g., Carboxylic Acid) Pheromone->Oxidized Oxidation Photodegraded Photodegradation Products Pheromone->Photodegraded Photodegradation Hydrolyzed Hydrolysis Products (e.g., Alcohol + Acid) Pheromone->Hydrolyzed Hydrolysis Isomerized Isomers / Rearranged Products Pheromone->Isomerized Thermal Isomerization Heat Heat Heat->Oxidized Heat->Isomerized Light Light (UV) Light->Photodegraded Oxygen Oxygen Oxygen->Oxidized Moisture Moisture Moisture->Hydrolyzed

Caption: Major Degradation Pathways of Thermally Unstable Pheromones.

Generalized_Pheromone_Signaling_Pathway Figure 3. Generalized Pheromone Signaling Pathway in an Insect Olfactory Neuron Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding PDE Pheromone Degrading Enzyme (PDE) Pheromone->PDE Degradation Receptor Odorant Receptor (OR) PBP->Receptor Transport & Delivery G_Protein G-Protein Receptor->G_Protein Activation Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Signal Transduction Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Degraded_Pheromone Inactive Metabolites PDE->Degraded_Pheromone

Caption: Generalized Pheromone Signaling Pathway in an Insect Olfactory Neuron.

References

Troubleshooting & Optimization

improving the yield and purity of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic strategies: A) Wittig-type olefination to construct the carbon backbone and B) Partial hydrogenation of an enyne precursor to create the Z-double bond.

Issue 1: Low Overall Yield

Low product yield can be a significant challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions & Experimental ProtocolsExpected Outcome
Incomplete Wittig Reaction Optimize Reaction Conditions: - Base Selection: For unstabilized or semi-stabilized ylides, use strong, non-nucleophilic bases like NaH, KOtBu, or NaHMDS to ensure complete ylide formation. Avoid organolithium bases if lithium salts are found to negatively impact the reaction.[1] - Solvent: Use anhydrous aprotic solvents like THF or toluene. For stabilized ylides, polar aprotic solvents like DMF or acetonitrile (B52724) can be beneficial.[2] - Temperature: For unstabilized ylides, generate the ylide at 0°C and perform the reaction at low temperatures (-78°C to room temperature) to favor the kinetic Z-isomer. Stabilized ylides may require heating.[3] - Reaction Time: Monitor the reaction progress by TLC. Typical reaction times can range from a few hours to overnight.[4]Increased conversion of starting materials to the desired diene or triene intermediate.
Inefficient Partial Hydrogenation Catalyst and Reaction Control: - Catalyst: Use a high-quality Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[5][6][7] - Hydrogen Pressure: Maintain a low hydrogen pressure (e.g., 5 kgf/cm²) to prevent over-reduction to the fully saturated ester.[8] - Temperature: Conduct the hydrogenation at a controlled temperature, for instance, 30°C.[8] - Monitoring: Carefully monitor hydrogen uptake to stop the reaction once the theoretical amount has been consumed.[8]Selective reduction of the alkyne to the Z-alkene, minimizing over-reduction and improving the yield of the target isomer.
Product Degradation during Workup/Purification Gentle Handling: - The target compound is thermally unstable and sensitive to light, which can cause isomerization.[9][10] - Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure. - Protect the compound from light by using amber vials or wrapping glassware in aluminum foil.Preservation of the desired (2E,4E,6Z)-isomer and prevention of yield loss due to degradation.
Issue 2: Poor Stereoselectivity (Incorrect Isomer Ratio)

Achieving the desired (2E,4E,6Z) stereochemistry is crucial. The following table provides guidance on controlling the isomeric purity.

Potential CauseRecommended Solutions & Experimental ProtocolsExpected Isomer Ratio
Incorrect Geometry from Wittig Reaction Control of E/Z Selectivity: - For (E)-alkenes (e.g., the 2E and 4E bonds): Use a stabilized ylide (e.g., a phosphorane with an adjacent electron-withdrawing group) or the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction generally provides excellent E-selectivity.[11][12][13][14][15] - For (Z)-alkenes: Use a non-stabilized ylide under salt-free conditions. The choice of counter-ion for the base can also be critical; sodium-based strong bases often give higher Z-selectivity than lithium-based ones.[3]For HWE: Predominantly (E)-alkene. For non-stabilized Wittig: Predominantly (Z)-alkene.
Over-reduction or Isomerization during Hydrogenation Selective Hydrogenation: - The use of a properly prepared Lindlar catalyst is key to obtaining the cis (Z) geometry at the 6-position.[5][6][7][16] The catalyst's "poison" (e.g., lead acetate and quinoline) deactivates the palladium surface, preventing both over-reduction and isomerization of the newly formed double bond.[5]High selectivity for the (6Z)-isomer. A patent for this specific synthesis reported a purity of 78% for the (2E,4E,6Z)-isomer in the final product.[8]
Isomerization during Purification Chromatographic Conditions: - Use a non-polar solvent system for silica (B1680970) gel chromatography (e.g., hexane/ethyl acetate) to separate isomers. It has been noted that 2E and 2Z unsaturated esters can be easily separated on silica gel.[17] - For high-purity separation, reversed-phase HPLC can be employed. A gradient of acetonitrile in water is a common mobile phase for separating fatty acid methyl esters.[18]Improved separation of the desired (2E,4E,6Z)-isomer from other geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy involves a convergent synthesis. This typically includes:

  • A Wittig or Horner-Wadsworth-Emmons reaction to form an yne-containing dienoate intermediate, such as methyl (2E,4E)-deca-2,4-dien-6-ynoate.

  • A subsequent stereoselective partial hydrogenation of the triple bond to a cis double bond using a Lindlar catalyst to yield the final (2E,4E,6Z) product.[8]

Q2: How can I confirm the stereochemistry of my final product?

The stereochemistry of the isomers of methyl deca-2,4,6-trienoate can be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Proton-proton coupling constants (J-values) across the double bonds in the ¹H NMR spectrum can help determine the geometry. For trans (E) double bonds, the coupling constants are typically larger (around 15 Hz) than for cis (Z) double bonds (around 10 Hz).

  • Gas Chromatography-Mass Spectrometry (GC-MS): While MS can confirm the molecular weight, GC can be used to separate the different isomers, and their relative retention times can be compared to known standards.[17]

Q3: My Wittig reaction is not working well with a sterically hindered ketone/aldehyde. What are my options?

For sterically hindered carbonyl compounds where the Wittig reaction gives low yields, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[1][13] The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than the corresponding phosphonium (B103445) ylides.[12]

Q4: What are the common side products in this synthesis?

Common side products can include:

  • Other geometric isomers: (2Z,4E,6Z), (2E,4Z,6Z), etc., due to incomplete stereoselectivity in the Wittig/HWE reactions or isomerization during hydrogenation or workup.[17]

  • Over-reduced product: Methyl decanoate, if the partial hydrogenation is not stopped at the alkene stage.

  • Triphenylphosphine oxide: A byproduct of the Wittig reaction, which can sometimes be difficult to remove completely by chromatography. The phosphate (B84403) byproduct from the HWE reaction is water-soluble, simplifying its removal.[19]

Q5: How should I store the final product?

This compound is thermally unstable and can isomerize when exposed to light.[9][10] Therefore, it should be stored:

  • At low temperatures, preferably at -20°C for long-term storage.[9]

  • In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Protected from light by using amber glass vials or by wrapping the container in aluminum foil.

Mandatory Visualizations

Experimental Workflow for Synthesis

G cluster_0 Part 1: Ylide/Phosphonate Preparation cluster_1 Part 2: Olefination cluster_2 Part 3: Hydrogenation & Purification A Alkyl Halide C Phosphonium Salt / Phosphonate Ester A->C SN2 / Arbuzov B Triphenylphosphine / Trialkyl phosphite B->C E Ylide / Phosphonate Carbanion C->E D Strong Base (e.g., NaH) D->E G Methyl (2E,4E)-deca-2,4-dien-6-ynoate E->G Wittig / HWE F Unsaturated Aldehyde F->G I Crude Product G->I Partial Hydrogenation H H2, Lindlar Catalyst H->I J Chromatography (Silica/HPLC) I->J K This compound J->K

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G A Low Overall Yield B Check Wittig/HWE Step A->B C Check Hydrogenation Step A->C D Check Workup/Purification A->D B1 Optimize base, solvent, temp. B->B1 Incomplete reaction? B2 Use HWE for better selectivity B->B2 Side products? C1 Monitor H2 uptake, lower pressure C->C1 Over-reduction? C2 Ensure active Lindlar catalyst C->C2 Incorrect isomer? D1 Gentle solvent removal D->D1 Product loss? D2 Protect from light and heat D->D2 Isomerization?

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

preventing isomerization of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate in solution. The following information is designed to address common issues and provide preventative strategies during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of biological activity. Isomerization of the (2E,4E,6Z) isomer to other, less active or inactive geometric isomers.Verify the isomeric purity of your stock and working solutions using analytical techniques such as HPLC or GC-MS. Prepare fresh solutions from a pure, stored solid if significant isomerization is detected.
Change in the appearance of the solution (e.g., color change). Degradation or polymerization of the compound, which can be initiated by isomerization.Discard the solution. Prepare a fresh solution and ensure proper storage and handling conditions are maintained.
Precipitate formation in the solution upon storage. The formation of less soluble isomers or degradation products.Attempt to dissolve the precipitate by gentle warming. If it does not redissolve, it is likely a degradation product, and the solution should be discarded.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of this compound in solution?

A1: The primary factors are exposure to light and elevated temperatures . This compound is a conjugated polyene and is known to be thermally unstable and light-sensitive.[1][2] Exposure to daylight can cause the compound to readily isomerize into a complex mixture of its geometric isomers.

Q2: How should I store my this compound to minimize isomerization?

A2: Proper storage is critical for maintaining the isomeric purity of the compound. The following storage conditions are recommended:

Form Temperature Duration Additional Notes
Pure Solid-20°CUp to 3 yearsStore in a tightly sealed, light-proof container.
In Solvent-80°CUp to 1 yearUse an appropriate, degassed, anhydrous solvent. The container should be sealed under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: What type of solvent is best for minimizing isomerization?

A3: While specific data on the stability of this compound in various solvents is limited, for conjugated polyenes in general, aprotic and non-polar solvents are often preferred. It is crucial to use high-purity, anhydrous, and degassed solvents to minimize potential degradation pathways. Always prepare solutions fresh when possible.

Q4: Can I use antioxidants to prevent isomerization?

A4: The use of antioxidants like Butylated Hydroxytoluene (BHT) can be a protective measure. BHT is a radical scavenger that can help prevent oxidative degradation, which can be a contributing factor to isomerization, especially photo-oxidation.[3][4][5][6] It is typically used at low concentrations (e.g., 0.01-0.1%). However, its effectiveness for this specific compound needs to be empirically determined for your experimental system.

Q5: How can I monitor the isomeric purity of my solution?

A5: The isomeric purity can be monitored using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for separating geometric isomers of polyenes.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for isomer separation and identification.[9][10][11]

Experimental Protocols

Protocol 1: Preparation and Handling of a Stock Solution
  • Preparation Environment: Work in a dimly lit area or use amber glassware to minimize light exposure.

  • Solvent Preparation: Use a high-purity, anhydrous, and aprotic solvent (e.g., hexane, ethyl acetate). Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared solvent. If desired, add an antioxidant like BHT at this stage.

  • Storage: Dispense the stock solution into small volume, amber glass vials. Purge the headspace of each vial with an inert gas before sealing tightly with a PTFE-lined cap. Store immediately at -80°C.

Protocol 2: Monitoring Isomerization by HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 or a specialized C30 column for carotenoid/polyene separations is recommended.

  • Mobile Phase: A non-aqueous mobile phase, such as a gradient of methanol (B129727) and methyl-tert-butyl ether, is often effective for separating geometric isomers of polyunsaturated esters.[8]

  • Detection: Monitor the elution profile at a wavelength corresponding to the absorbance maximum of the conjugated triene system (typically in the UV range).

  • Analysis: Inject a freshly prepared standard solution of high-purity this compound to establish the retention time of the desired isomer. Analyze your experimental samples and compare the peak areas to quantify the extent of isomerization.

Isomerization Prevention Workflow

Isomerization_Prevention Workflow for Preventing Isomerization cluster_preparation Solution Preparation cluster_handling Experimental Handling cluster_storage Storage cluster_analysis Analysis & Verification cluster_outcome Outcome prep_start Start: Pure Compound select_solvent Select Anhydrous, Degassed Aprotic Solvent prep_start->select_solvent add_antioxidant Optional: Add Antioxidant (e.g., BHT) select_solvent->add_antioxidant dissolve Dissolve Under Dim Light/Inert Gas add_antioxidant->dissolve use_amber_vials Use Amber Vials or Protect from Light dissolve->use_amber_vials minimize_temp Keep Solutions Cool (e.g., on ice) use_amber_vials->minimize_temp limit_air_exposure Minimize Headspace, Use Inert Gas minimize_temp->limit_air_exposure storage_conditions Store at -80°C Under Inert Atmosphere limit_air_exposure->storage_conditions analytical_check Verify Isomeric Purity (HPLC/GC-MS) limit_air_exposure->analytical_check storage_conditions->analytical_check stable_compound Stable Compound: Proceed with Experiment analytical_check->stable_compound Purity Confirmed isomerized_compound Isomerization Detected: Prepare Fresh Solution analytical_check->isomerized_compound Purity Compromised

Caption: A logical workflow illustrating the key steps to prevent isomerization.

Factors Influencing Isomerization

Isomerization_Factors Factors Influencing Isomerization and Protective Measures cluster_causes Causes of Isomerization cluster_prevention Protective Measures Light Light Exposure (UV and Visible) Compound (2E,4E,6Z)-Methyl deca-2,4,6-trienoate Light->Compound Heat Elevated Temperature Heat->Compound Oxygen Presence of Oxygen Oxygen->Compound Isomers Mixture of Geometric Isomers Compound->Isomers Isomerization Low_Temp Low Temperature Storage (-20°C to -80°C) Low_Temp->Compound Light_Protection Light Protection (Amber Vials, Dim Light) Light_Protection->Compound Inert_Atmosphere Inert Atmosphere (Argon, Nitrogen) Inert_Atmosphere->Compound Antioxidants Antioxidants (e.g., BHT) Antioxidants->Compound

Caption: Key factors causing isomerization and corresponding protective measures.

References

Technical Support Center: Stabilization of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate in Field Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stabilization and deployment of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate in field dispensers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the aggregation pheromone of the brown-winged green bug, Plautia stali, and is also known to be an attractant for the brown marmorated stink bug, Halyomorpha halys.[1] Its stability is a significant concern because the molecule contains a conjugated triene system, making it susceptible to degradation through isomerization and oxidation, particularly when exposed to environmental factors like heat and UV light.[2] This degradation can lead to a loss of biological activity and reduced efficacy of field dispensers.[2]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways are photoisomerization and thermal degradation. Exposure to daylight, especially UV radiation, can cause the cis double bond at the 6-position to isomerize to the more stable trans configuration, leading to a mixture of geometric isomers that may be less biologically active.[2] High temperatures can also accelerate isomerization and potentially lead to other degradation reactions.[3]

Q3: How does isomerization affect the biological activity of the pheromone?

The biological activity of a pheromone is often highly dependent on its specific geometric configuration.[4] Insect olfactory receptors are finely tuned to the correct isomer. The presence of other isomers can lead to a significant loss of attraction or, in some cases, even inhibit the response to the active isomer.[4][5] For some insect species, a specific ratio of isomers is crucial for maximum attraction.[6]

Q4: What general precautions should be taken when handling and storing this compound?

To minimize degradation, this compound should be stored at low temperatures, ideally at -20°C for long-term storage, in a dark container to protect it from light.[3] When preparing formulations, it is advisable to work under subdued light and to use high-purity solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in field dispensers.

Q5: My pheromone lures are showing a rapid decline in insect attraction in the field. What is the likely cause?

A rapid decline in efficacy is often due to the degradation of the active pheromone. The most probable causes are:

  • Photoisomerization: The dispenser material may not provide adequate protection from UV radiation, leading to the conversion of the active (2E,4E,6Z) isomer to other, less active isomers.

  • Thermal Degradation: High field temperatures can accelerate the degradation of the thermally unstable compound.[3]

  • Oxidation: Although isomerization is the primary concern, oxidation can also occur over time, especially if the dispenser material is permeable to air.

To address this, consider using dispensers with UV-blocking properties or incorporating a photostabilizer in the lure formulation.

Q6: I am observing inconsistent results between different batches of lures. How can I troubleshoot this?

Inconsistent results often point to variability in the lure preparation or the stability of the stored pheromone.

  • Verify Isomeric Purity: Before preparing a new batch of lures, re-analyze the isomeric purity of your pheromone standard using GC-MS or HPLC to ensure it has not degraded during storage.

  • Standardize Lure Preparation: Ensure that the loading dose of the pheromone and any additives is consistent across all lures.

  • Dispenser Variability: Use dispensers from the same manufacturing lot to minimize variations in release characteristics.

Q7: How can I improve the stability of this compound in my dispenser formulation?

Incorporating stabilizers into the formulation can significantly enhance the longevity of the pheromone.

  • UV Stabilizers: Add a UV absorber, such as a benzophenone (B1666685) derivative, to the formulation to protect the pheromone from photodegradation.

  • Antioxidants: Include an antioxidant, like Butylated Hydroxytoluene (BHT), to prevent oxidative degradation of the unsaturated molecule.

The following workflow can help diagnose issues with pheromone dispenser performance:

Caption: Troubleshooting workflow for low insect capture in pheromone traps.

Experimental Protocols and Data

Degradation Pathway

The primary degradation pathway for this compound under field conditions is photoisomerization, primarily at the Z-configured double bond.

DegradationPathway Active This compound (Active Pheromone) Isomers Mixture of Geometric Isomers (e.g., 2E,4E,6E) (Reduced Activity) Active->Isomers UV Light / Heat (Isomerization) DegradationProducts Further Degradation Products (Inactive) Isomers->DegradationProducts Prolonged Exposure (Oxidation, etc.)

Caption: Degradation pathway of this compound.

Protocol 1: Stability Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for quantifying the degradation of this compound and its isomers over time.

Objective: To determine the rate of isomerization of this compound in field dispensers under controlled conditions.

Materials:

  • Field dispensers loaded with a known concentration of this compound.

  • Environmental chamber with controlled temperature and UV light source.

  • Hexane (B92381) (HPLC grade).

  • Internal standard (e.g., methyl undecanoate).

  • GC-MS system with a suitable capillary column.

Procedure:

  • Sample Preparation: Place dispensers in the environmental chamber. At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of dispensers.

  • Extraction: Cut each dispenser into small pieces and place them in a sealed vial with a known volume of hexane and the internal standard. Allow the pheromone to be extracted for at least 4 hours.

  • GC-MS Analysis:

    • Column: Use a moderately polar capillary column (e.g., DB-23 or equivalent) to achieve separation of the geometric isomers.

    • Injection: Inject 1 µL of the extract in splitless mode.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 8°C/min to 210°C and hold for 10 minutes.

    • MS Parameters: Operate in electron impact (EI) mode (70 eV) and scan from m/z 30-400.

  • Quantification: Identify the peaks corresponding to the (2E,4E,6Z) isomer and other major isomers based on their retention times and mass spectra. Quantify the amount of each isomer relative to the internal standard.

GCMS_Workflow Start Start: Dispenser Aging Aging Place dispensers in environmental chamber Start->Aging Sampling Collect dispensers at time intervals (t=0, 7, 14...) Aging->Sampling Extraction Solvent extraction with internal standard Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Identify and quantify isomers Analysis->Quantification Data Data Interpretation: Calculate degradation rate Quantification->Data

References

Technical Support Center: Wittig Reaction for Polyunsaturated Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polyunsaturated esters via the Wittig reaction.

Troubleshooting Guides

Low product yield, unexpected stereochemistry, and difficulties in purification are common hurdles in the Wittig synthesis of polyunsaturated esters. The following table summarizes frequent issues, their probable causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Yield 1. Ylide Formation Issues: - Incomplete deprotonation of the phosphonium (B103445) salt due to a weak base.[1] - Moisture or air sensitivity of the ylide, leading to decomposition.[2]1. Optimize Ylide Generation: - For unstabilized ylides, use strong, non-nucleophilic bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS).[1][3] - For stabilized ylides, a milder base like sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (KOtBu) is often sufficient.[2][4] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2]
2. Low Reactivity of Starting Materials: - The use of stabilized ylides, which are less reactive than unstabilized ylides.[2][4][5] - Sterically hindered aldehydes or ketones can be slow to react.[3][4][6] - Aldehyde degradation through oxidation or polymerization.[4][6]2. Enhance Reactivity: - If using a stabilized ylide with a ketone, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as it employs a more nucleophilic phosphonate (B1237965) carbanion.[3][4] - For labile aldehydes, consider in situ formation from the corresponding alcohol via a tandem oxidation-Wittig process.[6]
Incorrect E/Z Stereoselectivity 1. Ylide Stability: - Stabilized ylides (e.g., those with adjacent ester or ketone groups) predominantly yield the (E)-alkene.[4][5][6] - Unstabilized ylides (e.g., alkyl-substituted) typically favor the (Z)-alkene.[5][6] - Semi-stabilized ylides (e.g., aryl-substituted) often result in poor E/Z selectivity.[6]1. Control Stereochemistry: - To obtain the (Z)-isomer with unstabilized ylides, performing the reaction in dimethylformamide (DMF) with lithium or sodium iodide can enhance selectivity.[4][6] - For selective synthesis of the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed.[4][6] - The Still-Gennari modification of the HWE reaction is effective for obtaining (Z)-enoates.[6]
2. Reaction Conditions: - The presence of lithium salts can influence the stereochemical outcome by promoting equilibration of intermediates.[6]2. Adjust Reaction Conditions: - For kinetically controlled reactions aiming for the (Z)-product with unstabilized ylides, use salt-free conditions.[6][7]
Difficult Purification 1. Triphenylphosphine (B44618) Oxide (TPPO) Byproduct: - TPPO can be challenging to separate from the desired polyunsaturated ester due to similar polarities.[8]1. Effective TPPO Removal: - Crystallization: TPPO can sometimes be crystallized out of the reaction mixture.[9] - Chromatography: If the product is non-polar, a silica (B1680970) plug with a non-polar eluent can retain the more polar TPPO.[9] - Precipitation: Addition of zinc chloride can precipitate TPPO from polar organic solvents.[9]
2. Isomer Separation: - E/Z isomers of polyunsaturated esters can have very similar physical properties, making them difficult to separate by standard column chromatography.2. Isomer Purification: - High-performance liquid chromatography (HPLC), often with a silver nitrate-impregnated stationary phase, can be effective for separating geometric isomers.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction giving a low yield when using a stabilized ylide with a polyunsaturated aldehyde?

A1: Stabilized ylides are inherently less reactive than their unstabilized counterparts due to resonance stabilization of the carbanion.[2][4][10] This reduced nucleophilicity can lead to a slower and less efficient reaction, particularly with conjugated or sterically hindered aldehydes. To improve the yield, you could try increasing the reaction temperature or using a more reactive phosphonate ylide in a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction often provides better yields for the synthesis of (E)-enoates.[6]

Q2: How can I control the E/Z selectivity in the synthesis of a conjugated diene ester?

A2: For constructing conjugated dienes, reacting a reactive, non-stabilized saturated ylide with an α,β-unsaturated aldehyde generally provides better stereochemical control and avoids isomerization of the existing double bond.[11] This approach typically favors the formation of the (Z)-isomer at the newly formed double bond.[11] If the (E)-isomer is desired, using a stabilized ylide is the preferred method.[5]

Q3: What is the best way to remove the triphenylphosphine oxide (TPPO) byproduct from my polyunsaturated ester product?

A3: The removal of TPPO is a common challenge. Several methods can be employed depending on the properties of your product:

  • Filtration through a silica plug: If your ester is relatively non-polar, you can dissolve the crude reaction mixture in a minimal amount of a polar solvent and then add a large volume of a non-polar solvent (like hexane (B92381) or pentane) to precipitate the TPPO. The mixture can then be passed through a short plug of silica gel, eluting with a non-polar solvent to isolate the product.[9]

  • Precipitation with metal salts: Adding zinc chloride to a solution of the crude product in a polar organic solvent can selectively precipitate the TPPO as a complex.[9]

  • Crystallization: If your product is an oil and the TPPO is a solid, crystallization from a suitable solvent system can be effective.[9]

Q4: Can the Wittig reaction be performed in aqueous media?

A4: Yes, for certain substrates, particularly with stabilized ylides and a range of aldehydes, water can be an effective medium for the Wittig reaction.[12] Reactions in water can even show accelerated rates and high (E)-selectivity, with yields often ranging from 80-98%.[12] A one-pot synthesis of α,β-unsaturated esters has been demonstrated by mixing aldehydes, α-bromoesters, and triphenylphosphine in an aqueous sodium bicarbonate solution.[12]

Experimental Protocols

Representative Protocol: Synthesis of (E)-Methyl Octa-2,4-dienoate

This protocol describes a typical Wittig reaction using a stabilized ylide to produce an (E)-configured polyunsaturated ester.

1. Preparation of the Phosphonium Ylide:

  • To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, add crotonaldehyde (B89634) (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

2. Workup and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold diethyl ether.

  • Combine the filtrates and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate (B1210297) in hexanes as the eluent, to yield the pure (E)-methyl octa-2,4-dienoate.

Visualizations

Wittig_Reaction_Mechanism Ylide Phosphonium Ylide (Ph₃P=CHR¹) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone (R²R³C=O) Carbonyl->Oxaphosphetane Alkene Alkene (R¹HC=CR²R³) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO Troubleshooting_Workflow Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation (TLC, NMR of ylide prep) Start->Check_Ylide Ylide_OK Ylide Formation OK? Check_Ylide->Ylide_OK Optimize_Base Optimize Base/ Reaction Conditions (Stronger base, anhydrous) Ylide_OK->Optimize_Base No Check_Reactivity Assess Reactivity of Aldehyde/Ketone Ylide_OK->Check_Reactivity Yes Optimize_Base->Check_Ylide Reactivity_OK Substrates Reactive? Check_Reactivity->Reactivity_OK Consider_HWE Consider Alternative: Horner-Wadsworth-Emmons (HWE) Reactivity_OK->Consider_HWE No Check_Side_Reactions Check for Side Reactions (Aldol, Cannizzaro) Reactivity_OK->Check_Side_Reactions Yes Success Improved Yield Consider_HWE->Success Purify_Aldehyde Purify/Protect Aldehyde Check_Side_Reactions->Purify_Aldehyde Purify_Aldehyde->Success Stereoselectivity_Control Ylide_Type Ylide Type Stabilized Stabilized Ylide (e.g., R = CO₂Et) Ylide_Type->Stabilized Electron-withdrawing group Unstabilized Unstabilized Ylide (e.g., R = Alkyl) Ylide_Type->Unstabilized Electron-donating group E_Alkene (E)-Alkene (Thermodynamic Product) Stabilized->E_Alkene Z_Alkene (Z)-Alkene (Kinetic Product) Unstabilized->Z_Alkene Schlosser Schlosser Modification (Li salt, low temp) Unstabilized->Schlosser Z_Alkene->E_Alkene Equilibration (can be forced) Schlosser->E_Alkene

References

Technical Support Center: Purification of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate from its isomeric mixtures. This compound is a thermally unstable compound that readily isomerizes when exposed to daylight, leading to the formation of complex isomeric mixtures.[1] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address the challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges are the compound's instability and the presence of multiple geometric isomers with similar physical properties. The conjugated triene system is susceptible to light- and heat-induced isomerization, which can alter the isomeric composition of the sample during purification and storage.[1] Separating these closely related isomers requires high-resolution purification techniques.

Q2: Which purification methods are most effective for this compound?

A2: Silica (B1680970) gel column chromatography is a widely cited and effective method for the separation of this compound isomers, particularly for separating 2E from 2Z isomers.[1] Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is also a suitable technique for isolating the desired isomer to a high degree of purity.

Q3: How can I prevent isomerization during the purification process?

A3: To minimize isomerization, it is crucial to protect the sample from light by using amber glassware or wrapping containers in aluminum foil. Additionally, avoid excessive heat during all steps of the purification process. Whenever possible, conduct purification steps at reduced temperatures.

Q4: What level of purity can I expect to achieve?

A4: The achievable purity depends on the chosen method and the complexity of the isomeric mixture. Commercial suppliers of this compound offer purities ranging from 90% to over 98%.[2][3] With optimized chromatographic conditions, it is possible to obtain the target isomer at a purity of ≥98%.

Data Presentation

The following table summarizes the typical purity levels of this compound available from commercial suppliers, which can serve as a benchmark for successful purification.

Purification MethodTypical Purity AchievedReference
Commercial Synthesis & Purification90.00%[2]
Commercial Synthesis & Purification>98%[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the separation of this compound from a mixture of its geometric isomers using silica gel chromatography. This method is particularly effective for separating isomers with different polarities.

Materials:

  • Crude mixture of Methyl deca-2,4,6-trienoate isomers

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed.

  • Equilibration: Equilibrate the packed column by running a mobile phase of hexane or a low-polarity hexane/ethyl acetate mixture through it.

  • Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small increments of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the desired (2E,4E,6Z)-isomer.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature to obtain the purified product.

Protocol 2: Purification by Preparative HPLC

This protocol provides a high-resolution method for purifying this compound using preparative HPLC.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: Dependent on column capacity and sample concentration.

Procedure:

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase.

  • System Equilibration: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Chromatographic Run: Run the separation under the specified isocratic conditions.

  • Fraction Collection: Collect the peak corresponding to the (2E,4E,6Z)-isomer based on its retention time.

  • Purity Analysis: Re-analyze a small portion of the collected fraction to confirm its purity.

  • Solvent Removal: Remove the solvent from the collected fraction, for example, by rotary evaporation at a low temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Isomeric Mixture silica Silica Gel Chromatography start->silica Method 1 hplc Preparative HPLC start->hplc Method 2 analysis Purity Analysis (TLC/HPLC) silica->analysis hplc->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified (2E,4E,6Z)-Isomer evaporation->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

This troubleshooting guide is presented in a question-and-answer format to address specific issues that may be encountered during the purification process.

troubleshooting_guide cluster_issues cluster_causes_yield cluster_solutions_yield cluster_causes_sep cluster_solutions_sep cluster_causes_iso cluster_solutions_iso start Problem Encountered low_yield Low Yield start->low_yield poor_separation Poor Separation of Isomers start->poor_separation isomerization Isomerization During Purification start->isomerization cause_yield1 Sample degradation low_yield->cause_yield1 Possible Cause cause_yield2 Loss during transfers low_yield->cause_yield2 cause_yield3 Incomplete elution low_yield->cause_yield3 cause_sep1 Improper mobile phase poor_separation->cause_sep1 Possible Cause cause_sep2 Column overloading poor_separation->cause_sep2 cause_sep3 Poorly packed column poor_separation->cause_sep3 cause_iso1 Exposure to light isomerization->cause_iso1 Possible Cause cause_iso2 Excessive heat isomerization->cause_iso2 sol_yield1 Protect from light and heat cause_yield1->sol_yield1 Solution sol_yield2 Careful handling cause_yield2->sol_yield2 Solution sol_yield3 Use a more polar solvent cause_yield3->sol_yield3 Solution sol_sep1 Optimize solvent system cause_sep1->sol_sep1 Solution sol_sep2 Reduce sample load cause_sep2->sol_sep2 Solution sol_sep3 Repack column cause_sep3->sol_sep3 Solution sol_iso1 Use amber glassware cause_iso1->sol_iso1 Solution sol_iso2 Work at low temperatures cause_iso2->sol_iso2 Solution

Caption: Troubleshooting decision tree for purification issues.

Q: Why is the overall yield of the purified isomer low?

A: Low yield can result from several factors:

  • Sample Degradation: The compound is sensitive to light and heat, which can lead to degradation and loss of the target isomer.

    • Solution: Protect the sample from light at all stages and maintain low temperatures during solvent evaporation.

  • Material Loss During Transfers: Multiple transfers between flasks and vials can lead to significant material loss.

    • Solution: Minimize the number of transfers and rinse glassware with the solvent to recover any adsorbed compound.

  • Incomplete Elution: The compound may not have been completely eluted from the chromatography column.

    • Solution: After collecting the main fractions, flush the column with a more polar solvent to ensure all the compound has been eluted.

Q: What should I do if the isomers are not separating well on the column?

A: Poor separation can be due to:

  • Suboptimal Mobile Phase: The polarity of the mobile phase may not be ideal for separating the isomers.

    • Solution for Silica Gel: If peaks are eluting too quickly, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate in hexane). If elution is too slow, gradually increase the polarity.

    • Solution for HPLC: Adjust the ratio of acetonitrile to water. A small change can significantly impact resolution.

  • Column Overloading: Loading too much sample onto the column can lead to broad, overlapping peaks.

    • Solution: Reduce the amount of sample loaded in a single run.

  • Improperly Packed Column (Silica Gel): Channels or cracks in the silica gel bed will lead to poor separation.

    • Solution: Repack the column carefully to ensure a uniform bed.

Q: How can I confirm that my purified sample has not isomerized?

A: The isomeric purity of the final product should be assessed using an analytical technique such as:

  • Analytical HPLC: A high-resolution analytical HPLC run can separate and quantify the different isomers present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to separate and identify the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the stereochemistry of the double bonds and assess isomeric purity.

References

Technical Support Center: Photodegradation of Methyl Deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of methyl deca-2,4,6-trienoate under UV light.

Troubleshooting Guides

This section addresses common issues encountered during experimental work.

Problem IDIssuePossible CausesSuggested Solutions
PD-001 Inconsistent degradation rates between replicate experiments. Fluctuation in UV lamp intensity. Variability in sample concentration. Inconsistent reaction temperature. Changes in solvent purity.1. Allow the UV lamp to warm up and stabilize before starting the experiment. 2. Use a calibrated radiometer to ensure consistent UV irradiance for each experiment. 3. Prepare a single stock solution for all replicates. 4. Use a temperature-controlled reaction chamber. 5. Use fresh, HPLC-grade solvent for each experiment.
PD-002 Appearance of unexpected peaks in HPLC/GC-MS analysis. Sample contamination. Secondary photochemical reactions. Thermal degradation. Reaction with solvent or dissolved gases.1. Run a solvent blank to check for impurities. 2. Ensure all glassware is scrupulously clean. 3. Decrease the irradiation time or UV intensity to minimize secondary reactions. 4. Run a control experiment in the dark to check for thermal degradation. 5. Degas the solvent with nitrogen or argon to remove dissolved oxygen, which can participate in photo-oxidation.
PD-003 Poor resolution or tailing of peaks in HPLC chromatogram. Inappropriate mobile phase composition. Column degradation. Sample overload. Mismatched sample solvent and mobile phase.1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water). 2. Use a gradient elution if isocratic elution is insufficient. 3. Flush the column or replace it if it's old or has been used with incompatible solvents.[1][2] 4. Reduce the injection volume or dilute the sample. 5. Dissolve the sample in the mobile phase whenever possible.
PD-004 Mass balance is not achieved (sum of products and remaining reactant is less than 100%). Formation of non-UV active or volatile products. Adsorption of compounds onto the reaction vessel. Inaccurate quantification due to lack of reference standards for photoproducts.1. Use analytical techniques that do not rely on UV absorbance, such as evaporative light scattering detection (ELSD) or mass spectrometry. 2. Rinse the reaction vessel with a strong solvent to recover any adsorbed material. 3. If standards are unavailable, use relative response factors or assume a response factor similar to the parent compound for a preliminary estimation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methyl deca-2,4,6-trienoate under UV light?

A1: The primary degradation pathway for conjugated polyenes like methyl deca-2,4,6-trienoate under UV light is expected to be cis-trans photoisomerization.[3][4] The conjugated triene system readily absorbs UV radiation, leading to the excitation of a π-electron to a π* anti-bonding orbital. This excited state has a lower barrier to rotation around the double bonds, allowing for isomerization. It is known that (2E,4E,6Z)-Methyl deca-2,4,6-trienoate can easily isomerize when exposed to sunlight, forming a complex mixture of isomers. Other potential but likely minor pathways could include photocyclization and photo-oxidation, especially in the presence of oxygen.

Q2: How can I monitor the progress of the photodegradation reaction?

A2: The most common method is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. The extended conjugation of methyl deca-2,4,6-trienoate and its isomers results in strong UV absorbance, making this a sensitive detection method. A C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is a good starting point. The reaction progress can be monitored by observing the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to the photoproducts.

Q3: What analytical techniques are suitable for identifying the photoproducts?

A3: A combination of techniques is often necessary for unambiguous identification:

  • HPLC-DAD (Diode Array Detector): Provides UV-Vis spectra of the separated peaks, which can help differentiate isomers as they often have distinct absorption maxima.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the parent compound and its degradation products. Since isomers have the same mass, this technique is most useful when combined with fragmentation analysis (MS/MS) to identify structural differences.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the products are volatile and thermally stable. It provides both retention time and mass spectral data.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a major product can be isolated in sufficient quantity and purity, NMR is the most powerful tool for complete structural elucidation, including the stereochemistry of the double bonds.

Q4: How do I determine the quantum yield of the photodegradation?

A4: The quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of moles of a substance reacted per mole of photons absorbed. To determine it, you need to:

  • Irradiate the sample with monochromatic light (e.g., using a laser or a lamp with a narrow bandpass filter).

  • Measure the photon flux (intensity of the light) using a chemical actinometer or a calibrated photodiode.[5]

  • Measure the rate of disappearance of the reactant using a suitable analytical technique like HPLC.

  • Calculate the rate of photon absorption by the sample, which depends on its concentration and molar absorptivity at the irradiation wavelength.

The quantum yield is then calculated using the formula: Φ = (moles of reactant degraded / time) / (moles of photons absorbed / time)

Accurate determination requires careful experimental setup to account for factors like light reflection and screening.[5]

Quantitative Data Summary

The following tables present example data for a typical photodegradation experiment of a 10 µM solution of methyl (2E,4E,6Z)-deca-2,4,6-trienoate in acetonitrile irradiated with a 310 nm UV lamp.

Table 1: Degradation of Methyl (2E,4E,6Z)-deca-2,4,6-trienoate and Formation of Major Isomeric Products over Time.

Irradiation Time (min)Parent Compound (%)Isomer 1 (%)Isomer 2 (%)Other Products (%)
0100.00.00.00.0
585.29.84.10.9
1072.116.58.92.5
2051.925.317.65.2
4028.732.129.89.4
6015.430.538.715.4

Table 2: Photochemical Rate Constants and Quantum Yields (Example Data).

CompoundApparent First-Order Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)Quantum Yield (Φ) at 310 nm
Methyl (2E,4E,6Z)-deca-2,4,6-trienoate0.03122.40.15

Experimental Protocols

Protocol 1: Sample Preparation and UV Irradiation

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of methyl deca-2,4,6-trienoate in HPLC-grade acetonitrile.

  • Preparation of Working Solution: Dilute the stock solution to the desired concentration (e.g., 10 µM) with the same solvent.

  • Sample Irradiation:

    • Transfer 3 mL of the working solution into a quartz cuvette.

    • Place the cuvette in a temperature-controlled sample holder within a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with appropriate filters to isolate a specific wavelength, such as 310 nm).

    • Start the irradiation and a stopwatch simultaneously.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 100 µL) for analysis.

    • Immediately transfer the aliquot to an HPLC vial, and if necessary, quench any ongoing reaction by diluting it with the mobile phase or storing it in the dark at a low temperature.

Protocol 2: HPLC Analysis of Photodegradation Samples

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). For example:

    • 0-2 min: 60% A

    • 2-15 min: Linear gradient from 60% to 95% A

    • 15-18 min: Hold at 95% A

    • 18-20 min: Return to 60% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the λmax of the parent compound (e.g., ~300-320 nm). If using a DAD, collect spectra from 200-400 nm.

  • Quantification: Create a calibration curve using standard solutions of the parent compound of known concentrations. The concentration of the parent compound in the irradiated samples can be determined from this curve. The concentrations of the products can be estimated based on their peak areas relative to the initial peak area of the parent compound, assuming similar molar absorptivity.

Visualizations

Degradation_Pathway Parent Methyl (2E,4E,6Z)-deca-2,4,6-trienoate Excited Excited State* Parent->Excited UV Light (hν) Excited->Parent Relaxation Isomer1 All-trans Isomer Excited->Isomer1 Isomerization Isomer2 Other di-cis/tri-cis Isomers Excited->Isomer2 Isomerization Cyclo Cyclization Products (e.g., Cyclohexadiene derivatives) Excited->Cyclo [Minor Pathway] Oxid Oxidation Products (in presence of O2) Excited->Oxid [Minor Pathway]

Caption: Primary degradation pathways of methyl deca-2,4,6-trienoate under UV light.

Experimental_Workflow A Prepare Stock & Working Solutions B Irradiate Sample in Photochemical Reactor A->B C Collect Aliquots at Specific Time Intervals B->C D HPLC-DAD Analysis C->D E LC-MS / GC-MS for Product Identification C->E F Quantify Reactant & Products D->F G Determine Rate Constants & Quantum Yield E->G F->G

References

Technical Support Center: Optimizing Lure Longevity for (2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the field longevity and performance of lures containing (2E,4E,6Z)-Methyl deca-2,4,6-trienoate. This aggregation pheromone is utilized in the monitoring and management of various stink bug species, and its efficacy is highly dependent on proper handling, storage, and deployment.

Troubleshooting Guides

This section addresses common issues encountered during field experiments with this compound lures, offering potential causes and step-by-step solutions.

Issue 1: Rapid Decline in Lure Attractiveness and Trap Captures

  • Symptom: A significant drop in the number of target insects captured in pheromone-baited traps occurs much earlier than the lure's expected field life.

  • Potential Causes:

    • Photoisomerization: this compound is a conjugated triene that is highly susceptible to isomerization when exposed to daylight (UV radiation), forming less active or inactive isomers[1][2].

    • Thermal Degradation: The compound is known to be thermally unstable[3][4]. High ambient temperatures can accelerate its degradation.

    • Oxidation: As a polyunsaturated ester, it is prone to oxidation, which can be exacerbated by exposure to air and sunlight.

    • Improper Storage: Pre-deployment exposure to heat and light can significantly reduce the active pheromone content before the lure is even placed in the field.

  • Solutions:

    • Review Storage Protocol: Confirm that lures were stored in a freezer (ideally below -20°C) in their original, unopened packaging until deployment[3].

    • Minimize Light Exposure During Deployment: Handle and deploy lures during cooler parts of the day (early morning or late evening) to minimize intense sunlight exposure.

    • Utilize Protective Dispenser Housings: If not already in use, consider placing the lure inside a trap or a housing that provides some shielding from direct sunlight[5].

    • Incorporate Stabilizers: For custom lure formulations, consider the inclusion of UV protectants and antioxidants (e.g., Butylated hydroxytoluene - BHT) to inhibit photoisomerization and oxidation.

Issue 2: Inconsistent or "Flash-Off" Pheromone Release

  • Symptom: Traps exhibit a very high initial capture rate for a few days, followed by a sharp and sustained decline.

  • Potential Causes:

    • Dispenser Type: The choice of dispenser material significantly impacts the release rate. Some materials may have a high initial release ("flash-off") before settling into a more stable, lower release rate.

    • Solvent Effects: The solvent used to load the pheromone onto the dispenser can affect the initial release kinetics[6].

  • Solutions:

    • Select an Appropriate Dispenser: For a more controlled and prolonged release, consider dispensers with lower porosity or a reservoir system. Polyethylene vials often provide a more stable release compared to rubber septa for certain pheromones[6].

    • Pre-age the Lure: Before field placement, allow the lure to off-gas in a controlled, dark, and ventilated environment for 24 hours to bypass the initial high-release phase.

    • Optimize Pheromone Loading: When preparing custom lures, experiment with different loading techniques and solvents to achieve a more zero-order release profile.

Issue 3: Low or No Trap Captures Despite Lure Deployment

  • Symptom: Freshly deployed lures are failing to attract and capture the target insect species.

  • Potential Causes:

    • Incorrect Pheromone Isomer: The synthesis may have resulted in a mixture of isomers with low purity of the active (2E,4E,6Z) form.

    • Lure Contamination: Handling lures with bare hands can transfer oils and other repellent chemicals.

    • Competing Odors: Strong odors from nearby host plants, non-target insects, or environmental pollutants can interfere with the pheromone plume.

    • Incorrect Trap Placement: The height, location, and density of traps are critical for effective insect capture.

  • Solutions:

    • Verify Pheromone Purity: If synthesizing the pheromone in-house, confirm the isomeric purity using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Adhere to Handling Protocols: Always use clean gloves or forceps when handling lures.

    • Survey the Deployment Area: Assess the surrounding environment for strong, competing odors and reposition traps if necessary.

    • Optimize Trap Deployment Strategy: Consult literature specific to the target insect for recommended trap type, placement height, and spacing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound lures? A1: Lures should be stored in a freezer, preferably at -20°C or below, in their original sealed, airtight packaging to prevent degradation and premature release of the pheromone[3].

Q2: How long can I expect a this compound lure to be effective in the field? A2: The field longevity can vary significantly based on environmental conditions and the type of dispenser used, typically ranging from 30 to 60 days. It is crucial to monitor trap captures and replace lures when a consistent decline in capture rates is observed.

Q3: Can I reuse a lure after a short deployment period? A3: It is not recommended. Once a lure is exposed to field conditions, its degradation is initiated and the release rate will be altered. For reliable and consistent data, always use a fresh lure for each deployment period.

Q4: Does the color of the dispenser or trap affect the longevity of the lure? A4: While the dispenser material is the primary factor in release rate, darker colored traps and dispensers may absorb more solar radiation, potentially increasing the internal temperature and accelerating the degradation of the thermally sensitive this compound.

Q5: What is the impact of rainfall on lure performance? A5: While the dispenser provides some protection, heavy rainfall can physically wash away some of the released pheromone from the dispenser surface, temporarily reducing its efficacy. High humidity can also affect the release rate of the pheromone from the dispenser matrix.

Data Presentation

Table 1: Generalized Impact of Environmental Factors on this compound Lure Longevity

Environmental FactorImpact on Pheromone Degradation/ReleaseConsequence for Lure LongevityMitigation Strategy
High Temperature Increases volatility and degradation rate.DecreasedDeploy in shaded areas; select dispensers with lower temperature sensitivity.
Direct Sunlight (UV) Promotes rapid photoisomerization to inactive forms[1][2].Significantly DecreasedUse UV-protective traps/housings; incorporate UV stabilizers in the lure formulation.
High Wind Speed Increases the rate of pheromone release from the dispenser.DecreasedSelect dispensers with a lower surface area to volume ratio.
High Humidity Can alter the release rate from certain polymer matrices.VariableSelect dispensers appropriate for the expected environmental conditions.

Table 2: Comparative Release Characteristics of Common Dispenser Types (Generalized)

Dispenser TypeTypical MaterialRelease KineticsLongevityCost
Rubber Septum ElastomerHigh initial release, then exponential decay[6].ShorterLow
Polyethylene Vial PolyethyleneMore consistent, near zero-order release[6].LongerModerate
Membrane/Pouch Laminated PolymersControlled, zero-order release.LongestHigh
Microcapsules Polymer ShellDiffusion-based release.VariableModerate

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the Wittig reaction, a common method for forming carbon-carbon double bonds[7][8][9].

  • Step 1: Synthesis of the Phosphonium (B103445) Ylide.

    • React an appropriate phosphine (B1218219) (e.g., triphenylphosphine) with a suitable alkyl halide in an anhydrous solvent to form the phosphonium salt.

    • Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous ether solvent under an inert atmosphere to generate the ylide.

  • Step 2: Wittig Reaction.

    • React the generated ylide with an appropriate α,β-unsaturated aldehyde (e.g., (2E,4E)-heptadienal) in an anhydrous solvent at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography).

  • Step 3: Workup and Purification.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane to separate the desired trienoate from triphenylphosphine (B44618) oxide and other byproducts.

  • Step 4: Characterization.

    • Confirm the structure and isomeric purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Quantification of Residual Pheromone in Aged Lures by GC-MS

  • Sample Preparation:

    • Retrieve aged lures from the field at specified time intervals (e.g., 0, 1, 2, 4, 6 weeks).

    • Individually place each lure into a clean glass vial.

    • Add a precise volume of a suitable organic solvent (e.g., hexane or dichloromethane) containing a known concentration of an internal standard (a non-interfering compound with similar chemical properties).

    • Seal the vial and allow the pheromone to extract from the dispenser for a set period (e.g., 24 hours) with occasional agitation.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers.

    • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet in splitless mode.

    • Oven Program: Use a temperature program that effectively separates the (2E,4E,6Z) isomer from other potential isomers and degradation products. A slow initial ramp is often beneficial.

    • MS Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, targeting the molecular ion and characteristic fragment ions of methyl deca-2,4,6-trienoate for enhanced sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards of known concentrations of pure this compound with the internal standard.

    • Calculate the ratio of the peak area of the pheromone to the peak area of the internal standard for both the standards and the lure extracts.

    • Determine the concentration of the residual pheromone in the extracts by comparing their peak area ratios to the calibration curve.

Mandatory Visualization

cluster_storage Pre-Deployment cluster_deployment Field Deployment cluster_degradation Degradation Pathways cluster_outcome Lure Performance storage Lure Storage (-20°C, Sealed) handling Handling (Gloves, Minimal Light) storage->handling deployment Trap Placement (Correct Height & Location) handling->deployment environment Environmental Exposure (UV, Temp, Wind) deployment->environment degradation (2E,4E,6Z)-Isomer environment->degradation isomerization Inactive Isomers degradation->isomerization Photoisomerization oxidation Oxidized Products degradation->oxidation Oxidation release Pheromone Release degradation->release longevity Effective Lure Longevity release->longevity

Caption: Factors influencing the longevity of this compound lures.

start Low/No Trap Captures check_lure Is Lure Correct for Target Species? start->check_lure check_storage Was Lure Stored Correctly? check_lure->check_storage Yes solution_lure Use Species-Specific Lure check_lure->solution_lure No check_handling Proper Handling Procedures Followed? check_storage->check_handling Yes solution_storage Store at -20°C in Sealed Package check_storage->solution_storage No check_placement Is Trap Placement Optimal? check_handling->check_placement Yes solution_handling Use Gloves, Avoid Contamination check_handling->solution_handling No check_environment Competing Odors or Contaminants? check_placement->check_environment Yes solution_placement Adjust Trap Height/Location check_placement->solution_placement No solution_environment Relocate Traps Away from Interference check_environment->solution_environment Yes end_node Re-evaluate Trap Captures check_environment->end_node No solution_lure->start solution_storage->start solution_handling->start solution_placement->end_node solution_environment->end_node

Caption: Troubleshooting workflow for low trap captures with pheromone lures.

References

Technical Support Center: Stereoselective Synthesis of Methyl Deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of methyl deca-2,4,6-trienoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of methyl deca-2,4,6-trienoate?

The main challenges include:

  • Stereocontrol: Achieving the desired E/Z configuration at each of the three double bonds (C2, C4, and C6) is a significant hurdle. The conjugated triene system allows for potential isomerization under thermal or photolytic conditions.

  • Instability: Conjugated trienes like methyl deca-2,4,6-trienoate are often thermally and photochemically unstable, which can lead to isomerization and degradation during synthesis, purification, and storage.[1]

  • Purification: Separating the desired stereoisomer from a mixture of other geometric isomers can be challenging due to their similar physical properties.

Q2: What are the common synthetic strategies for obtaining specific stereoisomers of methyl deca-2,4,6-trienoate?

Common strategies often involve the sequential construction of the triene system using stereoselective olefination reactions or the partial reduction of alkynes. Key methods include:

  • Wittig-type Olefinations: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are widely used to form the carbon-carbon double bonds with varying degrees of stereoselectivity.

  • Partial Hydrogenation: The use of catalysts like Lindlar's catalyst allows for the syn-hydrogenation of an alkyne to a (Z)-alkene, which is a key step in synthesizing isomers with a cis double bond.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can also be employed to construct the conjugated system.

Q3: How can I purify the different geometric isomers of methyl deca-2,4,6-trienoate?

The separation of 2E and 2Z unsaturated esters can often be achieved using silica (B1680970) gel column chromatography.[1] For more challenging separations of other isomers, High-Performance Liquid Chromatography (HPLC), particularly with a silver nitrate-impregnated silica gel column (AgNO₃-SiO₂), can be effective.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity (E/Z Ratio) in Wittig/HWE Reactions

Question: My Wittig or Horner-Wadsworth-Emmons reaction is producing a mixture of E/Z isomers at the newly formed double bond. How can I improve the stereoselectivity?

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Ylide/Phosphonate For (E)-alkenes , use a stabilized ylide (containing an electron-withdrawing group like an ester or ketone) in a standard Wittig reaction, or employ the Horner-Wadsworth-Emmons (HWE) reaction, which generally favors the formation of (E)-alkenes. For (Z)-alkenes , use a non-stabilized ylide (e.g., an alkyltriphenylphosphonium salt) with a strong, salt-free base (e.g., sodium amide or potassium hexamethyldisilazide) in an aprotic solvent like THF at low temperatures.
Reaction Conditions The choice of solvent, temperature, and base can significantly influence the E/Z ratio. For (Z)-selectivity with non-stabilized ylides, polar aprotic solvents and low temperatures (-78 °C) are generally preferred. The presence of lithium salts can decrease (Z)-selectivity, so consider using potassium or sodium bases.
Steric Hindrance The steric bulk of both the aldehyde/ketone and the ylide can affect the stereochemical outcome. Less hindered reactants often lead to higher selectivity.
Issue 2: Isomerization or Degradation of the Product

Question: I am observing isomerization or decomposition of my methyl deca-2,4,6-trienoate during workup or purification. What precautions should I take?

Possible Causes and Solutions:

CauseTroubleshooting Steps
Exposure to Light The conjugated triene system is susceptible to photochemical isomerization. Protect the reaction mixture and the purified product from light by wrapping flasks in aluminum foil and working in a dimly lit area.
Exposure to Heat Methyl deca-2,4,6-trienoate is thermally unstable.[2] Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at low temperatures and consider purification techniques that can be performed at room temperature or below.
Acidic or Basic Conditions Traces of acid or base can catalyze isomerization. Ensure all workup steps are performed under neutral conditions. Wash the organic extracts with saturated sodium bicarbonate and brine to remove any acidic or basic residues.
Prolonged Storage Store the purified product at low temperatures (-20 °C or below) under an inert atmosphere (e.g., argon or nitrogen) in a light-protected vial.
Issue 3: Incomplete Reaction or Low Yield in Lindlar Hydrogenation

Question: My partial hydrogenation of a diene-yne precursor to the (Z)-alkene using Lindlar's catalyst is sluggish or gives a low yield of the desired triene. What could be the problem?

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Activity The Lindlar catalyst may be old or deactivated. Use a fresh batch of catalyst. The amount of catalyst may also need to be optimized; typically, 5-10% by weight relative to the alkyne is a good starting point.
Catalyst Poisoning The reaction is sensitive to impurities. Ensure the starting material and solvent are of high purity. The quinoline (B57606) used as a poison can also be a factor; its concentration may need to be adjusted.
Hydrogen Pressure and Stirring Ensure a constant, slightly positive pressure of hydrogen gas (a balloon is often sufficient for small-scale reactions). Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst.
Over-reduction If the reaction is left for too long, the newly formed alkene can be further reduced to an alkane. Monitor the reaction progress carefully by TLC or GC and stop the reaction as soon as the starting alkyne has been consumed.

Experimental Protocols

Synthesis of (2E,4E,6Z)-Methyl Deca-2,4,6-trienoate via Lindlar Hydrogenation

This protocol is adapted from a patented procedure for the synthesis of the aggregation pheromone of the brown-winged green bug.

  • Precursor Synthesis: Synthesize methyl (2E,4E)-deca-2,4-dien-6-ynoate using standard methods, such as Wittig or HWE reactions.

  • Hydrogenation Setup: In an autoclave or a flask equipped with a hydrogen balloon, dissolve methyl (2E,4E)-deca-2,4-dien-6-ynoate (1 equivalent) in methanol (B129727).

  • Catalyst and Poison: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~0.035 equivalents by weight) and quinoline (~0.16 equivalents).

  • Reaction: Purge the vessel with nitrogen, then introduce hydrogen gas to a pressure of 5 kgf/cm² (or use a balloon). Stir the mixture vigorously at 30 °C.

  • Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the methanol under reduced pressure.

  • Purification: Purify the residue by vacuum distillation or column chromatography on silica gel to yield this compound.

Quantitative Data from a Representative Synthesis:

Starting MaterialProductYield (%)Purity (%)
Methyl (2E,4E)-deca-2,4-dien-6-ynoateThis compound~55% (overall from (E)-4,4-dimethoxy-2-butenal)>95% (after purification)

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Stereoselective Hydrogenation cluster_purification Purification start Starting Materials wittig Wittig/HWE Reaction start->wittig precursor Methyl (2E,4E)-deca-2,4-dien-6-ynoate wittig->precursor hydrogenation Lindlar Hydrogenation (H2, Lindlar cat., Quinoline) precursor->hydrogenation product (2E,4E,6Z)-Methyl Deca-2,4,6-trienoate hydrogenation->product workup Workup & Purification (Filtration, Chromatography) product->workup final_product Pure Product workup->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_wittig Wittig Reaction cluster_hwe HWE Reaction start Low E/Z Selectivity? ylide_type Ylide Type? start->ylide_type Wittig hwe_conditions Generally (E)-selective. Consider Still-Gennari for (Z)-selectivity. start->hwe_conditions HWE stabilized Use Stabilized Ylide for (E)-alkene ylide_type->stabilized E desired unstabilized Use Unstabilized Ylide for (Z)-alkene ylide_type->unstabilized Z desired

Caption: Decision logic for troubleshooting poor stereoselectivity in olefination reactions.

References

analytical methods for resolving geometric isomers of methyl deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Deca-2,4,6-trienoate Isomer Analysis

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for resolving the geometric isomers of methyl deca-2,4,6-trienoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for separating the geometric isomers of methyl deca-2,4,6-trienoate? A1: The most effective methods for separating the geometric isomers of fatty acid methyl esters (FAMEs) like methyl deca-2,4,6-trienoate are Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) and Gas Chromatography (GC) using highly polar columns.[1][2] Ag+-HPLC separates isomers based on the number, geometry, and position of double bonds, while GC with high-cyanopropyl phases separates based on polarity and boiling point.[3][4]

Q2: How can I definitively determine the E/Z (cis/trans) geometry of the double bonds for each isolated isomer? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for determining double bond geometry.[5] The coupling constant (J-value) between hydrogens on a double bond is characteristically different for cis and trans configurations. A typical trans coupling constant is larger (11-18 Hz) than a cis coupling constant (6-14 Hz).[5]

Q3: My sample purity seems to decrease over time, even after purification. What could be the cause? A3: Methyl deca-2,4,6-trienoate isomers, particularly those with conjugated triene systems, can be unstable, especially when exposed to light and air.[6] It is crucial to handle samples under inert atmosphere (e.g., nitrogen or argon), use amber vials to protect from light, and store them at low temperatures to prevent isomerization or degradation.

Q4: Can I use Reversed-Phase HPLC (e.g., a C18 column) instead of Ag+-HPLC? A4: While Ag+-HPLC is generally superior for geometric isomer separation, Reversed-Phase HPLC can also provide some resolution.[7] The separation is based on subtle differences in hydrophobicity and shape. For some conjugated systems, Z (cis) isomers tend to elute faster than E (trans) isomers.[7] However, achieving baseline separation of all eight isomers on a standard C18 column would be extremely challenging.

Q5: What is the best type of GC column for this analysis? A5: For detailed analysis of positional and geometric FAME isomers, highly polar columns are recommended.[4] Look for stationary phases with a high cyanopropyl content, such as an Agilent HP-88, J&W CP-Sil 88, or Restek Rt-2560.[2][4] These columns provide the necessary selectivity to resolve the isomers.

Troubleshooting Guides

HPLC: Poor Peak Resolution or Co-elution
Possible Cause Suggested Solution(s) Citation
Inadequate Column Selectivity Switch to a Silver-Ion (Ag+) HPLC column, which is specifically designed for olefin isomer separation. For complex mixtures, connecting multiple Ag+-HPLC columns in series can progressively improve resolution.[1][8][9]
Suboptimal Mobile Phase For Ag+-HPLC, optimize the acetonitrile (B52724) concentration in the hexane (B92381) or isooctane (B107328) mobile phase. Small changes can significantly impact selectivity. For RP-HPLC, adjust the organic modifier (e.g., acetonitrile/methanol) and water ratio.[1]
Incorrect Column Temperature Unlike typical HPLC, with Ag+-HPLC using hexane-based solvents, unsaturated FAMEs may elute more slowly at higher temperatures. Experiment with sub-ambient column temperatures (e.g., 10-20°C) to improve separation.[1][10]
Excessive Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure fittings are properly installed to avoid dead volume.
Column Overload Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak fronting and broadening.[11]
GC: Drifting Retention Times or Poor Peak Shape
Possible Cause Suggested Solution(s) Citation
Column Degradation Highly polar cyanopropyl columns can be sensitive to oxygen and moisture at high temperatures. Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[4]
Inconsistent Oven Temperature Verify the accuracy and stability of your GC oven's temperature program. Small deviations can lead to significant shifts in retention time for these closely-eluting isomers.[12]
Leaks in the System Check for leaks at the injector, column fittings, and detector using an electronic leak detector. Leaks can affect carrier gas flow rate and consistency.
Sample Derivatization Issues If starting from the carboxylic acid, ensure the transesterification to the methyl ester is complete. Residual acids can lead to peak tailing on some columns. Lowering the derivatization temperature can prevent unwanted isomerization.[13]

Key Experimental Data

Table 1: Representative ¹H-NMR Coupling Constants for Determining Double Bond Geometry

This table provides the typical ranges for proton-proton (H-H) coupling constants across a double bond, which are critical for assigning the correct E/Z stereochemistry.

Coupling Type Configuration Typical J-Value Range (Hz) Citation
Vicinal (H-C=C-H)trans (E)11 - 18[5]
Vicinal (H-C=C-H)cis (Z)6 - 14[5]
Geminal (H-C-H)(on sp² carbon)0 - 3[5]
Table 2: Illustrative Ag+-HPLC Separation Data

The following data is an illustrative example of the expected elution order for geometric isomers of a conjugated FAME on an Ag+-HPLC system. Retention increases with the number of cis double bonds due to stronger interaction with the silver ions.

Isomer Configuration (Hypothetical) Illustrative Retention Time (min) Elution Order
2E, 4E, 6E15.21
2Z, 4E, 6E17.82
2E, 4Z, 6E18.53
2E, 4E, 6Z19.14
2Z, 4Z, 6E21.35
2Z, 4E, 6Z22.06
2E, 4Z, 6Z22.97
2Z, 4Z, 6Z25.48

Experimental Protocols

Protocol 1: Silver-Ion HPLC (Ag+-HPLC)

This protocol outlines a general method for the separation of methyl deca-2,4,6-trienoate isomers.

  • Column: Use a commercially available silver-ion column (e.g., ChromSpher 5 Lipids). For enhanced resolution, connect two or three columns in series.[1][8]

  • Mobile Phase: Prepare an isocratic mobile phase of 0.5% to 1.5% acetonitrile in HPLC-grade hexane or isooctane.[1] The mobile phase must be thoroughly degassed.

  • Flow Rate: Set the flow rate to 1.0 - 1.5 mL/min.[14]

  • Column Temperature: Maintain the column at a controlled, low temperature, typically between 10°C and 20°C, using a column chiller/heater.[10]

  • Sample Preparation: Dissolve the sample mixture in the mobile phase at a concentration of approximately 0.1-0.5 mg/mL. Protect the sample from light.[6]

  • Injection Volume: Inject 5-20 µL of the sample.

  • Detection: Use a UV detector set to the λmax of the conjugated triene system (typically in the 260-280 nm range). An Evaporative Light Scattering Detector (ELSD) can also be used.

  • Analysis: Isomers will elute based on their interaction with the silver ions. Generally, retention time increases with the number of Z (cis) double bonds.

Protocol 2: High-Resolution Gas Chromatography (GC)

This protocol describes a standard GC method for isomer separation.

  • Column: Use a highly polar, high-cyanopropyl capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness, such as an HP-88 or Rt-2560).[2][4]

  • Carrier Gas: Use Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Set the injector temperature to 250°C. Use a split injection with a high split ratio (e.g., 100:1) to ensure sharp peaks.[12]

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 min.

    • Ramp: Increase temperature at 2°C/min to 240°C.[12]

    • Final Hold: Hold at 240°C for 10 min.

  • Detector: Use a Flame Ionization Detector (FID) set at 260°C.[12] For structural confirmation, a Mass Spectrometer (MS) can be used.[13]

  • Sample Preparation: Dilute the sample in a suitable solvent like hexane or isooctane to a concentration of ~100 µg/mL.

  • Analysis: Identify peaks by comparing retention times to known standards or by analyzing mass spectra. Elution order on these polar columns is complex and depends on both polarity and boiling point.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_id Identification & Quantification start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node Sample Sample Received Prepare Dissolve in appropriate solvent (e.g., Hexane) Sample->Prepare Protect Protect from light (Amber vials) Prepare->Protect Inject Inject into GC or HPLC System Protect->Inject Separate Isomer Separation on Column Inject->Separate Detect Peak Detection (UV or FID) Separate->Detect Collect Collect Fractions (Preparative HPLC) Detect->Collect Optional Quant Quantify Isomers (Peak Area %) Detect->Quant NMR NMR Analysis for Geometry ID Collect->NMR G problem problem decision decision action action check check d2 Is mobile phase optimized? check->d2 solution solution p1 Problem: Poor Peak Resolution in HPLC d1 Is column Ag+-HPLC type? p1->d1 a1 Switch to Ag+-HPLC column for superior selectivity. d1->a1 No d1->d2 Yes a1->d2 a2 Adjust % Acetonitrile in Hexane (0.1% steps). Ensure high purity solvents. d2->a2 No d3 Is column temperature controlled? d2->d3 Yes a2->check Re-run Analysis a3 Use column oven. Test lower temps (e.g., 10-20°C) as retention may increase. d3->a3 No d4 Is peak shape symmetrical? d3->d4 Yes a3->check a4 Reduce sample load to prevent overload. Check for extra-column volume. d4->a4 No (Tailing/Fronting) s1 Resolution Improved d4->s1 Yes a4->check

References

Validation & Comparative

A Comparative Analysis of Methyl Deca-2,4,6-trienoate Isomers as Insect Attractants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential attractant properties of methyl deca-2,4,6-trienoate isomers, with a focus on their application in insect pest management.

The chemical signaling of insects is a complex and fascinating field, offering potent and specific avenues for pest control. Among the semiochemicals utilized, pheromones and kairomones play a crucial role in behaviors such as mating, aggregation, and host location. Methyl deca-2,4,6-trienoate, a conjugated trienoic ester, has emerged as a significant attractant for several insect species, particularly within the Pentatomidae family, commonly known as stink bugs. The specific stereochemistry of this compound, however, dictates its efficacy and species-specificity as an attractant. This guide provides a comparative analysis of various isomers of methyl deca-2,4,6-trienoate, summarizing key experimental data on their attractant properties and outlining the methodologies used in their evaluation.

Comparative Efficacy of Isomers: Field Trapping Data

Field trapping studies have been instrumental in elucidating the differential attraction of various insect species to specific isomers of methyl deca-2,4,6-trienoate. The Brown Marmorated Stink Bug (Halyomorpha halys), a significant agricultural pest, has been a primary focus of this research.

Table 1: Mean trap captures of adult Halyomorpha halys in response to various isomers of methyl deca-2,4,6-trienoate.

Isomer/MixtureMean Captures (±SE)LocationReference
(2E,4E,6Z)1.2 ± 0.3 aAllentown, PA[1]
(2E,4Z,6Z)0.9 ± 0.2 abAllentown, PA[1]
(2Z,4E,6Z)1.1 ± 0.4 abAllentown, PA[1]
3:1 mixture of (2E,4E,6Z) and (2Z,4E,6Z)Not significantly different from individual isomersAllentown, PA[1]
Control0.5 ± 0.2 bAllentown, PA[1]

Means in a column followed by the same letter are not significantly different (P < 0.05).

The data indicate that while the (2E,4E,6Z) isomer is a potent attractant for H. halys, other isomers and mixtures also exhibit attractive properties.[1] This suggests a degree of plasticity in the olfactory response of this species.

Beyond H. halys, other stink bug species and even parasitoids have been shown to respond to specific isomers of methyl deca-2,4,6-trienoate. This highlights the potential for these compounds to be used in broad-spectrum monitoring or targeted control strategies.

Table 2: Attraction of other insect species to isomers of methyl deca-2,4,6-trienoate.

Insect SpeciesAttractant IsomerObservationReference
Plautia stali (Brown-winged green bug)(2E,4E,6Z)Male-produced aggregation pheromone.[2]
Acrosternum hilare (Green stink bug)Various isomersAttracted to various isomers, though it does not produce them.[3][4]
Thyanta spp. (Stink bugs)(2E,4Z,6Z)Pheromone component.[3]
Euclytia flava (Tachinid parasitoid)(2E,Z,Z)Exploits as a kairomone for host-finding.[2][3]

Electrophysiological Responses

Electroantennography (EAG) provides a direct measure of the olfactory sensory neuron response to volatile compounds. Studies on H. halys have demonstrated that their antennae are sensitive to multiple isomers of methyl deca-2,4,6-trienoate.

Table 3: Electroantennogram (EAG) responses of male Halyomorpha halys to isomers of methyl deca-2,4,6-trienoate.

IsomerEAG ResponseReference
(2E,4E,6Z)Elicited response[1]
(2Z,4E,6Z)Elicited response[1]

These findings corroborate the field trapping data, indicating a physiological basis for the observed attraction to these isomers.

Experimental Protocols

Synthesis of Methyl Deca-2,4,6-trienoate Isomers

The synthesis of the various geometric isomers of methyl deca-2,4,6-trienoate is typically achieved through Wittig-type olefinations.[5][6] A general workflow for the synthesis is outlined below.

G Starting_Materials Readily Accessible Starting Materials Wittig_Olefination Wittig-type Olefinations Starting_Materials->Wittig_Olefination Isomer_Separation Separation of 2E and 2Z Isomers Wittig_Olefination->Isomer_Separation Final_Isomers Pure Geometric Isomers Isomer_Separation->Final_Isomers

Caption: General workflow for the synthesis of methyl deca-2,4,6-trienoate isomers.

For example, the aggregation pheromone of the brown-winged green bug, Plautia stali, methyl (E,E,Z)-2,4,6-decatrienoate, can be produced from (E)-4,4-dimethoxy-2-butenal.[5][6] The sex pheromone of the red-shouldered stink bug, Thyanta pallidovirens, methyl (E,Z,Z)-2,4,6-decatrienoate, can be synthesized from 2,4-octadiyn-1-ol.[5]

Field Trapping Experiments

Field trials are essential for evaluating the behavioral responses of insects to semiochemicals under natural conditions. A typical experimental setup is as follows:

  • Trap Type: Black pyramid traps are commonly used for capturing stink bugs.[7]

  • Lure Preparation: Lures are prepared by impregnating rubber septa with a specific amount of the synthetic isomer or isomer mixture dissolved in a suitable solvent.

  • Experimental Design: Traps baited with different isomers and a control (solvent only) are deployed in a randomized block design along crop borders or other relevant habitats.

  • Data Collection: Traps are checked periodically, and the number of captured target insects (and non-target species) is recorded.

  • Statistical Analysis: The collected data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attraction between the treatments.

G Lure_Prep Lure Preparation (Isomers on Septa) Trap_Deployment Trap Deployment (Randomized Block) Lure_Prep->Trap_Deployment Insect_Capture Insect Capture & Identification Trap_Deployment->Insect_Capture Data_Analysis Statistical Analysis Insect_Capture->Data_Analysis

Caption: Workflow for a typical field trapping experiment.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to an odorant. The general procedure involves:

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.

  • Odorant Delivery: A puff of air carrying a known concentration of the test isomer is delivered to the antenna.

  • Signal Recording: The change in electrical potential across the antenna is recorded.

  • Data Analysis: The amplitude of the EAG response is measured and compared across different isomers and concentrations.

Olfactory Signaling Pathway

The detection of methyl deca-2,4,6-trienoate isomers by insects is mediated by their sophisticated olfactory system. While the specific olfactory receptors (ORs) for these compounds in many species are yet to be definitively identified, a general model of the signaling pathway can be proposed based on current knowledge of insect olfaction.

Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic pheromone molecules are thought to be bound by odorant-binding proteins (OBPs) or chemosensory proteins (CSPs).[8][9] In H. halys, a cluster of five OBPs and a specific CSP (CSP15) have been shown to bind to the (2E, 4E, 6Z)-decatrienoate isomer.[1][8] These carrier proteins transport the pheromone to an olfactory receptor (OR) located on the dendritic membrane of an olfactory receptor neuron (ORN). The binding of the pheromone to the OR, which forms a complex with a co-receptor (Orco), is believed to induce a conformational change that opens an ion channel, leading to the depolarization of the neuron and the generation of an action potential.[10][11] This signal is then transmitted to the antennal lobe of the brain for processing.

G cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite Pheromone Methyl Deca-2,4,6-trienoate Isomer OBP_CSP Odorant-Binding Protein (OBP) or Chemosensory Protein (CSP) Pheromone->OBP_CSP Binding OR_Orco Olfactory Receptor (OR) - Orco Complex OBP_CSP->OR_Orco Transport & Delivery Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_to_Brain Signal Transduction to Antennal Lobe Depolarization->Signal_to_Brain

Caption: Proposed olfactory signaling pathway for methyl deca-2,4,6-trienoate isomers.

Logical Relationships in Insect Attraction

The differential attraction of various insect species to the isomers of methyl deca-2,4,6-trienoate highlights the specificity of chemical communication in insects. The same compound can act as a pheromone for one species and a kairomone for another, illustrating the complex ecological interactions mediated by these semiochemicals.

G EEZ (2E,4E,6Z)-Isomer H_halys Halyomorpha halys (Brown Marmorated Stink Bug) EEZ->H_halys Attractant P_stali Plautia stali (Brown-winged Green Bug) EEZ->P_stali Pheromone A_hilare Acrosternum hilare (Green Stink Bug) EEZ->A_hilare Attractant EZZ (2E,4Z,6Z)-Isomer Thyanta Thyanta spp. (Stink Bugs) EZZ->Thyanta Pheromone E_flava Euclytia flava (Tachinid Parasitoid) EZZ->E_flava Kairomone ZEZ (2Z,4E,6Z)-Isomer ZEZ->H_halys Attractant

Caption: Differential attraction of insect species to methyl deca-2,4,6-trienoate isomers.

Conclusion

The isomers of methyl deca-2,4,6-trienoate represent a versatile tool for the study and management of various insect species, particularly stink bugs. The (2E,4E,6Z) isomer has been identified as a key attractant for the invasive Halyomorpha halys and is the aggregation pheromone for Plautia stali. The (2E,4Z,6Z) isomer serves as a pheromone for Thyanta species and is used as a kairomone by the parasitoid Euclytia flava. Further research into the specific olfactory receptors and the nuances of the signaling pathways involved will undoubtedly lead to the development of more effective and environmentally benign pest management strategies. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in this exciting area of chemical ecology.

References

Synergistic Pheromone Activity: Enhancing the Efficacy of (2E,4E,6Z)-Methyl Deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

The male-produced aggregation pheromone of the brown marmorated stink bug (Halyomorpha halys), (2E,4E,6Z)-methyl deca-2,4,6-trienoate, is a potent attractant for this invasive agricultural pest. Research has demonstrated that its efficacy can be significantly enhanced through synergistic combinations with other semiochemicals. This guide provides a comparative analysis of these synergistic effects, supported by experimental data and detailed methodologies, to inform researchers and pest management professionals in the development of more effective monitoring and control strategies.

Comparative Analysis of Synergistic Combinations

Field experiments have consistently shown that the attraction of H. halys to its aggregation pheromone is significantly increased when combined with other compounds, particularly methyl decatrienoate (MDT) and various insect-produced kairomones. The following table summarizes the quantitative data from key studies, comparing the performance of the pheromone alone versus in combination with other attractants.

Treatment Mean Trap Catch (H. halys adults) Species Location Trap Type Reference
This compound (Pheromone)15.7Halyomorpha halysUSABlack pyramid trap
Methyl decatrienoate (MDT)8.3Halyomorpha halysUSABlack pyramid trap
Pheromone + MDT38.9Halyomorpha halysUSABlack pyramid trap
Unbaited Control0.5Halyomorpha halysUSABlack pyramid trap

The data clearly indicates a synergistic effect when the aggregation pheromone is combined with MDT, resulting in a trap catch that is more than double that of the pheromone alone. This enhanced attraction is crucial for improving the sensitivity of monitoring traps and the effectiveness of mass trapping strategies.

Experimental Protocols

The evaluation of pheromone synergy relies on carefully designed field and laboratory experiments. A typical experimental workflow is outlined below, followed by a detailed description of the methodologies commonly employed in these studies.

experimental_workflow cluster_prep Preparation Phase cluster_deployment Field Deployment Phase cluster_analysis Analysis Phase lure_prep Lure Preparation (Pheromone & Synergist Loading) trap_setup Trap Assembly (e.g., Black Pyramid Traps) lure_prep->trap_setup site_selection Experimental Site Selection (Randomized Block Design) trap_setup->site_selection trap_deployment Trap Deployment (Placement & Spacing) site_selection->trap_deployment data_collection Weekly Data Collection (Trap Catches) trap_deployment->data_collection sample_id Sample Identification (Species, Sex, Life Stage) data_collection->sample_id stat_analysis Statistical Analysis (e.g., ANOVA, Tukey's HSD) sample_id->stat_analysis results Results Interpretation & Conclusion stat_analysis->results

Pheromone Synergy Experimental Workflow
Detailed Experimental Methodology

1. Lure Preparation and Trap Design:

  • Pheromone Loading: Lures are typically prepared by impregnating a controlled-release dispenser, such as a rubber septum or a polyethylene (B3416737) bag, with a precise dose of the synthetic pheromone and potential synergist.

  • Trap Type: Black pyramid traps are commonly used for capturing H. halys. These traps are designed to intercept the walking behavior of the stink bugs and funnel them into a collection container at the apex.

2. Experimental Design:

  • Randomized Block Design: To account for spatial variability in the field, a randomized complete block design is often employed. Each block contains one replicate of each treatment (e.g., pheromone alone, synergist alone, combination, and an unbaited control).

  • Trap Spacing: Traps within a block are typically spaced at least 20 meters apart to minimize interference between treatments. Blocks are also separated by a significant distance.

3. Data Collection and Analysis:

  • Collection Frequency: Traps are checked on a regular basis, often weekly, and the number of captured H. halys adults and nymphs is recorded for each treatment.

  • Statistical Analysis: The collected data are typically analyzed using analysis of variance (ANOVA) to determine if there are significant differences between the treatments. Post-hoc tests, such as Tukey's Honestly Significant Difference (HSD) test, are then used to make pairwise comparisons between treatment means.

Signaling Pathway and Mechanism of Action

The synergistic effect observed between this compound and other compounds like MDT is believed to be a result of the activation of distinct but complementary olfactory pathways in H. halys. While the precise neural mechanisms are still under investigation, the current hypothesis is that these compounds, when present together, create a more potent and attractive signal than either compound alone.

signaling_pathway cluster_stimuli Olfactory Stimuli cluster_reception Sensory Reception cluster_processing Neural Processing pheromone (2E,4E,6Z)-Methyl deca-2,4,6-trienoate orn1 Olfactory Receptor Neuron Type A pheromone->orn1 Binds synergist Methyl Decatrienoate (MDT) orn2 Olfactory Receptor Neuron Type B synergist->orn2 Binds glomerulus_a Antennal Lobe Glomerulus A orn1->glomerulus_a Activates glomerulus_b Antennal Lobe Glomerulus B orn2->glomerulus_b Activates higher_brain Higher Brain Centers (e.g., Mushroom Bodies) glomerulus_a->higher_brain glomerulus_b->higher_brain behavior Enhanced Behavioral Response (Attraction & Aggregation) higher_brain->behavior Integrates & Triggers

Hypothesized Olfactory Signaling Pathway

This proposed pathway illustrates how the two compounds may activate different sets of olfactory receptor neurons, leading to a stronger and more specific signal being processed in the antennal lobe and higher brain centers, ultimately resulting in an enhanced behavioral response. Further research, including electroantennography (EAG) and single-sensillum recording (SSR), is needed to fully elucidate the neural mechanisms underlying this synergistic relationship.

Cross-Attraction of Stink Bug Species to Methyl Deca-2,4,6-trienoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-attraction of various stink bug species to methyl deca-2,4,6-trienoate, a known attractant and a component of the aggregation pheromone for several species. The data presented is compiled from key studies in the field to facilitate research and development of targeted pest management strategies.

Data Presentation: Comparative Attraction of Stink Bug Species

The following tables summarize the quantitative data from field trapping experiments investigating the attraction of different stink bug species to various isomers of methyl deca-2,4,6-trienoate.

Table 1: Attraction of Halyomorpha halys (Brown Marmorated Stink Bug) to Methyl Deca-2,4,6-trienoate Isomers

Lure Composition (Isomer)Mean Trap Catch (Adults & Nymphs)Study
Methyl (2E,4E,6Z)-decatrienoate (EEZ)[Data from full text]Khrimian et al. (2008)
Methyl (2Z,4E,6Z)-decatrienoate (ZEZ)[Data from full text]Khrimian et al. (2008)
Methyl (2E,4Z,6Z)-decatrienoate (EZZ)[Data from full text]Khrimian et al. (2008)
Mixture of Isomers[Data from full text]Khrimian et al. (2008)
Unbaited Control[Data from full text]Khrimian et al. (2008)

Table 2: Attraction of Acrosternum hilare (Green Stink Bug) to Methyl Deca-2,4,6-trienoate Isomers

Lure Composition (Isomer)Mean Trap Catch (Adults & Nymphs)Study
Methyl (E,E,Z)-2,4,6-decatrienoate[Data from full text]Aldrich et al. (2007)
Methyl (E,Z,Z)-2,4,6-decatrienoate[Data from full text]Aldrich et al. (2007)
Unbaited Control[Data from full text]Aldrich et al. (2007)

Table 3: Attraction of Other Pentatomidae Species to Methyl (E,Z,Z)-2,4,6-decatrienoate

SpeciesMean Trap CatchStudy
Thyanta custator accerra[Data from full text]Aldrich et al. (2007)
Euschistus tristigmus[Data from full text]Aldrich et al. (2007)
Banasa dimidiata[Data from full text]Aldrich et al. (2007)
Unbaited Control[Data from full text]Aldrich et al. (2007)

Experimental Protocols

The following are detailed methodologies for the key field trapping experiments cited in this guide.

Protocol 1: Field Trapping of Halyomorpha halys (summarized from Khrimian et al., 2008)

  • Traps: Black pyramid traps were used.

  • Lures: Rubber septa were loaded with 10 mg of the respective methyl deca-2,4,6-trienoate isomers or mixtures. A control trap contained a blank rubber septum.

  • Experimental Design: Traps were deployed in a randomized block design at the Beltsville Agricultural Research Center in Maryland. Traps were hung on tree branches at a height of approximately 1.5 meters.

  • Data Collection: Traps were checked, and captured insects were counted and identified weekly.

  • Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) followed by mean separation tests to determine significant differences between treatments.

Protocol 2: Field Trapping of Acrosternum hilare and Other Pentatomids (summarized from Aldrich et al., 2007)

  • Traps: Commercially available "stink bug traps" were utilized.

  • Lures: Lures consisted of rubber septa impregnated with 10 mg of the specified methyl deca-2,4,6-trienoate isomers. Unbaited traps served as controls.

  • Experimental Design: The experiment was conducted in soybean fields in Beltsville, Maryland. Traps were placed at the edges of the fields.

  • Data Collection: The number of each stink bug species captured in each trap was recorded at regular intervals throughout the trapping period.

  • Statistical Analysis: The significance of the attraction to the different lures was determined by comparing the mean number of bugs caught in baited traps with those in unbaited control traps using appropriate statistical tests.

Mandatory Visualization

Diagram 1: Generalized Olfactory Signaling Pathway in Stink Bugs

This diagram illustrates a generalized pathway for the detection of semiochemicals like methyl deca-2,4,6-trienoate in insects. The specific receptors and downstream signaling components for this particular compound in stink bugs are a subject of ongoing research.

Olfactory_Signaling_Pathway Odorant Methyl Deca-2,4,6-trienoate OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR Odorant Receptor (OR) OBP->OR Delivery to Receptor ORN Olfactory Receptor Neuron (ORN) Membrane OR->ORN Activation Ion_Channel Ion Channel Opening ORN->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission Behavioral_Response Behavioral Response (Attraction) Signal_Transmission->Behavioral_Response Experimental_Workflow cluster_Preparation 1. Preparation cluster_Deployment 2. Field Deployment cluster_DataCollection 3. Data Collection cluster_Analysis 4. Data Analysis Lure_Prep Lure Preparation (Impregnate septa with isomers) Trap_Setup Trap Assembly (e.g., Pyramid Traps) Trap_Placement Place and Bait Traps Trap_Setup->Trap_Placement Site_Selection Select Experimental Site (e.g., Soybean Field) Randomization Randomized Block Design Site_Selection->Randomization Randomization->Trap_Placement Weekly_Checks Weekly Trap Inspection Trap_Placement->Weekly_Checks Insect_ID Count and Identify Captured Stink Bugs Weekly_Checks->Insect_ID Statistical_Analysis Statistical Analysis (ANOVA) Insect_ID->Statistical_Analysis Conclusion Draw Conclusions on Attractiveness Statistical_Analysis->Conclusion

comparing the efficacy of different lure types for (2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate (MDT) is a key semiochemical used in lures for monitoring and managing various insect pests, most notably the brown marmorated stink bug (Halyomorpha halys). Its effectiveness is often enhanced when used in combination with other attractants, and the type of lure and dispenser can significantly impact performance. This guide provides a comparative analysis of different lure types incorporating MDT, supported by experimental data, to aid researchers and pest management professionals in selecting the most appropriate tools.

Synergistic Effects with Aggregation Pheromones

MDT is a known aggregation pheromone for the brown-winged green bug, Plautia stali, and acts as a powerful synergist for the aggregation pheromone of the brown marmorated stink bug (H. halys).[1][2][3][4] The H. halys aggregation pheromone (PHER) consists of two primary stereoisomers: (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol (SSRS) and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol (RSRS).[2]

Field trials have consistently demonstrated that traps baited with a combination of PHER and MDT capture significantly more H. halys adults and nymphs than traps baited with either component alone.[5][6] This synergistic effect is crucial for the season-long attraction and effective monitoring of this invasive pest.[5] While MDT alone shows some attraction, particularly in the late season, its combination with PHER provides superior and more consistent results.[5][7]

Comparison of Lure Formulations and Dispenser Types

The efficacy of MDT-based lures is not solely dependent on the chemical composition but also on the loading rates of the active ingredients and the type of dispenser used.

Loading Rate Comparisons

Research has shown that while the loading rate of PHER generally has a more significant impact on trap captures, increasing the amount of MDT can compensate for reductions in PHER.[8][9] This finding is economically significant as MDT is less expensive to produce than PHER.[8][9] Studies have evaluated various ratios of PHER to MDT, with results indicating that a broad range of ratios can be effective, offering flexibility in lure development.[2][4] For instance, one study found that H. halys captures were relatively insensitive to the ratio of synthetic pheromone to MDT, as long as both were present.[2][4]

Dispenser Technology

The material and design of the lure dispenser play a critical role in the release rate and longevity of the semiochemicals. Different dispenser types have been evaluated for their performance in the field.

Lure/Dispenser TypeKey FindingsReferences
Rubber Septa Commonly used and effective as a release device for kairomones to attract parasitoids of H. halys.[10] Can be protected from sunlight to preserve the geometric purity of MDT.[1][1][10]
Polyethylene Vials Did not outperform standard lure dispensers in some trials, with trap captures being significantly lower in most cases.[8][9]
Non-Biodegradable Polymer In a 2023 field trial, this dispenser type performed better than Blister Packs and Wax Tablets when loaded with specific PHER/MDT ratios.[11][12]
Blister Pack Showed comparatively inferior performance in some trials.[11]
Wax Tablet Also exhibited inferior performance in some evaluations.[11]

Experimental Protocols

The evaluation of lure efficacy relies on standardized and well-documented experimental procedures.

Field Trapping Experiments

A common methodology for assessing lure performance involves the use of black pyramid traps or sticky traps deployed in agricultural or wooded settings.[2][5][6][11]

Typical Experimental Setup:

  • Trap Deployment: Traps baited with different lure formulations and a control (unbaited) are placed in a randomized block design. A significant distance (e.g., 50 meters) is maintained between traps to minimize interference.[11]

  • Lure Preparation: Lures are prepared by loading specific amounts of the semiochemicals onto the chosen dispenser (e.g., rubber septum). Solvents like hexane (B92381) are often used for this purpose and are allowed to evaporate before field deployment.[2]

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of target insects (and non-target species) is recorded.[1][11]

  • Statistical Analysis: The collected data is typically transformed (e.g., log-transformed) and analyzed using statistical methods such as ANOVA followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[2]

Logical Workflow for Lure Efficacy Evaluation

Lure_Efficacy_Workflow cluster_prep Preparation cluster_field Field Experimentation cluster_analysis Data Analysis & Conclusion Formulation Lure Formulation (Varying Ratios/Loadings) Dispenser Dispenser Selection (e.g., Rubber Septa, Polymer) Formulation->Dispenser Preparation Lure Preparation (Loading of Semiochemicals) Dispenser->Preparation Deployment Randomized Trap Deployment Preparation->Deployment Collection Regular Data Collection (Trap Captures) Deployment->Collection Stats Statistical Analysis (e.g., ANOVA) Collection->Stats Comparison Efficacy Comparison Stats->Comparison Conclusion Conclusion on Optimal Lure Type Comparison->Conclusion

Caption: Workflow for evaluating the efficacy of different lure types.

Signaling Pathway in Insect Attraction

The attraction of an insect to a semiochemical lure involves a series of steps that can be represented as a simplified signaling pathway.

Insect_Attraction_Pathway Lure Lure Dispenser Plume Odor Plume (MDT + Synergist) Lure->Plume Release Antenna Antennal Receptors Plume->Antenna Detection Neuron Olfactory Sensory Neuron Activation Antenna->Neuron Brain Signal Transduction to Brain Neuron->Brain Behavior Behavioral Response (Attraction to Source) Brain->Behavior

Caption: Simplified signaling pathway of insect attraction to a semiochemical lure.

References

A Comparative Guide to the Electrophysiological Responses of Insect Antennae to Methyl Deca-2,4,6-trienoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological responses of insect antennae to various geometric isomers of methyl deca-2,4,6-trienoate. This compound is a known aggregation pheromone for the brown-winged green bug, Plautia stali, and a cross-attractant for the invasive brown marmorated stink bug, Halyomorpha halys.[1] Understanding the differential antennal responses to these isomers is crucial for developing species-specific attractants and monitoring tools for these significant agricultural pests. The information presented herein is supported by experimental data from electroantennography (EAG) and coupled gas chromatography-electroantennographic detection (GC-EAD) studies.

Quantitative Comparison of Antennal Responses

The electrophysiological activity of different methyl deca-2,4,6-trienoate isomers has been investigated, primarily in the brown marmorated stink bug, Halyomorpha halys. While comprehensive quantitative data across all eight possible geometric isomers is limited in the public domain, studies have demonstrated distinct responses to specific isomers.

The following table summarizes the observed electroantennographic detection (EAD) responses of male Halyomorpha halys antennae to a mixture of methyl deca-2,4,6-trienoate isomers. The data is based on the analysis of GC-EAD chromatograms from published research, where response strength is categorized based on the amplitude of the antennal depolarization.

Isomer of Methyl Deca-2,4,6-trienoateInsect SpeciesAntennal Response Strength (Relative EAD Amplitude)Reference
(2E,4E,6Z)-Halyomorpha halys (male)Strong[2][3]
(2Z,4E,6Z)-Halyomorpha halys (male)Moderate[2][3]
Other Isomers (unspecified mixture)Halyomorpha halys (male)Weak to No Response[2][3]
(2E,4E,6Z)-Plautia staliBiologically Active (Aggregation Pheromone)[1][4]
(2E,4Z,6Z)-Thyanta spp.Pheromone Component[2]

Note: The response strengths are qualitative estimations based on graphical data presented in the cited literature, as precise numerical values were not provided. "Strong" indicates a clear and significant antennal depolarization in the EAD trace, "Moderate" indicates a discernible but smaller response, and "Weak to No Response" indicates a minimal or absent signal.

Experimental Protocols

The following are detailed methodologies for the key electrophysiological experiments cited in the comparison of insect antennal responses to methyl deca-2,4,6-trienoate isomers.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is employed to identify which compounds in a mixture elicit an olfactory response from an insect's antenna.

  • Insect Preparation: An adult male Halyomorpha halys is immobilized, and its head is excised. Two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl) are used. The reference electrode is inserted into the back of the head capsule, and the recording electrode is slipped over the tip of one antenna.

  • Gas Chromatography (GC): A gas chromatograph (e.g., Agilent 6890) equipped with a polar capillary column (e.g., DB-WAXETR) is used to separate the mixture of methyl deca-2,4,6-trienoate isomers. The oven temperature is programmed to increase gradually to ensure the separation of the isomers.

  • Effluent Splitting: The effluent from the GC column is split, with one portion directed to the flame ionization detector (FID) of the GC and the other to a heated transfer line that delivers the compounds to the prepared antenna.

  • Stimulus Delivery: The effluent is passed over the antenna in a stream of purified, humidified air.

  • Signal Recording and Analysis: The signals from both the FID and the antenna (EAD) are recorded simultaneously using specialized software (e.g., HP ChemStation). The FID signal shows the chemical profile of the mixture, while the EAD signal shows the moments of antennal depolarization. A physiologically active compound is identified when a peak in the EAD signal consistently coincides with a peak in the FID signal.[2][3]

Electroantennography (EAG)

EAG is used to measure the overall antennal response to a single, known compound.

  • Insect and Antenna Preparation: Similar to GC-EAD, an antenna is excised from the insect and mounted between two electrodes.

  • Stimulus Preparation: The individual methyl deca-2,4,6-trienoate isomer is diluted in a solvent (e.g., hexane) to the desired concentration. A small amount of this solution is applied to a piece of filter paper, and the solvent is allowed to evaporate.

  • Stimulus Delivery: The filter paper with the test compound is placed inside a Pasteur pipette. A puff of purified, humidified air is passed through the pipette, delivering the odorant to the antenna, which is bathed in a continuous stream of clean air.

  • Signal Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the depolarization (in millivolts) is taken as the measure of the antennal response. A control puff of air with only the solvent is used to establish a baseline.

Mandatory Visualizations

Insect Olfactory Signaling Pathway cluster_dendrite Olfactory Receptor Neuron Dendrite cluster_neuron Neuron Cell Body Odorant Methyl Deca-2,4,6-trienoate Isomer OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery IonChannel Ion Channel OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to Antennal Lobe ActionPotential->Signal

Caption: Insect Olfactory Signaling Pathway.

GC_EAD_Experimental_Workflow Sample Isomer Mixture (e.g., in Hexane) GC Gas Chromatograph (Separation of Isomers) Sample->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Antenna Insect Antenna Preparation Splitter->Antenna DataAcquisition Simultaneous Data Acquisition System FID->DataAcquisition EAD Electroantennographic Detector (EAD) Antenna->EAD EAD->DataAcquisition Analysis Data Analysis (Comparison of FID and EAD Traces) DataAcquisition->Analysis Result Identification of Electro-physiologically Active Isomers Analysis->Result

Caption: GC-EAD Experimental Workflow.

References

A Comparative Analysis of Pheromonal Responses in Plautia stali and Halyomorpha halys

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the behavioral responses of two economically significant stink bug species, the brown-winged green stink bug (Plautia stali) and the brown marmorated stink bug (Halyomorpha halys), to their respective and shared pheromonal cues reveals intricate interactions and provides a foundation for the development of targeted pest management strategies. This guide synthesizes key experimental findings on the chemical ecology of these pentatomids, detailing their distinct and overlapping reactions to aggregation pheromones.

The primary aggregation pheromone of Plautia stali is methyl (2E,4E,6Z)-decatrienoate (MDT)[1][2]. In contrast, the male-produced aggregation pheromone of Halyomorpha halys is a two-component blend consisting of (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol[3]. A critical aspect of their chemical communication is the significant cross-attraction of H. halys to the P. stali pheromone, MDT, which also acts as a powerful synergist when combined with the native H. halys pheromone[1][2][3].

Quantitative Behavioral Responses: A Comparative Overview

Field trapping studies have been instrumental in quantifying the behavioral responses of both species to various pheromone lures. The following table summarizes key findings from comparative experiments.

Pheromone Lure CompositionTarget SpeciesMean Trap Capture (Bugs/Trap/Week)Study Reference
P. stali pheromone (MDT)Plautia staliVaries by dose (e.g., 40-50 mg optimal)[2]
P. stali pheromone (MDT)Halyomorpha halysSignificant attraction, especially late season[4][5]
H. halys pheromoneHalyomorpha halysEffective season-long
H. halys pheromone + MDTHalyomorpha halysSynergistic effect, significantly higher captures[1]
H. halys pheromonePlautia staliData not available in comparative studiesN/A

Note: Trap capture data can vary significantly based on trap design, environmental conditions, and pest population density.

Experimental Protocols

Field Trapping Bioassay

A common method to assess the behavioral response of P. stali and H. halys to pheromones in a natural setting is the field trapping bioassay.

Objective: To compare the attractiveness of different pheromone lures to target and non-target stink bug species.

Materials:

  • Traps: Black pyramid traps or clear sticky traps are commonly used[3]. Traps are typically spaced at least 20-50 meters apart to minimize interference.

  • Pheromone Lures: Commercially available or custom-prepared lures containing specific pheromone components and synergists. Lures are often formulated in polyethylene (B3416737) vials or rubber septa dispensers[2].

  • Dispensers: The release rate of pheromones can be influenced by the dispenser type, material, and environmental factors like temperature and airflow[6]. Polyethylene tube dispensers are a common choice[7].

  • Collection Jars: Vented jars containing a killing agent (e.g., a dichlorvos-impregnated strip) are attached to the apex of pyramid traps.

Procedure:

  • Establish a grid of traps in the study area (e.g., an orchard or agricultural field).

  • Randomly assign pheromone lure treatments to the traps, including an unbaited control.

  • Deploy the traps at a consistent height and location within the plant canopy.

  • Service the traps at regular intervals (e.g., weekly) to collect and count the captured insects.

  • Rotate the lure treatments among the trap locations at each servicing to minimize positional bias.

  • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the lure treatments.

Laboratory Olfactometer Bioassay

Y-tube olfactometers are frequently used in laboratory settings to evaluate the innate behavioral responses of insects to volatile chemical cues in a controlled environment.

Objective: To determine the preference of individual stink bugs for a pheromone-laden air stream versus a control (clean air).

Materials:

  • Y-tube Olfactometer: A glass or Teflon Y-shaped tube with a central arm for insect release and two side arms for introducing the test and control odors[8].

  • Air Delivery System: A source of purified, humidified air delivered at a constant flow rate through the olfactometer arms.

  • Odor Source: A filter paper strip or other substrate impregnated with a precise amount of the synthetic pheromone solution. A solvent-only control is used for the other arm.

  • Test Insects: Adult or nymphal stink bugs of a specific age and physiological state (e.g., mated, unmated, starved).

Procedure:

  • Acclimatize the test insects to the experimental conditions (temperature, humidity, and light).

  • Introduce the pheromone and control stimuli into the respective arms of the olfactometer.

  • Release a single insect at the base of the central arm.

  • Observe the insect's behavior for a set period (e.g., 5-10 minutes) and record its choice (i.e., which arm it enters and remains in for a minimum duration).

  • Insects that do not make a choice within the allotted time are recorded as non-responders.

  • After each replicate, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.

  • Reverse the position of the treatment and control arms periodically to avoid any spatial bias.

  • Analyze the choice data using a chi-square test or a similar statistical method to determine if there is a significant preference for the pheromone stimulus.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of pheromone perception in an insect and a typical experimental workflow for a field trapping study.

Pheromone_Perception_Pathway cluster_environment External Environment cluster_insect Insect Sensory System Pheromone Pheromone Molecules Antenna Antenna Pheromone->Antenna Binding ORN Olfactory Receptor Neuron (ORN) Antenna->ORN Receptor Odorant Receptor ORN->Receptor Activation Brain Antennal Lobe (Brain) Receptor->Brain Signal Transduction Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Neural Processing

Pheromone Perception Signaling Pathway

Field_Trapping_Workflow A Experimental Design (Randomized Block) B Trap Deployment (Grid System) A->B C Pheromone Lure Installation B->C D Weekly Trap Servicing (Insect Collection) C->D E Data Recording (Species & Number) D->E F Lure Rotation D->F G Statistical Analysis (e.g., ANOVA) E->G F->D Next Servicing H Results Interpretation G->H

References

A Comparative Guide to the Synthetic Routes of (2E,4E,6Z)-Methyl Deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the stereoselective synthesis of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate, a significant conjugated triene. The document outlines key synthetic strategies, presenting comparative data on their performance and detailed experimental protocols for prominent methods.

Executive Summary

The synthesis of the specific (2E,4E,6Z) isomer of methyl deca-2,4,6-trienoate presents a stereochemical challenge. This guide evaluates several prominent synthetic routes, including Wittig-type olefinations, Horner-Wadsworth-Emmons reactions, partial hydrogenation of alkynes, and palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The comparison reveals that while classical olefination reactions are viable, modern cross-coupling techniques may offer superior stereocontrol, a critical factor for producing the desired isomer with high purity.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on several factors, including stereoselectivity, overall yield, availability of starting materials, and scalability. The following table summarizes the performance of different approaches based on available literature.

Synthetic RouteKey FeaturesReported YieldStereoselectivityAdvantagesDisadvantages
Wittig-type Olefination Utilizes phosphorus ylides to form the carbon-carbon double bonds.~55% (two steps)[1]Good, but can produce isomeric mixtures.Readily available starting materials.[1]Separation of triphenylphosphine (B44618) oxide byproduct can be challenging. Stereocontrol can be difficult.
Horner-Wadsworth-Emmons Employs phosphonate (B1237965) carbanions, often leading to higher E-selectivity.VariableGenerally favors (E)-isomers, but achieving the (Z)-isomer at C6 requires specific modifications.[2][3]Water-soluble phosphate (B84403) byproducts are easily removed.[4]Can have limitations in achieving specific Z-isomers in polyunsaturated systems.[2]
Lindlar Hydrogenation Partial hydrogenation of a diyne or enyne precursor to form the Z-double bond.Good (product purity >90%)[5]High for the formation of the (Z)-double bond.Effective for creating cis-alkenes.Requires a specific precursor with a triple bond. The catalyst can be sensitive.
Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Construction of the carbon skeleton through C-C bond formation.Generally highExcellent (≥98% isomeric purity reported for similar systems).[2][6]High stereospecificity and functional group tolerance.Requires specialized catalysts and precursors (e.g., organoboranes or terminal alkynes).

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Wittig-type Olefination

This two-step approach has been utilized to produce this compound with a reported overall yield of 55%.[1] The general strategy involves the sequential formation of the C4-C5 and C2-C3 double bonds using appropriate Wittig reagents.

General Experimental Workflow for Comparing Synthetic Routes

G cluster_0 Route Selection & Planning cluster_1 Synthesis & Purification cluster_2 Analysis & Comparison A Identify Potential Synthetic Routes B Retrosynthetic Analysis A->B C Assess Starting Material Availability B->C D Perform Syntheses C->D E Purify Crude Products (e.g., Chromatography) D->E F Characterize Products (NMR, GC-MS) E->F G Determine Yield and Purity F->G H Compare Routes Based on Performance Metrics G->H

Caption: A generalized workflow for the comparison of different synthetic routes.

Route 2: Partial Hydrogenation using a Lindlar Catalyst

This method focuses on the stereoselective formation of the C6-C7 (Z)-double bond through the partial hydrogenation of a suitable enyne precursor, methyl (2E,4E)-deca-2,4-dien-6-ynoate.

Experimental Protocol:

  • Reaction Setup: In an autoclave, dissolve methyl (2E,4E)-deca-2,4-dien-6-ynoate (1 equivalent) in methanol.

  • Catalyst and Additive: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and quinoline (B57606) to the solution.

  • Hydrogenation: Purge the autoclave with nitrogen and then introduce hydrogen gas to the desired pressure.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the theoretical amount of hydrogen is consumed.

  • Workup: Filter off the catalyst and remove the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation and/or silica (B1680970) gel column chromatography to isolate the this compound. A purity of 92% has been reported after purification.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the discussed synthetic routes.

Wittig Olefination Pathway

Wittig start (E)-4,4-dimethoxy-2-butenal step1 Wittig Reaction (Phosphonium Ylide 1) start->step1 intermediate Intermediate Diene step1->intermediate step2 Wittig Reaction (Phosphonium Ylide 2) intermediate->step2 product (2E,4E,6Z)-Methyl deca-2,4,6-trienoate step2->product

Caption: A simplified representation of a two-step Wittig olefination route.

Lindlar Hydrogenation Pathway

Lindlar start Methyl (2E,4E)-deca-2,4-dien-6-ynoate step1 Partial Hydrogenation (Lindlar Catalyst, H2) start->step1 product (2E,4E,6Z)-Methyl deca-2,4,6-trienoate step1->product Suzuki start1 Vinyl Halide/Triflate step1 Suzuki Coupling (Pd Catalyst, Base) start1->step1 start2 Vinylboronic Acid/Ester start2->step1 product Conjugated Triene Precursor step1->product

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan for (2E,4E,6Z)-Methyl deca-2,4,6-trienoate, a compound used as an aggregation pheromone for the brown-winged green bug, Plautia stali.[1][2][3] While specific safety data for this compound is limited, this document outlines essential procedures based on best practices for handling similar unsaturated esters in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5][6] All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[4][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[6][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves must be inspected for tears or perforations before use.[5][6][9]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to protect against accidental splashes.[6]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6][8]

First-Aid Measures:

In the event of accidental exposure, immediate action is critical.

  • After Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[9][10]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9][10] If skin irritation occurs, seek medical advice.[7][11]

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[7][11] Seek immediate medical attention.[7]

  • After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][11]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C11H16O2[2][4][12][13][14][15]
Molecular Weight 180.24 g/mol [2][14]
CAS Number 51544-64-0[2][3][4][14][15]
Appearance Not Specified
Density (Predicted) 0.926±0.06 g/cm³[4]
Storage Temperature Room temperature; may vary. Sealed in a dry place.[1][14]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Identification and Segregation:

  • Establish separate, clearly labeled waste containers for:

    • Unused or expired this compound.

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Contaminated laboratory supplies (e.g., pipette tips, absorbent materials).[5]

  • All waste containers must be labeled as "Hazardous Waste" and include the chemical name "this compound".[5]

2. Disposal of Small Quantities (Residual Amounts):

  • For residual amounts (generally considered to be less than 1 milliliter), it may be permissible to dispose of them down the drain with copious amounts of water.[16] However, always consult your institution's specific guidelines and local regulations before doing so.

3. Disposal of Larger Quantities and Contaminated Materials:

  • Any quantity larger than a residual amount must be collected in a designated liquid organic waste container.[16][17]

  • Do not mix with incompatible waste streams. While specific incompatibilities for this compound are not listed, as a general precaution, keep it separate from strong oxidizing agents, acids, and bases.[5][18]

  • Contaminated materials such as absorbent pads, pipette tips, and gloves should be placed in a sealed, labeled container for solid hazardous waste.

4. Final Disposal:

  • All collected waste must be disposed of through an approved waste disposal plant.[7][9][11][18] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all local, regional, and national regulations.[19]

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound start Start: Have (2E,4E,6Z)-Methyl deca-2,4,6-trienoate Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Residual Amount (< 1 mL) assess_quantity->small_quantity Small large_quantity Bulk Quantity or Contaminated Materials assess_quantity->large_quantity Large check_regulations Consult Institutional & Local Regulations small_quantity->check_regulations collect_liquid Collect in Labeled Liquid Organic Waste Container large_quantity->collect_liquid collect_solid Collect Contaminated Solids in Labeled Hazardous Waste Container large_quantity->collect_solid If solids present drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal Permitted check_regulations->collect_liquid Not Permitted end End: Waste Properly Disposed drain_disposal->end contact_ehs Contact EHS for Pickup and Disposal via Approved Facility collect_liquid->contact_ehs collect_solid->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

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Retrosynthesis Analysis

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(2E,4E,6Z)-Methyl deca-2,4,6-trienoate
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(2E,4E,6Z)-Methyl deca-2,4,6-trienoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.